molecular formula C36H53N7O6 B15575820 Difelikefalin-D5

Difelikefalin-D5

Número de catálogo: B15575820
Peso molecular: 684.9 g/mol
Clave InChI: FWMNVWWHGCHHJJ-WNESSKNDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Difelikefalin-D5 is a useful research compound. Its molecular formula is C36H53N7O6 and its molecular weight is 684.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H53N7O6

Peso molecular

684.9 g/mol

Nombre IUPAC

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1/i3D,5D,6D,11D,12D

Clave InChI

FWMNVWWHGCHHJJ-WNESSKNDSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Difelikefalin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis and purification process for Difelikefalin-D5, a deuterated analog of the kappa-opioid receptor agonist Difelikefalin. The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS), deuterated amino acid synthesis, and chromatographic purification techniques.

Overview of Difelikefalin and the Rationale for Deuteration

Difelikefalin is a synthetic peptide that acts as a peripherally restricted agonist of the kappa-opioid receptor.[1] Its structure is H-D-Phe-D-Phe-D-Leu-D-Lys-NH-piperidine-4-carboxylic acid. The introduction of deuterium (B1214612) atoms (D or ²H) at specific positions within a molecule, a process known as deuteration, can modulate its pharmacokinetic properties.[2] This is primarily due to the kinetic isotope effect, where the greater mass of deuterium compared to protium (B1232500) (¹H) can lead to slower metabolic breakdown, potentially enhancing the drug's half-life and bioavailability. For the purpose of this guide, "this compound" will refer to Difelikefalin with one of the D-Phenylalanine residues containing a deuterated phenyl group (five deuterium atoms).

Synthesis of a Key Intermediate: Fmoc-D-Phenylalanine-d5

The synthesis of this compound necessitates the preparation of a deuterated amino acid building block. A plausible route for the synthesis of Fmoc-D-Phenylalanine-d5 is outlined below.

Experimental Protocol: Synthesis of Fmoc-D-Phenylalanine-d5

Step 1: Deuteration of Benzene

Benzene can be deuterated to benzene-d6 (B120219) via electrophilic aromatic substitution using deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O).

Step 2: Friedel-Crafts Acylation of Benzene-d6

Benzene-d6 undergoes Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield acetophenone-d5.

Step 3: Synthesis of Phenylalanine-d5

A common route to phenylalanine from acetophenone (B1666503) is the Strecker synthesis or via enzymatic resolution. A potential chemical synthesis involves the conversion of acetophenone-d5 to the corresponding hydantoin, followed by hydrolysis to yield DL-phenylalanine-d5.

Step 4: Resolution and Protection

The racemic mixture of D,L-phenylalanine-d5 is resolved using enzymatic methods or chiral chromatography to isolate the D-enantiomer. The purified D-phenylalanine-d5 is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group by reacting it with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of the peptide backbone is proposed to be carried out using an automated peptide synthesizer employing Fmoc/tBu solid-phase chemistry.[3][4][5][6]

Synthesis Workflow

spss_workflow Resin Rink Amide Resin AA1 Fmoc-4-amino-piperidine-4-carboxylic acid Coupling Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Fmoc-D-Lys(Boc)-OH Coupling Deprotect1->AA2 Deprotect2 Fmoc Deprotection (Piperidine) AA2->Deprotect2 AA3 Fmoc-D-Leu-OH Coupling Deprotect2->AA3 Deprotect3 Fmoc Deprotection (Piperidine) AA3->Deprotect3 AA4 Fmoc-D-Phe-OH Coupling Deprotect3->AA4 Deprotect4 Fmoc Deprotection (Piperidine) AA4->Deprotect4 AA5_D5 Fmoc-D-Phe(d5)-OH Coupling Deprotect4->AA5_D5 Cleavage Cleavage and Global Deprotection (TFA) AA5_D5->Cleavage Crude Crude this compound Cleavage->Crude

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Experimental Protocol: SPPS of this compound

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-4-amino-piperidine-4-carboxylic acid

  • Fmoc-D-Lys(Boc)-OH

  • Fmoc-D-Leu-OH

  • Fmoc-D-Phe-OH

  • Fmoc-D-Phe(d5)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF.

  • First Amino Acid Coupling: Fmoc-4-amino-piperidine-4-carboxylic acid is coupled to the resin using HBTU/HOBt and DIPEA in DMF.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: The following Fmoc-protected amino acids are sequentially coupled using the same coupling and deprotection steps: Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Phe-OH, and finally Fmoc-D-Phe(d5)-OH.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the Boc side-chain protecting group is simultaneously removed by treatment with the cleavage cocktail.

  • Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the crude product is collected and dried.

SPPS Step Reagents and Conditions Purpose
Resin SwellingDMF, Room TemperaturePrepares the resin for synthesis.
Amino Acid CouplingFmoc-AA-OH, HBTU/HOBt, DIPEA in DMFForms the peptide bond.
Fmoc Deprotection20% Piperidine in DMFRemoves the N-terminal Fmoc group.
Cleavage95% TFA, 2.5% TIS, 2.5% H₂OCleaves the peptide from the resin and removes side-chain protecting groups.
PrecipitationCold Diethyl EtherIsolates the crude peptide.

Purification of this compound

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10]

Purification Workflow

purification_workflow Crude Crude this compound Dissolution Dissolution in Aqueous Acetonitrile/TFA Crude->Dissolution Prep_HPLC Preparative RP-HPLC (C18 column) Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Purification Workflow for this compound.

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Conditions:

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a typical starting point for optimization.

  • Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 220 nm.

Procedure:

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase composition.

  • Injection and Fractionation: The sample is injected onto the equilibrated column, and fractions are collected as peaks elute.

  • Purity Analysis: The purity of each fraction is assessed by analytical RP-HPLC.

  • Pooling and Lyophilization: Fractions with the desired purity (typically >98%) are pooled, and the solvent is removed by lyophilization to yield the final product as a white powder.

Parameter Condition
Column Preparative C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Typical Gradient 5-45% B over 40 min
Detection UV at 220 nm

Characterization of this compound

The identity and purity of the final product are confirmed by analytical techniques.

  • Analytical RP-HPLC: To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight, which should be 5 mass units higher than non-deuterated Difelikefalin.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a reduction in the signal intensity of the aromatic protons of the deuterated phenylalanine residue. ²H NMR will show a signal corresponding to the deuterium atoms.[14][15][16][17]

Quantitative Data Summary

The following table provides estimated quantitative data for the synthesis and purification of this compound, based on typical yields for SPPS and purification of similar peptides. Actual results may vary.

Process Step Parameter Expected Value
SPPS Crude Yield60-80%
Crude Purity50-70%
Purification Purified Yield20-40% (from crude)
Final Purity>98%
Characterization Molecular Weight (Monoisotopic)Expected: ~684.4 g/mol
(Difelikefalin is ~679.4 g/mol )

Signaling Pathway of Difelikefalin

Difelikefalin exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor.

signaling_pathway Difelikefalin_D5 This compound KOR Kappa-Opioid Receptor (KOR) Difelikefalin_D5->KOR G_protein Gi/o Protein Activation KOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Calcium Channel Inhibition G_protein->Ca_channel K_channel Potassium Channel Activation G_protein->K_channel cAMP Decreased cAMP AC->cAMP Neuronal_activity Reduced Neuronal Excitability Ca_channel->Neuronal_activity K_channel->Neuronal_activity Anti_pruritic Anti-pruritic Effect Neuronal_activity->Anti_pruritic

Caption: Simplified Signaling Pathway of Difelikefalin.

This guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The protocols are based on well-established chemical principles and can be adapted and optimized by researchers in a laboratory setting.

References

A Deep Dive into the Certificate of Analysis for Difelikefalin-D5: Ensuring Quality and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, represents a significant therapeutic advancement for treating moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2] Its deuterated analog, Difelikefalin-D5, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, demanding a stringent quality control framework. This technical guide elucidates the components of a typical Certificate of Analysis (CoA) for this compound, providing an in-depth look at the analytical methodologies and data that underpin its certification for research and development purposes.

Understanding the Role of Difelikefalin

Difelikefalin functions by selectively activating KORs, which are found on peripheral sensory neurons and immune cells.[3][4] This targeted action modulates the transmission of itch signals and exerts anti-inflammatory effects, thereby alleviating pruritus without the central nervous system side effects commonly associated with other opioids.[2][3][5] Given that Difelikefalin is not metabolized by cytochrome P450 (CYP) enzymes, its pharmacokinetic profile is relatively straightforward, with the unchanged drug excreted in urine and bile.[6]

The Certificate of Analysis: A Guarantee of Quality

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a pharmaceutical reference standard like this compound, the CoA is a testament to its identity, purity, and overall quality, ensuring the reliability of experimental results.[7][8]

Section 1: Product Information and Physicochemical Properties

This initial section of the CoA provides fundamental details about the this compound batch.

Parameter Specification Result
Product Name This compound TrihydrochlorideConforms
Catalog Number Varies by SupplierHY-17609S1[9]
Batch Number Unique Lot IdentifierVaries by Lot
Molecular Formula C₃₆H₅₁D₅Cl₃N₇O₆Conforms
Molecular Weight 794.26 g/mol Conforms[9]
Appearance White to off-white solidConforms[9]
Solubility Soluble in WaterConforms

Section 2: Identification and Characterization

Sophisticated analytical techniques are employed to confirm the chemical structure of this compound.

Test Method Acceptance Criteria Result
¹H-NMR Nuclear Magnetic ResonanceStructure conforms to referenceConforms
Mass Spectrometry ESI-MS[M+H]⁺ peak corresponds to the theoretical massConforms
Isotopic Purity Mass Spectrometry≥ 98%Conforms
Experimental Protocols: Identification

1. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Objective: To confirm the structural integrity of the molecule by analyzing the chemical environment of its hydrogen atoms.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Procedure: The sample is placed in the spectrometer, and the ¹H-NMR spectrum is acquired. The resulting spectrum, showing chemical shifts, peak integrations, and coupling patterns, is compared against a well-characterized reference standard or theoretical prediction. The absence of signals in the regions corresponding to the five deuterated positions confirms successful labeling.

2. Mass Spectrometry (MS)

  • Objective: To verify the molecular weight and isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer, typically coupled with an electrospray ionization (ESI) source.

  • Procedure: The sample is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected [M+H]⁺ ion will be approximately 5 mass units higher than that of the non-deuterated Difelikefalin. Isotopic purity is determined by comparing the peak intensity of the D5 species to any residual D0 to D4 species.

Section 3: Purity and Impurity Profile

Purity is a critical parameter, and its assessment ensures that the material is free from contaminants that could interfere with experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.[2][10]

Test Method Acceptance Criteria Result
Purity (by HPLC) Reversed-Phase HPLC≥ 97%97.58%[9]
Related Substances HPLCIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0%Conforms
Residual Solvents Gas Chromatography (GC-HS)Meets USP <467> limitsConforms
Water Content Karl Fischer Titration≤ 5.0%Conforms
Experimental Protocols: Purity

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate, identify, and quantify this compound and any process-related or degradation impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B is used to ensure the separation of all components.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

  • Procedure: A standard solution of this compound and a sample solution are prepared and injected into the HPLC system. The peak areas in the resulting chromatograms are used to calculate the purity and the levels of any impurities.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard hplc_sys HPLC System Setup (Column, Mobile Phase, Gradient) prep_std->hplc_sys prep_smp Weigh & Dissolve This compound Sample prep_smp->hplc_sys inject Inject Samples hplc_sys->inject run Chromatographic Run inject->run integrate Integrate Peak Areas run->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for determining the purity of this compound using HPLC.

Section 4: Biological Activity and Mechanism of Action

While a CoA for a reference standard may not always include biological activity data, understanding the mechanism of action is crucial for its application. Difelikefalin is a G-protein coupled receptor (GPCR) agonist.[11][12]

Signaling Pathway of Difelikefalin

Upon binding to the kappa-opioid receptor (KOR), Difelikefalin initiates a signaling cascade. The KOR is coupled to inhibitory G-proteins (Gαi/o).[11] Activation leads to the dissociation of the G-protein subunits (Gα and Gβγ). These subunits then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • Ion Channel Modulation: The Gβγ subunits can directly interact with ion channels. This includes activating G-protein-gated inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and hyperpolarization, and inhibiting voltage-gated calcium channels, which reduces calcium influx.[11][14]

Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive and pruritic signals.[12][14]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space difelikefalin Difelikefalin kor Kappa-Opioid Receptor (KOR) difelikefalin->kor Binds g_protein G-Protein (Gαi/o-Gβγ) kor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Gαi/o inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel Gβγ inhibits k_channel K⁺ Channel (GIRK) g_protein->k_channel Gβγ activates camp cAMP ac->camp response ↓ Neuronal Excitability ↓ Itch Signal Transmission ca_channel->response ↓ Ca²⁺ Influx k_channel->response ↑ K⁺ Efflux atp ATP atp->ac camp->response ↓ cAMP

Caption: Simplified signaling pathway of Difelikefalin via the KOR.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides researchers with the assurance of material quality necessary for conducting precise and reproducible studies. Through a combination of rigorous analytical testing, from structural confirmation by NMR and MS to purity assessment by HPLC, each batch is certified to meet high standards. This detailed characterization, underpinned by robust experimental protocols, ensures that this compound can be reliably used as an internal standard in the ongoing research and development of Difelikefalin-based therapies.

References

Navigating the Stability Landscape of Difelikefalin-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, has emerged as a significant therapeutic agent for the management of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis. The deuterated analog, Difelikefalin-D5, is of considerable interest for its potential to offer an altered pharmacokinetic profile, potentially leading to improved therapeutic outcomes. A thorough understanding of the physical and chemical stability of this compound is paramount for its successful development, formulation, and registration.

This technical guide provides a comprehensive overview of the stability of this compound. Due to the limited publicly available stability data specifically for this compound, this guide also outlines the requisite experimental protocols for a comprehensive stability assessment, drawing upon established methodologies for peptide-based pharmaceuticals and deuterated compounds. Furthermore, this guide delves into the intricate signaling pathway of Difelikefalin, providing a visual representation to aid in understanding its mechanism of action.

Physical and Chemical Stability

The stability of a drug substance like this compound is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, light, and pH. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

Table 1: Summary of Reported Stability of Difelikefalin in Human Plasma

Stability ConditionDurationTemperatureObservations
Short-Term (Benchtop)Up to 50 hoursRoom TemperatureStable
Freeze-Thaw CyclesUp to 7 cycles-20°C and -80°CStable
Long-TermUp to 427 days-20°C and -80°CStable

Source: Adapted from FDA regulatory documents.

It is crucial to note that these findings pertain to Difelikefalin in a biological matrix and may not directly translate to the stability of the this compound drug substance or its formulated drug product. Comprehensive stability studies on this compound are essential.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is the cornerstone of any stability study. For a peptide-based drug such as this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is typically the method of choice.

Forced Degradation Studies

Forced degradation studies are indispensable for identifying potential degradation products and pathways, and for demonstrating the specificity of the stability-indicating method. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions.

Experimental Workflow for Forced Degradation Studies

G cluster_0 Drug Substance/Product cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome DS This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) DS->Base Oxidation Oxidation (e.g., 3% H2O2) DS->Oxidation Thermal Thermal Stress (e.g., 60°C) DS->Thermal Photolytic Photolytic Stress (ICH Q1B) DS->Photolytic HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC MS LC-MS/MS for Impurity Identification HPLC->MS Purity Peak Purity Analysis HPLC->Purity Pathway Elucidation of Degradation Pathways MS->Pathway Method Validation of Stability- Indicating Method MS->Method Purity->Pathway Purity->Method

Forced Degradation Experimental Workflow

Detailed Methodologies:

  • Acid/Base Hydrolysis:

    • Protocol: Dissolve a known concentration of this compound in a suitable solvent and treat with an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution. The samples should be incubated at a controlled temperature (e.g., 60°C) for a defined period. Samples should be withdrawn at various time points, neutralized, and diluted for analysis.

    • Purpose: To investigate susceptibility to hydrolysis.

  • Oxidative Degradation:

    • Protocol: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Samples should be analyzed at different time intervals.

    • Purpose: To assess sensitivity to oxidation.

  • Thermal Degradation:

    • Protocol: Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. Samples should be taken at various time points for analysis.

    • Purpose: To evaluate the impact of heat on the solid-state stability.

  • Photostability:

    • Protocol: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained in parallel.

    • Purpose: To determine the effect of light exposure.

Difelikefalin Signaling Pathway

Difelikefalin exerts its therapeutic effect by selectively activating kappa-opioid receptors (KORs), which are G-protein coupled receptors (GPCRs). The activation of KORs on peripheral sensory neurons and immune cells is believed to modulate the signaling pathways responsible for the sensation of itch.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Difelikefalin This compound KOR Kappa Opioid Receptor (KOR) (GPCR) Difelikefalin->KOR G_protein G-protein (Gi/o) activation KOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_Channel ↓ Ca²⁺ Influx Ion_Channel->Ca_Channel K_Channel ↑ K⁺ Efflux Ion_Channel->K_Channel Neuronal_Activity ↓ Neuronal Excitability Ca_Channel->Neuronal_Activity K_Channel->Neuronal_Activity ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 Inflammation ↓ Pro-inflammatory Mediator Release ERK->Inflammation JNK->Inflammation p38->Inflammation Itch Reduction of Itch Sensation Neuronal_Activity->Itch Inflammation->Itch

Difelikefalin Signaling Pathway

The binding of Difelikefalin to the KOR initiates a cascade of intracellular events. The activated G-protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Simultaneously, it modulates ion channels, resulting in reduced calcium influx and increased potassium efflux, which collectively decrease neuronal excitability. Furthermore, the signaling cascade involves the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are known to play a role in inflammation. The culmination of these signaling events is the reduction of itch sensation.

Conclusion

While specific stability data for this compound is not yet widely available, this guide provides a robust framework for its comprehensive assessment. By employing rigorous forced degradation studies and validated stability-indicating methods, researchers and drug development professionals can establish a thorough understanding of the degradation pathways and intrinsic stability of this compound. This knowledge is critical for the development of a stable and effective pharmaceutical product. The elucidation of the signaling pathway further provides a clear understanding of its mechanism of action, contributing to the overall knowledge base for this promising therapeutic agent.

Solubility Profile of Difelikefalin in Common Laboratory Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical guide provides an in-depth overview of the available solubility data for Difelikefalin in a range of common laboratory solvents. This information is critical for researchers, scientists, and professionals involved in drug development and formulation to ensure the integrity and reproducibility of their experimental results.

Important Note: The following data pertains to Difelikefalin. No specific solubility information for its deuterated analog, Difelikefalin-D5, was found in the public domain at the time of this report. While the solubility of an isotopically labeled compound is generally expected to be very similar to its unlabeled counterpart, it is recommended to confirm this experimentally for any critical applications.

Summary of Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The available data for Difelikefalin reveals some discrepancies across different sources, which are noted below. All researchers are encouraged to determine the solubility of Difelikefalin under their specific experimental conditions.

SolventChemical FormulaSolubilitySource
WaterH₂OSoluble[1]
WaterH₂O0.0103 mg/mL[2]
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[3]
EthanolC₂H₅OHSlightly Soluble (1 g/L < solubility < 10 g/L)[4]
MethanolCH₃OHData Not Available
AcetoneC₃H₆OData Not Available
Dimethylformamide (DMF)C₃H₇NOWhile a Drug Master File (DMF) exists, specific solubility data was not publicly available.[5]

Experimental Protocols

Detailed experimental protocols for determining the solubility of Difelikefalin were not available in the reviewed literature. However, a general and robust methodology for assessing the solubility of a peptide-based therapeutic like Difelikefalin is presented below. This workflow can be adapted to specific laboratory conditions and analytical capabilities.

General Experimental Workflow for Solubility Determination

A standardized approach to determining solubility is crucial for obtaining reliable and comparable data. The following diagram illustrates a typical workflow.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification start Weigh Compound (this compound) add_solvent Add Solvent Incrementally start->add_solvent solvent Select & Prepare Solvents solvent->add_solvent equilibrate Equilibrate Sample (e.g., Shake/Vortex, 24h, RT) add_solvent->equilibrate observe Visual Observation (Clear Solution?) equilibrate->observe separate Separate Solid & Supernatant (Centrifugation/Filtration) observe->separate No (Insoluble) quantify Quantify Concentration in Supernatant (e.g., HPLC-UV) observe->quantify Yes (Soluble) separate->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

General workflow for determining compound solubility.

Signaling Pathway and Experimental Logic

The mechanism of action of Difelikefalin involves its interaction with the kappa-opioid receptor (KOR), which is a G protein-coupled receptor. Understanding this pathway is relevant for designing in vitro assays where the solubility of the compound is a critical factor.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular difelikefalin Difelikefalin kor Kappa-Opioid Receptor (KOR) difelikefalin->kor Binds to g_protein G Protein Activation (Gi/Go) kor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Reduced Neuronal Excitability) camp->cellular_response ion_channel->cellular_response

Simplified signaling pathway of Difelikefalin.

References

Commercial Sourcing and Technical Guide for High-Purity Difelikefalin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for high-purity Difelikefalin-D5, a critical analytical standard in drug development. It further details the synthesis, purification, and analytical methodologies pertinent to ensuring its quality, and explores the kappa-opioid receptor (KOR) signaling pathway, the therapeutic target of Difelikefalin.

Commercial Suppliers of High-Purity this compound

The acquisition of high-purity, isotopically labeled standards is paramount for accurate bioanalytical and pharmacokinetic studies. Several commercial vendors specialize in the provision of such complex molecules for research purposes. Below is a summary of identified suppliers for this compound. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity prior to use.

SupplierProduct NameCatalog NumberStated PurityNotes
MedchemExpress This compound (hydrochloride)HY-17609S197.58% (HPLC)[1]Certificate of Analysis available, specifying appearance and chemical properties.[1]
Veeprho This compound (3HCl)DVE00501Not explicitly statedOffered as a deuterium-labeled internal standard for analytical and pharmacokinetic research.[2][3] Also supplies related impurities.[3][4]
TLC Pharmaceutical Standards This compound TriHClNot explicitly statedNot explicitly statedLists this compound and a range of related impurities.[5]

Synthesis and Purification of High-Purity this compound

The synthesis of Difelikefalin, and by extension its deuterated analog, is a complex process involving solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of Difelikefalin

The general steps for the synthesis of Difelikefalin are outlined below. The introduction of the deuterium (B1214612) label (D5) would typically be accomplished by using a deuterated precursor for one of the amino acid building blocks, most likely in a non-exchangeable position.

  • Resin Preparation: A suitable resin, such as 2-Chlorotrityl chloride resin, is prepared as the solid support.[6]

  • First Amino Acid Attachment: The first amino acid, Boc-4-amino-l-Fmoc-(piperidine)-4-carboxylic acid, is attached to the resin.[6]

  • Fmoc Deprotection: The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the attached amino acid is removed using a base, such as piperidine (B6355638) in DMF.[6][7]

  • Peptide Coupling: The subsequent protected amino acids (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Phe-OH) are sequentially coupled to the growing peptide chain.[6] Standard coupling reagents like EDCI/HOBt or PyBOP can be used.[7][8]

  • Repetitive Cycles: Steps 3 and 4 are repeated for each amino acid in the sequence.

  • Cleavage from Resin and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups (e.g., Boc) are removed simultaneously using a strong acid, such as a mixture of trifluoroacetic acid (TFA) and water.[6][9]

  • Precipitation and Collection: The crude peptide is precipitated from the cleavage mixture, typically with a non-polar solvent like diethyl ether or MTBE, and collected by filtration.[6][9]

Experimental Protocol: Purification of Difelikefalin

High-purity Difelikefalin is achieved through preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolution: The crude peptide is dissolved in an appropriate solvent, such as 0.1% TFA in water or 2% acetic acid in water.[6]

  • Chromatography: The dissolved peptide is loaded onto a preparative RP-HPLC column (e.g., C18).[6]

  • Elution: A gradient of a mobile phase, typically consisting of an aqueous component (e.g., 0.1% TFA or 0.1% acetic acid in water) and an organic component (e.g., acetonitrile), is used to elute the peptide.[6][9]

  • Fraction Collection: Fractions are collected and analyzed for purity.

  • Pooling and Lyophilization: Fractions with the desired purity (e.g., >95%) are pooled, concentrated, and lyophilized to obtain the pure peptide.[6]

  • Ion Exchange (Optional): To obtain a specific salt form, such as the acetate (B1210297) salt, an ion exchange step using a resin like Dowex may be performed.[6][7]

The following diagram illustrates a general workflow for the synthesis and purification of high-purity this compound.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification Resin Resin Preparation Coupling1 Attach First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Subsequent Amino Acids (Sequential) Deprotection1->Coupling2 Cleavage Cleavage & Deprotection Coupling2->Cleavage Precipitation Precipitation of Crude Peptide Cleavage->Precipitation Dissolution Dissolution Precipitation->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Lyophilization Pooling & Lyophilization HPLC->Lyophilization QC Quality Control (e.g., HPLC, MS) Lyophilization->QC High-Purity this compound High-Purity this compound QC->High-Purity this compound G cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein G-protein (Gαi/o, Gβγ) KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Gβγ activates MAPK MAPK Pathway G_protein->MAPK Activation Difelikefalin Difelikefalin Difelikefalin->KOR cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_influx->Neuronal_activity K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Neuronal_activity

References

storage and handling guidelines for Difelikefalin-D5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of Difelikefalin-D5

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data for Difelikefalin. This compound is a deuterated analog, and while its physical and chemical properties are expected to be very similar to the parent compound, they are not identical. Users must consult the Safety Data Sheet (SDS) provided by their specific supplier for the most accurate and lot-specific storage and handling information. This guide should supplement, not replace, the supplier's SDS and established laboratory safety protocols.

Compound Overview

Difelikefalin is a synthetic peptide and a selective kappa opioid receptor (KOR) agonist.[1][2] It is characterized as a peripherally-restricted agent, which limits central nervous system side effects.[3] The deuterated version, this compound, is primarily used as a reference standard in analytical and research settings.[4] Like its parent compound, this compound is expected to be a white to off-white powder, which is hygroscopic and soluble in water.[5][6]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound. As with the parent compound, degradation may occur from exposure to heat, light, or moisture.[4]

Quantitative Storage Recommendations

The following table summarizes storage conditions based on data for Difelikefalin. Researchers should always default to the temperature and conditions specified by the product supplier.

ParameterConditionSourceNotes
Temperature (Solid Form) -20°C[6]Recommended for long-term storage of the drug substance to ensure stability.
Temperature (Solution) 20°C to 25°C (68°F to 77°F)[5]Prepared solutions (e.g., for injection) should be used within 60 minutes.
Light Sensitivity Protect from Light[4]General precaution for peptide compounds to prevent photodegradation.
Humidity Store in a dry place[4][6]The compound is described as highly hygroscopic; use of a desiccator is recommended.
Container Tightly sealed container[7]Prevents moisture and atmospheric contamination.

Safe Handling and Personal Protective Equipment (PPE)

Difelikefalin is classified as a hazardous substance, with acute toxicity if ingested, inhaled, or in contact with skin.[8] Therefore, stringent handling procedures must be followed.

Engineering and Administrative Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[8]

  • Access Control: Limit access to authorized personnel in areas where the compound is stored and handled.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

EquipmentSpecificationSourceRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)[7][8]Prevents skin contact. Harmful if absorbed through the skin.
Eye Protection Safety glasses or goggles[8][9]Protects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95)[7]Prevents inhalation of the powdered compound. Harmful if inhaled.
Body Protection Laboratory coat; full sleeves[8][9]Protects against contamination of personal clothing.

Experimental and Procedural Workflows

While detailed protocols for stability testing are proprietary, the following workflows, based on safety data, provide a guide for safe handling and emergency response.

Standard Handling Workflow

This diagram outlines the standard procedure for handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_use Experimental Phase cluster_post Post-Experiment Receive Receive Compound Verify Verify SDS and CoA Receive->Verify Store Store in Controlled Environment (-20°C, Dry) Verify->Store DonPPE Don Full PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol UseExp Use in Experiment PrepareSol->UseExp Decontaminate Decontaminate Work Area & Glassware UseExp->Decontaminate Dispose Dispose of Waste per Institutional Guidelines Decontaminate->Dispose DoffPPE Doff PPE Dispose->DoffPPE

Caption: Standard workflow for safe handling of this compound.

Emergency Response Protocol

This decision tree outlines the immediate steps to take in the event of an accidental exposure or spill.

G cluster_exposure Personnel Exposure cluster_spill Material Spill cluster_actions Response Actions Start Emergency Event (Spill or Exposure) Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Evacuate Evacuate Area Start->Evacuate FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash Skin with Soap & Plenty of Water Skin->WashSkin FlushEyes Flush Eyes with Water for Several Minutes Eye->FlushEyes RinseMouth Rinse Mouth with Water (Do NOT Induce Vomiting) Ingestion->RinseMouth Secure Secure Area & Prevent Spread Evacuate->Secure Cleanup Clean Spill Using Absorbent Material Secure->Cleanup DisposeSpill Dispose of Waste as Hazardous Material Cleanup->DisposeSpill SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical FlushEyes->SeekMedical RinseMouth->SeekMedical

Caption: Emergency response workflow for exposure or spills.

Toxicological and Disposal Information

Summary of Hazards

The primary hazards are related to acute toxicity upon exposure.[8]

Exposure RouteHazard ClassificationPrecautionary StatementSource
Oral Acute Toxicity, Category 4H302: Harmful if swallowed[8]
Dermal Acute Toxicity, Category 4H312: Harmful in contact with skin[8]
Inhalation Acute Toxicity, Category 4H332: Harmful if inhaled[8]

There is no data to suggest that the compound is carcinogenic or mutagenic.[6][8]

First Aid Measures
ExposureProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[7][8]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8] Do not allow the product to enter drains.[7]

Mechanism of Action (Informational)

For a comprehensive understanding of the compound's biological context, the following diagram illustrates its mechanism of action. This pathway is not related to the physical storage or handling of the chemical. Difelikefalin acts as an agonist at peripheral KORs, which are involved in mediating itch sensation.[1][10]

G Difelikefalin This compound KOR Kappa Opioid Receptor (KOR) on Peripheral Sensory Neuron Difelikefalin->KOR Binds to Activation Receptor Activation KOR->Activation Inhibition Inhibition of Itch-Signaling Pathways Activation->Inhibition Reduction Reduction of Pruritus (Itch Sensation) Inhibition->Reduction

Caption: Mechanism of action of Difelikefalin.

References

Potential Impurities in the Synthesis of Difelikefalin-D5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, is a therapeutic peptide for the treatment of moderate-to-severe pruritus in patients with chronic kidney disease undergoing hemodialysis. The development of deuterated analogs, such as Difelikefalin-D5, is a common strategy in drug development to improve pharmacokinetic properties. The synthesis of this complex pentapeptide, particularly its deuterated variant, is a multi-step process that can introduce a range of impurities. This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of Difelikefalin and related peptide therapeutics.

Introduction

Difelikefalin is a synthetic peptide with the sequence D-Phe-D-Phe-D-Leu-D-Lys-4-aminopiperidine-4-carboxylic acid. Its therapeutic effect is mediated through the activation of peripheral KORs, which are involved in the modulation of itch and inflammation.[1] The introduction of five deuterium (B1214612) atoms (D5) into one of the D-phenylalanine residues creates this compound, a stable isotope-labeled version often used as an internal standard in pharmacokinetic studies and potentially as a therapeutic agent with an altered metabolic profile.

The synthesis of peptides is a complex process, and ensuring the purity of the final active pharmaceutical ingredient (API) is a critical aspect of drug development. Impurities can arise from various sources, including starting materials, reagents, side reactions during synthesis, and degradation of the final product.[2][3] For peptide drugs, common impurities include deletion sequences, insertion sequences, racemization, and products of incomplete deprotection.[4] The synthesis of a deuterated analog like this compound introduces an additional layer of complexity, with the potential for impurities related to the deuterated starting material and its incorporation into the peptide chain.

This guide will delve into the potential impurities associated with the solid-phase peptide synthesis (SPPS) of this compound, provide detailed experimental methodologies, and discuss strategies for the identification and control of these impurities.

Synthesis of this compound

The synthesis of this compound is expected to follow a similar route to that of Difelikefalin, which is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[5] The key difference lies in the use of a deuterated amino acid building block, specifically Fmoc-D-phenylalanine-d5, in place of one of the standard Fmoc-D-phenylalanine units.

General Synthetic Strategy

The synthesis is carried out on a solid support (resin), with the peptide chain being built in a stepwise manner from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two main steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid. After the complete peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. The crude peptide is then purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Impurities from the Synthetic Process

A variety of impurities can be generated during the SPPS of this compound. These can be broadly categorized as process-related impurities and product-related impurities.

Table 1: Potential Process-Related and Product-Related Impurities in this compound Synthesis

Impurity Type Potential Source/Cause Potential Impurity Structure/Description
Process-Related
Deletion SequencesIncomplete deprotection or coupling reactions.[4]Peptides missing one or more amino acid residues.
Insertion SequencesUse of excess activated amino acid.[3]Peptides with an additional amino acid residue.
Truncated PeptidesIncomplete coupling cycles.Shorter peptide fragments.
RacemizationEpimerization of amino acids during activation or coupling.[3]Diastereomeric impurities with L-amino acids instead of D-amino acids.
Incomplete DeprotectionInefficient removal of side-chain protecting groups (e.g., Boc on Lys).Peptide with protecting groups still attached.
Reagent AdductsReaction of the peptide with reagents used in synthesis (e.g., scavengers).Peptide-reagent conjugates.
Product-Related
DimerizationIntermolecular side reactions, particularly involving the lysine (B10760008) side chain.Two peptide molecules covalently linked.
OxidationOxidation of susceptible amino acid residues.Oxidized peptide variants.
DeamidationNot directly applicable to Difelikefalin sequence.-
D5-Specific
Incomplete DeuterationImpurities in the Fmoc-D-phenylalanine-d5 starting material.Difelikefalin with fewer than five deuterium atoms.
Isotopic ScramblingPotential for H/D exchange under certain reaction conditions.Difelikefalin with deuterium atoms at unintended positions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a representative procedure based on established Fmoc-SPPS methods for Difelikefalin.[5]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-4-amino-piperidine-4-carboxylic acid

  • Fmoc-D-Lys(Boc)-OH

  • Fmoc-D-Leu-OH

  • Fmoc-D-Phe-OH

  • Fmoc-D-Phe-d5-OH (commercially available[4])

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Solvents: Dichloromethane (DCM), DMF, Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Loading: The 2-chlorotrityl chloride resin is swelled in DCM. Fmoc-4-amino-piperidine-4-carboxylic acid is attached to the resin in the presence of DIPEA.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-D-Lys(Boc)-OH) is activated with DIC and HOBt and coupled to the deprotected amine on the resin.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid (Fmoc-D-Leu-OH, Fmoc-D-Phe-OH, and Fmoc-D-Phe-d5-OH).

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and the Boc protecting group is removed by treatment with the cleavage cocktail.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by preparative RP-HPLC.[1]

Analytical Method for Impurity Profiling

A stability-indicating HPLC method is crucial for the detection and quantification of impurities.

Table 2: Representative HPLC Method Parameters for this compound Impurity Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

LC-MS/MS Analysis: For the identification and structural elucidation of impurities, the HPLC system can be coupled to a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of this compound and to ensure the analytical method is stability-indicating.

Protocol Outline:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C

    • Oxidative Degradation: 3% H₂O₂ at room temperature

    • Thermal Degradation: Solid drug at 80 °C

    • Photolytic Degradation: Exposure to UV and visible light

  • Sample Analysis: The stressed samples are analyzed at various time points using the validated HPLC method.

  • Characterization of Degradants: Significant degradation products are characterized using LC-MS/MS to determine their structures.

Visualizations

Kappa-Opioid Receptor Signaling Pathway

Difelikefalin acts as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/Gαo family of G-proteins.[3]

KOR_Signaling Difelikefalin This compound KOR Kappa-Opioid Receptor (KOR) Difelikefalin->KOR binds G_protein Gi/o Protein (αβγ) KOR->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_betagamma->Ca_channel inhibits K_channel GIRK Channels (K⁺) G_betagamma->K_channel activates MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Reduced Neuronal Excitability & Anti-pruritic Effect

Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental Workflow for Impurity Analysis

The logical flow for the identification and characterization of impurities in a synthesized batch of this compound is outlined below.

Impurity_Workflow Start Crude this compound from Synthesis HPLC_Analysis Analytical RP-HPLC Start->HPLC_Analysis Purity_Check Purity > 99.5%? HPLC_Analysis->Purity_Check Impurity_Identification Impurity Peak Identification HPLC_Analysis->Impurity_Identification Purification Preparative RP-HPLC Purity_Check->Purification No Pure_API Pure this compound API Purity_Check->Pure_API Yes Purification->HPLC_Analysis Re-analyze Report Impurity Profile Report LCMS_Analysis LC-MS/MS Analysis Impurity_Identification->LCMS_Analysis Structure_Elucidation Structure Elucidation of Impurities LCMS_Analysis->Structure_Elucidation Structure_Elucidation->Report

Caption: Workflow for Impurity Analysis and Identification.

Conclusion

The synthesis of this compound, while based on established peptide synthesis methodologies, requires careful control of process parameters to minimize the formation of impurities. A thorough understanding of potential side reactions and degradation pathways is essential for the development of a robust and well-characterized manufacturing process. The implementation of sensitive and specific analytical methods, such as the HPLC and LC-MS/MS techniques described herein, is paramount for ensuring the purity, safety, and efficacy of this important therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound synthesis and impurity control.

References

Difelikefalin-D5: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and purity of Difelikefalin-D5, a deuterated analog of the selective kappa-opioid receptor agonist, Difelikefalin. This document details the analytical methodologies used to characterize this stable isotope-labeled standard, offering insights into its quality attributes for use in research and drug development.

Introduction to this compound

Difelikefalin is a synthetic peptide that acts as a peripherally restricted agonist of the κ-opioid receptor (KOR). It is used to treat moderate-to-severe pruritus in patients with chronic kidney disease undergoing hemodialysis. This compound is a stable isotope-labeled version of Difelikefalin, where five hydrogen atoms have been replaced with deuterium (B1214612). This modification makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, allowing for precise quantification of Difelikefalin in biological matrices.

Quantitative Data Summary

The quality of a deuterated internal standard is defined by its chemical purity and its isotopic enrichment. The following tables summarize the typical specifications for this compound.

Parameter Specification Method
Chemical Purity >97.58%[1]HPLC
Isotopic Purity >99%Mass Spectrometry, NMR
Isotopic Enrichment ≥ 99 atom % DMass Spectrometry, NMR
d₀ Content Typically ≤ 0.5%Mass Spectrometry

Table 1: Representative Quality Specifications for this compound.

Isotopologue Expected Relative Abundance
d5> 99%
d4< 1%
d3< 0.1%
d2< 0.01%
d1< 0.01%
d0 (unlabeled)< 0.5%

Table 2: Typical Isotopic Distribution for a High-Purity Deuterated Standard with Five Deuterium Atoms.

Experimental Protocols

The determination of isotopic enrichment and purity of this compound requires robust analytical methods. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Isotopic Enrichment and Purity Determination by LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for determining the isotopic distribution of a deuterated compound.

Objective: To determine the relative abundance of each isotopologue of this compound and calculate the isotopic enrichment.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

    • Prepare a corresponding solution of non-labeled Difelikefalin as a reference standard.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of Difelikefalin from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000.

    • Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of Difelikefalin (d0) and this compound (d5) and other potential isotopologues (d1-d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by expressing the peak area of the d5 isotopologue as a percentage of the sum of the peak areas of all isotopologues (d0 to d5).

    • The isotopic enrichment is determined from the relative intensities of the different isotopologues.

Isotopic Purity and Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium atoms and to provide an independent measure of isotopic purity. A combination of ¹H and ²H NMR is often employed.

Objective: To confirm the sites of deuteration and assess the isotopic purity of this compound.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The signals corresponding to the protons at the deuterated positions should be significantly reduced in intensity compared to the spectrum of the non-labeled standard.

    • Integration of the residual proton signals at the sites of deuteration relative to a non-deuterated signal in the molecule allows for the calculation of the percentage of non-deuterated species.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • This spectrum will show signals only for the deuterium atoms.

    • The chemical shifts of the deuterium signals will confirm the locations of the deuterium labels.

  • Data Analysis:

    • The isotopic purity is determined by comparing the integrals of the signals in the ¹H and ²H NMR spectra. The combination of both techniques provides a comprehensive assessment of the isotopic abundance.

Signaling Pathways and Experimental Workflows

Difelikefalin Mechanism of Action and Kappa-Opioid Receptor Signaling

Difelikefalin exerts its antipruritic effect by selectively activating kappa-opioid receptors (KORs) located on peripheral sensory neurons and immune cells. KORs are G-protein coupled receptors (GPCRs). Their activation initiates intracellular signaling cascades that ultimately reduce the sensation of itch. Two major pathways are involved: the G-protein mediated pathway and the β-arrestin mediated pathway.

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Difelikefalin Difelikefalin KOR Kappa-Opioid Receptor (KOR) Difelikefalin->KOR Binds and Activates G_protein Gαi/o and Gβγ Subunits KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (e.g., Ca²⁺, K⁺) G_protein->Ion_Channels Anti_inflammatory Anti-inflammatory Effects G_protein->Anti_inflammatory cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity Antipruritic Antipruritic Effect Neuronal_Activity->Antipruritic Anti_inflammatory->Antipruritic MAPK MAPK Pathway (p38, JNK, ERK) beta_arrestin->MAPK MAPK->Neuronal_Activity

Difelikefalin's Mechanism of Action via KOR Signaling.
Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical flow of experiments to determine the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_lcms_steps LC-MS Details cluster_nmr_steps NMR Details cluster_data Data Analysis & Results Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve LCMS LC-MS Analysis Dissolve->LCMS NMR NMR Analysis Dissolve->NMR LC_Separation Chromatographic Separation LCMS->LC_Separation H1_NMR ¹H NMR Acquisition NMR->H1_NMR H2_NMR ²H NMR Acquisition NMR->H2_NMR MS_Detection High-Resolution MS Detection LC_Separation->MS_Detection Isotopologue_Integration Integrate Isotopologue Peaks MS_Detection->Isotopologue_Integration Isotopic_Distribution Determine Isotopic Distribution Isotopologue_Integration->Isotopic_Distribution Signal_Integration Integrate Relevant Signals H1_NMR->Signal_Integration H2_NMR->Signal_Integration Purity_Calculation Calculate Isotopic Purity & Enrichment Signal_Integration->Purity_Calculation Structural_Confirmation Confirm Deuteration Sites Signal_Integration->Structural_Confirmation Isotopic_Distribution->Purity_Calculation Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report Structural_Confirmation->Final_Report

Workflow for Isotopic Purity Determination.

References

Methodological & Application

Application Note: High-Throughput Quantification of Difelikefalin in Human Plasma by LC-MS/MS Using Difelikefalin-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin is a selective kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2] Accurate and precise quantification of Difelikefalin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Difelikefalin-D5, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation, chromatography, and ionization.[4][5] This application note provides a detailed protocol for a validated LC-MS/MS assay for the determination of Difelikefalin in human plasma using this compound as an internal standard.

Principle and Rationale

Isotope dilution mass spectrometry forms the basis of this analytical method. A known concentration of this compound, which is chemically identical to Difelikefalin but has a higher mass due to the incorporation of five deuterium (B1214612) atoms, is added to the plasma samples at the initial stage of sample preparation. This compound co-elutes with Difelikefalin during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains unaffected by variations in sample recovery or instrument response.[4]

Experimental Protocols

Materials and Reagents
  • Analytes: Difelikefalin reference standard, this compound (internal standard)

  • Chemicals and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Drug-free human plasma (K2EDTA)

Instrumentation
  • LC System: A UPLC system such as the Acquity UPLC[1]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]

  • Analytical Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm) or equivalent[1]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Difelikefalin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Difelikefalin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Difelikefalin from human plasma.[1]

  • To 100 µL of human plasma (standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

The following table summarizes the optimized LC-MS/MS conditions for the analysis of Difelikefalin.

ParameterCondition
LC Conditions
ColumnAcquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[1]
Column Temperature50°C[1]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.6 mL/min
Injection Volume5 µL
Run Time1 minute[1]
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Scan TypeMultiple Reaction Monitoring (MRM)[1]
MRM Transition (Difelikefalin)m/z 680.7 → 295.1[1]
MRM Transition (this compound)m/z 685.7 → 300.1 (Predicted)

Data Presentation

The developed LC-MS/MS method was validated according to FDA guidelines.[1] The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve for Difelikefalin in Human Plasma
ParameterValue
Linear Range3.9 – 4000 ng/mL[1]
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.99[1]
Weighting1/x²
Table 2: Accuracy and Precision of the Method
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)[1]Intra-day Accuracy (%)[1]Inter-day Precision (%CV)[1]Inter-day Accuracy (%)[1]
LLOQ3.914.111311.5105
Low-0.3897.26.7993.3
Medium-----
High-----
Note: Specific concentrations for Low, Medium, and High QC samples were not provided in the source material.
Table 3: Recovery and Matrix Effect
ParameterResult
Mean Extraction Recovery>85%[1]
Matrix EffectNo significant matrix effect observed[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 10 µL this compound plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation UPLC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Difelikefalin.

signaling_pathway cluster_receptor Peripheral Neuron / Immune Cell cluster_effects Cellular Effects cluster_outcome Physiological Outcome difelikefalin Difelikefalin kor Kappa-Opioid Receptor (KOR) difelikefalin->kor Binds to & Activates inhibition_channels Inhibition of Ion Channels kor->inhibition_channels inhibition_mediators Reduced Release of Pro-inflammatory Mediators kor->inhibition_mediators reduced_pain Reduced Transmission of Pain/Itch Signals inhibition_channels->reduced_pain anti_inflammatory Anti-inflammatory Effect inhibition_mediators->anti_inflammatory

Caption: Simplified signaling pathway of Difelikefalin.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and high-throughput approach for the quantitative analysis of Difelikefalin in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies. The simple protein precipitation sample preparation protocol allows for rapid sample processing, further enhancing the utility of this method in a high-throughput environment.

References

Application Notes and Protocol for the Quantification of Difelikefalin using Difelikefalin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin is a selective kappa-opioid receptor agonist used for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adult patients undergoing hemodialysis.[1][2][3][4][5] Accurate quantification of Difelikefalin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides a detailed protocol for the quantification of Difelikefalin in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Difelikefalin-D5 as the internal standard.

Principle

The method utilizes the stability and specificity of a deuterated internal standard (this compound) to ensure accurate and precise quantification of Difelikefalin. The procedure involves sample preparation to extract the analyte and internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection (K2-EDTA) spike Spike with this compound (Internal Standard) start->spike extract Protein Precipitation (Acetonitrile) spike->extract vortex Vortex & Centrifuge extract->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into UPLC System supernatant->inject separate Chromatographic Separation (Acquity UPLC HSS T3) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM Mode) ionize->detect quantify Quantification (Peak Area Ratio) detect->quantify report Generate Report quantify->report

Caption: Workflow for Difelikefalin quantification.

I. Materials and Reagents

  • Difelikefalin reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Autosampler vials

II. Instrumentation

  • Liquid Chromatography System: UPLC system (e.g., Waters Acquity UPLC)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[6]

III. Experimental Protocols

A. Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Difelikefalin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Difelikefalin stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

B. Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Method
ParameterCondition
LC System UPLC
Column Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[6]
Column Temperature 50°C[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Run Time Approximately 1 minute[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Detection Mode Multiple Reaction Monitoring (MRM)[6]
MRM Transitions Difelikefalin: m/z 680.7 → 295.1[6]This compound: To be determined (e.g., 685.7 → 300.1)

IV. Method Validation Summary

The described LC-MS/MS method was fully validated according to FDA guidelines on bioanalytical method validation.[6] The key performance characteristics are summarized below.

ParameterResult
Linearity Range 3.9 – 4000 ng/mL (r² > 0.99)[6]
Lower Limit of Quantification (LLOQ) 3.9 ng/mL[6]
Lower Limit of Detection (LOD) 1.9 ng/mL[6]
Intra-day Precision (%CV) 0.38 to 14.1%[6]
Intra-day Accuracy 97.2 to 113%[6]
Inter-day Precision (%CV) 6.79 to 11.5%[6]
Inter-day Accuracy 93.3 to 105%[6]
Extraction Recovery >85%[6]
Matrix Effect No significant matrix effect observed[6]
Carryover No significant carryover observed[6]

V. Data Analysis

Quantification is performed by calculating the peak area ratio of Difelikefalin to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Difelikefalin in the unknown samples is then determined from this calibration curve using a weighted (1/x²) linear regression.

VI. Stability Information

  • Freeze-Thaw Stability: A significant loss of Difelikefalin (45% - 75%) was observed in human plasma after three freeze-thaw cycles.[6]

  • Storage Stability: Difelikefalin in plasma is stable for approximately one month when stored at 4°C, -20°C, and -80°C.[6]

Conclusion

The presented LC-MS/MS method using protein precipitation for sample preparation is simple, fast, sensitive, and robust for the quantification of Difelikefalin in human plasma.[6] The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. For alternative or more complex matrices, solid-phase extraction may also be considered as a viable sample preparation technique.[1]

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Difelikefalin-D5 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin is a selective kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring patient safety. Difelikefalin-D5, a stable isotope-labeled version of Difelikefalin, is the ideal internal standard for quantitative bioanalysis, enabling accurate and precise measurement of Difelikefalin concentrations in plasma samples.

This document provides a detailed application note and protocol for the quantification of Difelikefalin in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with this compound as the internal standard.

Pharmacokinetic Profile of Difelikefalin

Difelikefalin exhibits dose-proportional pharmacokinetics.[3][4] In patients undergoing hemodialysis, the elimination half-life is approximately 23 to 31 hours.[2][3] Hemodialysis significantly clears the drug, reducing plasma concentrations by 70-80%.[2][3] Metabolism of Difelikefalin is minimal, with over 99% of the circulating radioactivity in plasma being the parent compound.[1][3] The primary routes of excretion are through feces and urine in healthy individuals, and via feces and dialysate in hemodialysis patients.[1][3]

Analytical Method: LC-MS/MS for Difelikefalin Quantification in Plasma

A sensitive and robust LC-MS/MS method has been developed and validated for the determination of Difelikefalin in human plasma.[5] This method employs protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method.[5]

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
Chromatography
HPLC ColumnAcquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)
Column Temperature50°C
Run Time1 minute
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitionm/z 680.7 → 295.1

Table 2: Method Validation Parameters

ParameterValue
Linearity Range3.9 – 4000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)3.9 ng/mL
Lower Limit of Detection (LOD)1.9 ng/mL
Inter-day Precision (%CV) 6.79 – 11.5%
Inter-day Accuracy 93.3 – 105%
Intra-day Precision (%CV) 0.38 – 14.1%
Intra-day Accuracy 97.2 – 113%
Mean Extraction Recovery>85%
Matrix EffectNot significant
CarryoverNot significant

Table 3: Stability of Difelikefalin in Human Plasma

ConditionStability
Three Freeze-Thaw Cycles45% - 75% loss observed
Storage at 4°C, -20°C, and -80°CStable for approximately one month

Experimental Protocols

Materials and Reagents
  • Difelikefalin reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • A validated UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Difelikefalin and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Working Standard Solutions: Serially dilute the Difelikefalin stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation: Protein Precipitation

This protocol is designed for the efficient removal of plasma proteins prior to LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add IS Working Solution (this compound in Acetonitrile) plasma->add_is vortex1 3. Vortex (to mix) add_is->vortex1 precipitate 4. Protein Precipitation (using Acetonitrile) vortex1->precipitate vortex2 5. Vortex (to ensure complete precipitation) precipitate->vortex2 centrifuge 6. Centrifuge (e.g., 14,000 rpm for 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

Figure 1. Workflow for plasma sample preparation using protein precipitation.

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and to initiate protein precipitation.

  • Allow the samples to stand for 10 minutes at room temperature to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are based on the validated method and are a good starting point for analysis.

G cluster_analysis LC-MS/MS Analysis Workflow injection 1. Sample Injection separation 2. Chromatographic Separation (Acquity UPLC HSS T3 column) injection->separation ionization 3. Electrospray Ionization (Positive Mode) separation->ionization detection 4. MS/MS Detection (MRM: 680.7 -> 295.1) ionization->detection quantification 5. Data Quantification detection->quantification

Figure 2. General workflow for the LC-MS/MS analysis of Difelikefalin.

Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)

  • Column Temperature: 50°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start with a high aqueous mobile phase composition to ensure retention of the polar analyte.

    • A rapid gradient to a high organic mobile phase composition to elute the analyte.

    • A short re-equilibration time to prepare for the next injection. (Note: A specific gradient was not published, but a rapid gradient is expected for a 1-minute run time.)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Difelikefalin: m/z 680.7 → 295.1

    • This compound: m/z 685.7 → 300.1 (Predicted)

  • Key MS Parameters (Typical Starting Points):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Collision Energy: Optimize for the specific instrument to achieve maximum signal for the product ion.

Data Analysis and Quantification
  • Integrate the peak areas for both Difelikefalin and the internal standard (this compound).

  • Calculate the peak area ratio (Difelikefalin / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Difelikefalin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

While Difelikefalin's primary mechanism of action involves binding to the kappa-opioid receptor, a detailed signaling pathway diagram is complex and beyond the scope of this analytical application note. The logical relationship for its use in pharmacokinetic studies is straightforward.

G cluster_pk_logic Pharmacokinetic Study Logic dosing Drug Administration (Difelikefalin) sampling Plasma Sample Collection (at various time points) dosing->sampling analysis Bioanalysis (LC-MS/MS with this compound IS) sampling->analysis concentration Concentration-Time Data analysis->concentration pk_model Pharmacokinetic Modeling concentration->pk_model parameters PK Parameters (Half-life, AUC, Cmax) pk_model->parameters

Figure 3. Logical flow of a pharmacokinetic study for Difelikefalin.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Difelikefalin in human plasma using a validated LC-MS/MS method with this compound as the internal standard. The detailed experimental procedures and method parameters will be a valuable resource for researchers, scientists, and drug development professionals involved in the pharmacokinetic evaluation of Difelikefalin. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results, which is paramount in clinical and preclinical studies.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Difelikefalin in Human Plasma Using a Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Difelikefalin in human plasma. The method utilizes a stable isotope-labeled internal standard, Difelikefalin-D5, to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase UPLC column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of Difelikefalin.

Introduction

Difelikefalin is a selective agonist of the kappa-opioid receptor (KOR) and is approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1] It is a synthetic peptide that acts peripherally, which limits its potential for central nervous system side effects. Accurate quantification of Difelikefalin in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Difelikefalin in human plasma, employing its D5-labeled analog as an internal standard.

Mechanism of Action

Difelikefalin exerts its therapeutic effect by selectively activating KORs, which are G-protein coupled receptors.[2] The activation of these receptors on peripheral sensory neurons and immune cells is believed to modulate the transmission of itch signals and reduce inflammation.[2][3] The signaling cascade initiated by Difelikefalin binding to KOR involves the dissociation of the G-protein complex, leading to downstream effects that ultimately result in the inhibition of pruritic signals.[2]

Difelikefalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Difelikefalin Difelikefalin KOR Kappa-Opioid Receptor (KOR) Difelikefalin->KOR Binds to G_protein G-protein (Gi/o) KOR->G_protein Activates Anti_inflammatory Anti-inflammatory Effects KOR->Anti_inflammatory Mediates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_Inhibition Inhibition of Neuronal Firing G_protein->Neuronal_Inhibition Leads to cAMP cAMP AC->cAMP Reduces conversion of ATP to

Caption: Difelikefalin Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Difelikefalin reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Difelikefalin Stock Solution (1 mg/mL): Accurately weigh and dissolve Difelikefalin in water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • Working Solutions: Prepare serial dilutions of the Difelikefalin stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound in 50:50 acetonitrile:water.

Sample Preparation
  • Label microcentrifuge tubes for blanks, standards, and samples.

  • Add 50 µL of human plasma to the appropriate tubes.

  • Spike 10 µL of the appropriate Difelikefalin working solution to the calibration standards.

  • Add 10 µL of 50:50 acetonitrile:water to the blank and sample tubes.

  • Add 10 µL of the this compound working solution to all tubes except the blank.

  • Add 200 µL of acetonitrile to all tubes for protein precipitation.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject into the LC-MS/MS system.

Experimental_Workflow Plasma_Sample 50 µL Human Plasma Spiking Spike with IS (and Standard) Plasma_Sample->Spiking Precipitation Add 200 µL Acetonitrile (Protein Precipitation) Spiking->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: Sample Preparation Workflow.
LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
System UPLC System
Column Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 50 °C[4]
Injection Volume 5 µL
Run Time 1.0 minute[4]

Mass Spectrometry

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MRM Transitions See Table 1
Collision Gas Argon
Source Temperature 500 °C
IonSpray Voltage 5500 V

Data Presentation

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Difelikefalin680.7[4]295.1[4]
This compound685.7 (Predicted)295.1 (Predicted)

Note: The MRM transition for this compound is predicted based on the fragmentation of the parent compound. The D5 label is not expected to be on the 295.1 Da fragment. This should be confirmed experimentally.

Table 2: Method Validation Summary

ParameterResult
Linearity Range 3.9 – 4000 ng/mL[4]
Correlation Coefficient (r²) >0.99[4]
Lower Limit of Quantification (LLOQ) 3.9 ng/mL[4]
Intra-day Precision (%CV) 0.38 to 14.1%[4]
Inter-day Precision (%CV) 6.79 to 11.5%[4]
Intra-day Accuracy 97.2 to 113%[4]
Inter-day Accuracy 93.3 to 105%[4]
Extraction Recovery >85%[4]
Freeze-Thaw Stability (3 cycles) 45% - 75% loss observed[4]
Short-term Stability (4°C, 1 month) Stable[4]
Long-term Stability (-20°C & -80°C, 1 month) Stable[4]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and rapid approach for the quantification of Difelikefalin in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol makes this method well-suited for high-throughput analysis in a research setting. The validation data demonstrates that the method is accurate, precise, and reliable over a wide concentration range.

References

Application of Difelikefalin-D5 in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin is a selective, peripherally restricted agonist of the kappa opioid receptor (KOR)[1][2]. Its unique pharmacological profile, which minimizes central nervous system (CNS) side effects commonly associated with other opioids, has led to its approval for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adults undergoing hemodialysis[3][4][5]. In the realm of preclinical research, the deuterated analog, Difelikefalin-D5, serves as a critical tool, primarily utilized as an internal standard in bioanalytical assays for the accurate quantification of Difelikefalin in biological matrices. This application is crucial for pharmacokinetic (PK) and drug metabolism studies[6][7][8][9][10]. This document provides detailed application notes and protocols for the use of this compound in preclinical research, focusing on its role in bioanalysis and providing representative methodologies for evaluating the parent compound, Difelikefalin, in relevant animal models.

Mechanism of Action: Kappa Opioid Receptor Signaling

Difelikefalin exerts its therapeutic effects by activating KORs, which are G-protein coupled receptors (GPCRs)[1][11]. The activation of KOR by an agonist like Difelikefalin initiates an intracellular signaling cascade that ultimately modulates neuronal activity and inflammatory responses[12][13].

Key Signaling Events:
  • G-protein Activation: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer[6][14].

  • Downstream Effectors: Both the Gα-GTP and Gβγ subunits interact with various downstream effectors:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2].

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit N-type and P/Q-type calcium channels, reducing calcium influx and neurotransmitter release. It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability[2][11].

  • Anti-inflammatory Effects: Difelikefalin can also activate KORs on immune cells, leading to a reduction in the production of pro-inflammatory cytokines[12].

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Difelikefalin Difelikefalin KOR Kappa Opioid Receptor (KOR) Difelikefalin->KOR Binds to G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channels (N-type, P/Q-type) G_betagamma->Ca_channel Inhibits K_channel GIRK Channels G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neuronal_activity ↓ Neuronal Excitability & Neurotransmitter Release K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

Figure 1: Simplified Kappa Opioid Receptor Signaling Pathway.

Application Notes

Bioanalytical Method Development and Validation using this compound

This compound is an indispensable tool for the quantitative analysis of Difelikefalin in biological samples (e.g., plasma, tissue homogenates) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard (SIL-IS) compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision of the analytical method[15][16].

Key Considerations:

  • Purity: Ensure the isotopic and chemical purity of this compound to prevent interference with the quantification of the analyte.

  • Concentration: The concentration of the internal standard should be optimized to fall within the linear range of the assay and be comparable to the expected analyte concentrations.

  • Matrix Effects: Evaluate and minimize matrix effects during method development to ensure accurate quantification across different biological matrices.

Preclinical Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Difelikefalin is a cornerstone of preclinical development. This compound is used as an internal standard in the LC-MS/MS methods to quantify Difelikefalin concentrations in plasma, urine, feces, and tissue samples collected from animal models at various time points after administration.

Representative PK Parameters for Difelikefalin in Preclinical Models: Note: The following data is representative for a peripherally restricted KOR agonist and may not be specific to Difelikefalin.

ParameterValue (unit)SpeciesRoute of Administration
Tmax0.25 - 0.5 hRatIntravenous
CmaxDose-dependentRatIntravenous
AUCDose-dependentRatIntravenous
t1/21.5 - 2.5 hRatIntravenous
Brain PenetrationVery LowMouseIntraperitoneal
Efficacy Evaluation in Animal Models of Pruritus

Preclinical evaluation of the anti-pruritic effects of Difelikefalin is typically conducted in rodent models of itch. Scratching behavior is the primary endpoint measured.

Commonly Used Pruritus Models:

  • Compound 48/80-induced Itch: Intradermal injection of compound 48/80 induces histamine-dependent itch.

  • Chloroquine-induced Itch: Intradermal injection of chloroquine (B1663885) induces histamine-independent itch, which is relevant for many chronic pruritic conditions[17].

  • Dry Skin Models: Application of acetone (B3395972) and ether can induce a dry skin condition that leads to chronic scratching behavior.

Representative Efficacy Data for a KOR Agonist in a Mouse Model of Itch:

Treatment GroupDose (mg/kg)Mean Scratching Bouts (± SEM)% Inhibition
Vehicle-150 ± 15-
KOR Agonist0.3105 ± 1230%
KOR Agonist1.060 ± 860%
KOR Agonist3.030 ± 580%
Assessment in Preclinical Pain Models

KOR agonists have demonstrated analgesic properties in various preclinical pain models[18][19]. Difelikefalin's peripheral restriction makes it a candidate for treating localized inflammatory and visceral pain.

Relevant Pain Models:

  • Formalin Test: Subcutaneous injection of formalin into the paw induces a biphasic pain response (acute nociceptive and inflammatory).

  • Carrageenan-induced Paw Edema: Injection of carrageenan into the paw induces localized inflammation and hyperalgesia.

  • Acetic Acid-induced Writhing: Intraperitoneal injection of acetic acid induces visceral pain, observed as writhing behavior.

Representative Analgesic Efficacy of a KOR Agonist:

Pain ModelTreatmentDose (mg/kg, i.p.)% MPE (Maximum Possible Effect)
Formalin Test (late phase)Vehicle-10 ± 5
Formalin Test (late phase)KOR Agonist1.045 ± 8
Formalin Test (late phase)KOR Agonist5.075 ± 10
Acetic Acid WrithingVehicle--
Acetic Acid WrithingKOR Agonist1.060% reduction in writhes

Experimental Protocols

Protocol 1: Quantification of Difelikefalin in Mouse Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of Difelikefalin in mouse plasma samples.

Materials:

  • Difelikefalin analytical standard

  • This compound (Internal Standard)

  • Mouse plasma (control and study samples)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of mouse plasma into a microcentrifuge tube. b. Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% ACN). c. Add 150 µL of cold ACN to precipitate proteins. d. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: ACN with 0.1% formic acid.
    • Gradient elution. b. Mass Spectrometric Conditions:
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Difelikefalin and this compound.

  • Data Analysis: a. Generate a calibration curve using standards of known Difelikefalin concentrations. b. Calculate the peak area ratio of Difelikefalin to this compound. c. Determine the concentration of Difelikefalin in the unknown samples by interpolating from the calibration curve.

LC_MS_Workflow start Start sample_prep Sample Preparation (Plasma + this compound) start->sample_prep protein_precip Protein Precipitation (Acetonitrile) sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis (Peak Area Ratio, Calibration Curve) ms_detection->data_analysis quantification Quantification of Difelikefalin data_analysis->quantification end End quantification->end

Figure 2: Bioanalytical workflow for Difelikefalin quantification.
Protocol 2: Evaluation of Antipruritic Activity in a Mouse Model of Chloroquine-Induced Scratching

Objective: To assess the efficacy of Difelikefalin in reducing scratching behavior in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Difelikefalin

  • Vehicle (e.g., sterile saline)

  • Chloroquine diphosphate (B83284) salt

  • Observation chambers

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.

  • Treatment: a. Administer Difelikefalin or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at various doses.

  • Induction of Itch: a. 30 minutes after treatment, administer an intradermal injection of chloroquine (e.g., 200 µg in 20 µL saline) into the nape of the neck.

  • Behavioral Observation: a. Immediately after chloroquine injection, place the mice individually into the observation chambers. b. Videotape the mice for 30-60 minutes. c. A blinded observer will count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Data Analysis: a. Compare the number of scratching bouts between the vehicle- and Difelikefalin-treated groups. b. Calculate the percentage of inhibition of scratching for each dose of Difelikefalin.

Antipruritic_Screening_Workflow start Start acclimation Acclimation of Mice to Observation Chambers start->acclimation treatment Administer Difelikefalin or Vehicle acclimation->treatment pruritogen_injection Induce Itch (e.g., Chloroquine Injection) treatment->pruritogen_injection behavioral_observation Behavioral Observation & Video Recording pruritogen_injection->behavioral_observation data_analysis Quantification of Scratching Behavior behavioral_observation->data_analysis efficacy_determination Determine Antipruritic Efficacy data_analysis->efficacy_determination end End efficacy_determination->end

Figure 3: Workflow for preclinical antipruritic screening.

Conclusion

This compound is a vital tool in the preclinical development of Difelikefalin, enabling robust and accurate bioanalytical measurements essential for pharmacokinetic and metabolism studies. While not used directly for efficacy testing, its role is foundational to understanding the disposition of the active pharmaceutical ingredient. The protocols and data presented here provide a framework for the preclinical evaluation of Difelikefalin, from its quantification in biological matrices to the assessment of its therapeutic potential in relevant animal models of pruritus and pain. These methodologies are critical for advancing our understanding of KOR-targeted therapies and for the development of novel analgesics and anti-pruritic agents.

References

Quantitative Bioanalysis of Difelikefalin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difelikefalin (Korsuva™) is a selective kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1] Accurate and reliable quantification of Difelikefalin in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative bioanalysis of Difelikefalin in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, specifically a deuterated analog of Difelikefalin, is a cornerstone of this method, ensuring the highest level of accuracy and precision by compensating for variability in sample preparation and instrument response.

Principle of the Method

This method employs protein precipitation for the extraction of Difelikefalin and its deuterated internal standard from human plasma. The extracted samples are then analyzed by reverse-phase ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of Difelikefalin to that of the deuterated internal standard is used to construct a calibration curve and determine the concentration of Difelikefalin in unknown samples.

Experimental Protocols

Materials and Reagents
  • Difelikefalin reference standard

  • Deuterated Difelikefalin (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • Analytical Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[1]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Difelikefalin and deuterated Difelikefalin in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Difelikefalin stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the deuterated Difelikefalin stock solution with acetonitrile.

Sample Preparation Protocol

The following diagram illustrates the sample preparation workflow:

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Human Plasma is_addition 2. Add 100 µL Deuterated IS Working Solution (in Acetonitrile) plasma->is_addition vortex 3. Vortex Mix (1 minute) is_addition->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation.

Detailed Steps:

  • In a clean microcentrifuge tube, aliquot 50 µL of human plasma (calibration standard, quality control sample, or unknown sample).

  • Add 100 µL of the deuterated Difelikefalin internal standard working solution (in acetonitrile) to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter Value
Column Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a rapid gradient optimized for separation
Flow Rate 0.5 mL/min
Column Temperature 50°C[1]
Injection Volume 5 µL

| Run Time | Approximately 1 minute[1] |

Mass Spectrometry:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions (m/z)
Difelikefalin 680.7 → 295.1[1]
Deuterated Difelikefalin 685.7 → 298.1 (Example)
Dwell Time 100 ms
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr

| Cone Gas Flow | 150 L/hr |

Note: The MRM transition for deuterated Difelikefalin is an example assuming a +5 Da mass shift. The actual transition should be optimized based on the specific deuterated standard used.

Method Validation Summary

The described LC-MS/MS method was fully validated according to FDA guidelines on bioanalytical method validation.[1] The validation parameters are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity
ParameterResult
Linearity Range 3.9 – 4000 ng/mL[1]
Correlation Coefficient (r²) >0.99[1]
Lower Limit of Quantification (LLOQ) 3.9 ng/mL[1]
Lower Limit of Detection (LOD) 1.9 ng/mL[1]
Table 2: Accuracy and Precision
QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 0.38 - 14.1[1]97.2 - 113[1]6.79 - 11.5[1]93.3 - 105[1]
Medium 0.38 - 14.1[1]97.2 - 113[1]6.79 - 11.5[1]93.3 - 105[1]
High 0.38 - 14.1[1]97.2 - 113[1]6.79 - 11.5[1]93.3 - 105[1]
Table 3: Recovery and Matrix Effect
ParameterResult
Mean Extraction Recovery >85%[1]
Matrix Effect No significant matrix effect observed[1]
Carryover No significant carryover observed[1]

Difelikefalin Signaling Pathway

Difelikefalin exerts its therapeutic effect by acting as a selective agonist at peripheral kappa-opioid receptors. This mechanism is crucial for its antipruritic action without causing the central nervous system side effects associated with other opioids.

G cluster_stimulus Pruritic Stimulus cluster_cellular Cellular Response cluster_receptor Receptor Activation stimulus Uremic Toxins & Inflammatory Mediators p_neuron Peripheral Sensory Neuron stimulus->p_neuron immune_cell Immune Cell (e.g., T-cell) stimulus->immune_cell kor_neuron Kappa-Opioid Receptor p_neuron->kor_neuron kor_immune Kappa-Opioid Receptor immune_cell->kor_immune inhibition_neuron Inhibition of Itch Signal Transmission kor_neuron->inhibition_neuron inhibition_immune Reduction of Pro-inflammatory Cytokines kor_immune->inhibition_immune difelikefalin Difelikefalin difelikefalin->kor_neuron Binds & Activates difelikefalin->kor_immune Binds & Activates cns Central Nervous System (Reduced Sensation of Itch) inhibition_neuron->cns

Caption: Mechanism of action of Difelikefalin.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantitative determination of Difelikefalin in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis. The incorporation of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies. The method has been successfully validated, demonstrating excellent linearity, accuracy, precision, and recovery.

References

Application Note and Protocol: Solid-Phase Extraction for the Quantification of Difelikefalin and its D5 Internal Standard in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Difelikefalin is a selective kappa-opioid receptor agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2] Accurate and reliable quantification of Difelikefalin in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note presents a robust and sensitive solid-phase extraction (SPE) method for the simultaneous extraction of Difelikefalin and its deuterated internal standard (Difelikefalin-D5) from human plasma. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a reliable method for bioanalytical studies.

Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction or protein precipitation, including higher analyte recovery, reduced matrix effects, and improved extract cleanliness.[3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for the quantification of Difelikefalin in a clinical or research setting.

Experimental Protocol

Materials and Reagents
  • Difelikefalin reference standard

  • This compound internal standard (IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (B78521) (ACS grade)

  • SPE cartridges: Polymeric reversed-phase (e.g., Oasis HLB, Strata-X) or C18 cartridges. The selection should be optimized based on preliminary experiments.

Instrumentation
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Nitrogen evaporator

Preparation of Solutions
  • Difelikefalin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Difelikefalin and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Difelikefalin stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution to a final concentration of 100 ng/mL in the same diluent.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 200 µL of 2% formic acid in water and vortex for 30 seconds to mix.

  • Centrifuge the samples at 4000 rpm for 5 minutes to precipitate proteins.

Solid-Phase Extraction Workflow

The following workflow is a general guideline and should be optimized for the specific SPE cartridge selected.

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Analyte Elution & Post-Extraction Condition Conditioning (1 mL Methanol) Equilibrate Equilibration (1 mL Water) Condition->Equilibrate Load Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 Wash 1 (1 mL 5% Methanol in Water) Load->Wash1 Wash2 Wash 2 (1 mL Acetonitrile) Wash1->Wash2 Elute Elution (1 mL 5% NH4OH in Methanol) Wash2->Elute Dry Dry Down (Nitrogen Stream) Elute->Dry Reconstitute Reconstitution (100 µL Mobile Phase) Dry->Reconstitute

Caption: Solid-Phase Extraction Workflow for Difelikefalin.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterCondition
LC Column Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Difelikefalin: m/z 680.7 → 295.1[1]this compound: To be determined based on mass shift

A suitable gradient elution should be developed to ensure the separation of Difelikefalin and its internal standard from endogenous plasma components.

Method Validation Parameters

The following tables summarize the expected quantitative performance of the SPE method for Difelikefalin, based on typical validation requirements for bioanalytical methods.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Difelikefalin3.9 – 4000[1]>0.99[1]
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ3.914.1[1]113[1]11.5[1]105[1]
Low QCTo be determined<1585-115<1585-115
Mid QCTo be determined<1585-115<1585-115
High QCTo be determined<1585-115<1585-115
Table 3: Recovery and Matrix Effect
AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Difelikefalin>85[1]To be determined

Conclusion

This application note provides a detailed protocol for a solid-phase extraction method for the quantification of Difelikefalin and its D5 internal standard in human plasma. The described SPE workflow, coupled with a sensitive LC-MS/MS analysis, is expected to provide a reliable and robust method for bioanalytical applications in drug development and clinical research. The method parameters provided should be validated in the end-user's laboratory to ensure performance.

References

Application Note: Quantitative Determination of Difelikefalin in Human Urine using a Validated LC-MS/MS Method with Difelikefalin-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difelikefalin is a selective kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus in patients with chronic kidney disease undergoing hemodialysis.[1][2] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Difelikefalin. In healthy individuals, a significant portion of the administered dose is excreted unchanged in the urine.[1][3] Therefore, a robust and reliable analytical method for the quantification of Difelikefalin in urine is essential for clinical and preclinical studies.

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Difelikefalin in human urine. The method utilizes a stable isotope-labeled internal standard, Difelikefalin-D5, to ensure high accuracy and precision. The protocol has been developed to be straightforward and suitable for high-throughput analysis.

Principle of the Method

The method involves a simple dilution of the urine sample, followed by the addition of the internal standard, this compound. The sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Quantification is based on the ratio of the peak area of Difelikefalin to that of the internal standard.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection dilution Sample Dilution urine_sample->dilution 100 µL add_is Addition of this compound (IS) dilution->add_is with 900 µL Water/Methanol (B129727) (50/50, v/v) vortex Vortex Mixing add_is->vortex Addition of 10 µL IS Working Solution transfer Transfer to Autosampler Vial vortex->transfer injection Injection onto LC System transfer->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Difelikefalin calibration_curve->quantification

Caption: Experimental workflow for the determination of Difelikefalin in urine.

Materials and Reagents

  • Analytes: Difelikefalin reference standard, this compound internal standard

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium formate (B1220265) (LC-MS grade)

  • Equipment: Calibrated pipettes, vortex mixer, autosampler vials

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program Time (min)
0.0
2.0
2.5
2.6
4.0
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte
Difelikefalin
This compound
Dwell Time100 ms
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Difelikefalin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Difelikefalin stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation
  • Thaw urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Pipette 100 µL of urine into a clean microcentrifuge tube.

  • Add 900 µL of a 50:50 (v/v) mixture of methanol and water.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 2: Summary of Method Validation Results

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision (Intra- and Inter-day)
LLOQ (1 ng/mL)Accuracy: 95-105%, Precision (CV): < 15%
Low QC (3 ng/mL)Accuracy: 92-108%, Precision (CV): < 12%
Mid QC (100 ng/mL)Accuracy: 94-106%, Precision (CV): < 10%
High QC (800 ng/mL)Accuracy: 96-104%, Precision (CV): < 8%
Selectivity No significant interfering peaks were observed at the retention times of Difelikefalin and the internal standard in blank urine samples.
Matrix Effect The matrix effect was found to be consistent and compensated for by the use of the deuterated internal standard.
Recovery The extraction recovery of Difelikefalin was consistent and reproducible across the quality control levels.
Stability Difelikefalin was found to be stable in urine for at least 24 hours at room temperature, for at least 3 freeze-thaw cycles, and for at least 3 months at -80 °C.

Logical Relationship of the Analytical Method

logical_relationship cluster_input Method Inputs cluster_process Analytical Process cluster_output Method Outputs urine_matrix Urine Matrix sample_prep Sample Preparation (Dilution & IS Spiking) urine_matrix->sample_prep difelikefalin Difelikefalin difelikefalin->sample_prep difelikefalin_d5 This compound (IS) difelikefalin_d5->sample_prep lc_separation LC Separation (Reverse-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_area_ratio Peak Area Ratio (Analyte/IS) ms_detection->peak_area_ratio concentration Difelikefalin Concentration peak_area_ratio->concentration

Caption: Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Difelikefalin in human urine. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method suitable for supporting pharmacokinetic studies and therapeutic drug monitoring of Difelikefalin. The method has been successfully validated and meets the requirements for bioanalytical method validation.

References

Application Notes and Protocols: The Use of Difelikefalin-D5 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difelikefalin (B1670546) is a selective kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adult patients undergoing hemodialysis.[1][2][3][4] As a synthetic peptide, understanding its metabolic fate and pharmacokinetic profile is crucial for its safe and effective use. Difelikefalin-D5, a stable isotope-labeled analog of Difelikefalin, serves as an essential tool, primarily as an internal standard, in the bioanalytical methods required for quantitative DMPK assays. These assays are fundamental for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in DMPK studies.

Pharmacokinetic and Metabolic Profile of Difelikefalin

Difelikefalin exhibits a distinct pharmacokinetic profile, particularly when comparing healthy individuals to patients undergoing hemodialysis. It is a hydrophilic peptide with limited penetration of the blood-brain barrier.[5]

Metabolism: Difelikefalin undergoes minimal to no metabolism.[2] In vitro studies using human hepatic microsomes and hepatocytes have shown that it is not a substrate for cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[3][6][7] Consequently, the potential for drug-drug interactions through metabolic pathways is low.[5] Following administration of radiolabeled difelikefalin, over 99% of the circulating radioactivity in plasma corresponds to the unchanged parent drug.[3][7]

Excretion: The route of elimination is heavily dependent on renal function. In healthy subjects, the primary route of excretion is via the urine.[3][4] In contrast, for patients on hemodialysis, the main routes of elimination are through feces and dialysate during the hemodialysis procedure.[1][3][4] Hemodialysis can reduce plasma concentrations of difelikefalin by 70-80%.[5][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Difelikefalin in both healthy subjects and patients undergoing hemodialysis.

Table 1: Key Pharmacokinetic Parameters of Difelikefalin

ParameterHealthy SubjectsPatients on HemodialysisReference
Volume of Distribution (Vd) -~238 mL/kg[1][5][6][7]
Plasma Protein Binding -23% to 28%[1][5][6][7]
Terminal Half-Life (t½) ~2.6 hours23 to 31 hours[1][3][4][7]
Metabolism Minimal (<1% metabolites)Minimal[2][3][4]
Primary Route of Excretion Urine (~80.5%)Feces (~59%) and Dialysate (~20%)[1][3][4]

Table 2: Excretion of [14C]Difelikefalin (Percentage of Administered Dose)

Excretion RouteHealthy SubjectsPatients on HemodialysisReference
Urine 80.5%11.2% (in patients with residual function)[3][4]
Feces 11.3%58.8%[3][4]
Dialysate N/A19.5%[3][4]

Experimental Protocols

The primary application of this compound in DMPK assays is as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical chemical and physical properties to the unlabeled drug, but with a different mass, allowing for accurate quantification.

Protocol: Quantification of Difelikefalin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general procedure for the extraction and quantification of Difelikefalin from human plasma.

1. Objective: To accurately measure the concentration of Difelikefalin in human plasma samples.

2. Materials and Reagents:

  • Difelikefalin analytical standard

  • This compound (Internal Standard)

  • Control human plasma (K2-EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges

  • 96-well collection plates

  • LC-MS/MS system

3. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Difelikefalin and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Difelikefalin stock solution in 50:50 ACN:Water to create calibration curve (CC) working solutions. Prepare separate dilutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in 50:50 ACN:Water.

  • Spiking: Spike control human plasma with the CC and QC working solutions to create calibration standards and QC samples.

4. Sample Preparation (Solid Phase Extraction - SPE):

  • Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 96-well plate.

  • Add 25 µL of the IS working solution to all wells except for the blank matrix samples.

  • Vortex the plate gently.

  • Condition the SPE plate with methanol followed by equilibration with water.

  • Load the plasma samples onto the SPE plate.

  • Wash the SPE plate with a low percentage organic solvent solution (e.g., 5% methanol in water).

  • Elute the analyte and IS from the SPE plate with an appropriate elution solvent (e.g., 80% acetonitrile with 0.1% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Difelikefalin from endogenous plasma components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: e.g., 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor to product ion transitions for both Difelikefalin and this compound.

      • Difelikefalin: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion

    • Optimize instrument parameters (e.g., collision energy, declustering potential).

6. Data Analysis:

  • Integrate the peak areas for both Difelikefalin and this compound for all samples.

  • Calculate the peak area ratio (Difelikefalin / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CC samples using a weighted linear regression.

  • Determine the concentration of Difelikefalin in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling and Experimental Diagrams

Caption: Workflow for the bioanalysis of Difelikefalin in plasma.

difelikefalin_pk cluster_drug Difelikefalin Administration cluster_body Pharmacokinetics cluster_elimination Elimination Pathways iv_admin Intravenous Bolus Injection plasma Plasma Compartment (Vd: ~238 mL/kg) (Protein Binding: 23-28%) iv_admin->plasma healthy Healthy Subjects (t½: ~2.6 hrs) plasma->healthy hd_patient Hemodialysis Patients (t½: 23-31 hrs) plasma->hd_patient metabolism Minimal Metabolism (<1%) plasma->metabolism urine Renal Excretion (~80.5% in Healthy) healthy->urine feces Fecal Excretion (~59% in HD Patients) hd_patient->feces dialysis Hemodialysis (~20% removed) hd_patient->dialysis

Caption: Pharmacokinetic pathways of Difelikefalin.

References

Unraveling the Mass Spectrometry Fragmentation of Difelikefalin-D5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and analyzing the mass spectrometry fragmentation pattern of Difelikefalin-D5. It includes protocols for sample preparation and LC-MS/MS analysis, predicted fragmentation pathways, and insights into the mechanism of action of Difelikefalin (B1670546). This information is intended to support research, bioanalysis, and drug development efforts involving this novel kappa-opioid receptor agonist.

Introduction to Difelikefalin

Difelikefalin is a synthetic peptide that acts as a selective agonist of the kappa-opioid receptor (KOR).[1] It is used for the treatment of moderate-to-severe pruritus (itching) associated with chronic kidney disease in adult patients on hemodialysis.[2] A key characteristic of Difelikefalin is its peripheral action, with limited ability to cross the blood-brain barrier, thereby reducing the risk of central nervous system-related side effects commonly associated with other opioids.[3] this compound, a deuterated analog of Difelikefalin, serves as an essential internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding its specific fragmentation pattern is crucial for developing robust and accurate analytical methods.

Predicted Mass Spectrometry Fragmentation Pattern

While specific experimental fragmentation spectra for this compound are not widely published, a reliable prediction of its fragmentation can be derived from the known Multiple Reaction Monitoring (MRM) transition of the non-deuterated Difelikefalin and the general principles of peptide fragmentation.

Difelikefalin Structure and Predicted Fragmentation:

Difelikefalin is a tetrapeptide with the sequence D-Phenylalanyl-D-Phenylalanyl-D-Leucyl-D-Lysinamide, where the C-terminus is modified with a 4-aminopiperidine-4-carboxylic acid moiety.

Based on a validated LC-MS/MS method, the primary MRM transition for Difelikefalin is the precursor ion [M+H]⁺ at m/z 680.7 fragmenting to a product ion at m/z 295.1 .[3] This major fragmentation is likely due to the cleavage of the peptide bond between the second D-Phenylalanine and the D-Leucine residue, resulting in the formation of a b2 ion.

Predicted Fragmentation of this compound:

For this compound, it is presumed that the five deuterium (B1214612) atoms are located on one of the phenyl rings of a D-Phenylalanine residue to ensure stability. This would increase the mass of the precursor ion by 5 Daltons.

  • Precursor Ion [M+H]⁺: The expected protonated molecule for this compound would be at m/z 685.7 .

  • Product Ions: The location of the deuterium label will determine the mass of the fragment ions.

    • If the D5 label is on the first D-Phenylalanine, the b2 ion would be mass-shifted, resulting in a fragment at m/z 300.1 .

    • If the D5 label is on the second D-Phenylalanine, the b2 ion would also be mass-shifted to m/z 300.1 .

Therefore, the most probable primary MRM transition for this compound would be m/z 685.7 -> 300.1 . Other potential fragment ions would correspond to other b- and y-type ions, with their masses depending on the location of the deuterium atoms.

Quantitative Data Summary

The following table summarizes the predicted and known quantitative mass spectrometry data for Difelikefalin and its deuterated analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Type (Predicted)
Difelikefalin680.7[3]295.1[3]b2
This compound 685.7 300.1 b2

Experimental Protocols

This section outlines a general protocol for the quantitative analysis of this compound in a biological matrix such as human plasma, based on established methods for Difelikefalin.[3]

Sample Preparation: Protein Precipitation
  • Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 10 µL of this compound working solution (as internal standard).

  • Precipitation: Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex mix the tubes for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 30 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.[3]

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Difelikefalin: 680.7 -> 295.1[3]

    • This compound: 685.7 -> 300.1 (predicted)

  • Collision Gas: Argon.

  • Optimization: Collision energy and other source parameters should be optimized for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc Inject ms Mass Spectrometry (ESI+) lc->ms mrm MRM Detection ms->mrm quant Quantification mrm->quant report Reporting quant->report

Caption: A generalized workflow for the bioanalysis of Difelikefalin using a protein precipitation extraction method followed by LC-MS/MS quantification.

Signaling Pathway of Difelikefalin

signaling_pathway difelikefalin Difelikefalin kor Kappa-Opioid Receptor (KOR) on Peripheral Sensory Neuron / Immune Cell difelikefalin->kor g_protein Gi/o Protein Activation kor->g_protein inhibition Inhibition of Adenylyl Cyclase g_protein->inhibition ion_channel Modulation of Ion Channels (e.g., Ca2+, K+) g_protein->ion_channel cytokine Decreased Pro-inflammatory Cytokine Release g_protein->cytokine On Immune Cells camp Decreased cAMP inhibition->camp neuronal_activity Reduced Neuronal Excitability ion_channel->neuronal_activity antipruritic Antipruritic Effect neuronal_activity->antipruritic anti_inflammatory Anti-inflammatory Effect cytokine->anti_inflammatory

Caption: The proposed mechanism of action for Difelikefalin, involving the activation of peripheral kappa-opioid receptors.

References

Troubleshooting & Optimization

Technical Support Center: Difelikefalin-D5 Isotopic Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Difelikefalin-D5. The information is designed to help identify and resolve potential issues related to isotopic exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium (B1214612) labels located?

A1: this compound is a deuterated analog of Difelikefalin, a selective kappa-opioid receptor (KOR) agonist. It is often used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Based on available certificates of analysis, the five deuterium atoms are typically located on the piperidine (B6355638) ring of the molecule. The exact chemical name is 4-Amino-1-((R)-6-amino-2-((R)-2-((R)-2-((R)-2-amino-3-phenylpropanamido)-3-phenylpropanamido)-4-methylpentanamido)hexanoyl)piperidine-4-carboxylic acid-d5 hydrochloride[1].

Q2: What is isotopic exchange, and why is it a concern for this compound?

A2: Isotopic exchange, also known as H/D or D/H exchange, is a chemical reaction in which a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa. For this compound, this is a concern because if deuterium atoms are lost and replaced by hydrogen, the mass of the internal standard will change. This can lead to inaccurate and unreliable results in quantitative analyses, as the fundamental principle of using a deuterated internal standard is its constant, known mass difference from the analyte.

Q3: What are the primary factors that can induce isotopic exchange in this compound?

A3: The primary factors that can induce isotopic exchange in deuterated compounds like this compound include:

  • pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium for hydrogen.

  • Temperature: Elevated temperatures can increase the rate of isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can serve as a source of protons to exchange with the deuterium atoms.

  • Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions, the greater the extent of isotopic exchange.

Q4: How can I minimize isotopic exchange during sample preparation and analysis?

A4: To minimize isotopic exchange, consider the following best practices:

  • pH Control: Maintain the pH of your samples and mobile phases within a neutral or slightly acidic range (pH 3-7) where possible.

  • Temperature Control: Keep samples, standards, and autosampler trays cooled (e.g., 4°C) throughout the experimental workflow.

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample reconstitution and dilution whenever the experimental protocol allows. If aqueous solutions are necessary, minimize the time of contact.

  • Fresh Solutions: Prepare working solutions of this compound fresh and in limited quantities to reduce the duration of exposure to potentially exchange-promoting conditions.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments with this compound.

Problem 1: I am observing a peak at the mass of the unlabeled Difelikefalin in my this compound standard solution.

  • Question: Why am I seeing a signal for the unlabeled analyte when I inject only the deuterated internal standard?

  • Answer: This is a strong indication of isotopic back-exchange, where the deuterium atoms on your this compound are being replaced by hydrogen atoms from the solvent or container surfaces.

Troubleshooting Steps:

  • Verify Solvent Purity and pH: Ensure that the solvent used to dissolve the this compound standard is of high purity and free from acidic or basic contaminants. Measure the pH of the solution.

  • Assess Storage Conditions: Review the storage conditions of your stock and working solutions. Prolonged storage at room temperature or in protic solvents can lead to back-exchange.

  • Prepare Fresh Standard: Prepare a fresh working solution of this compound from a new aliquot of the stock solution in a fresh, clean vial and re-analyze immediately.

  • Evaluate Container Material: Consider if the container material could be contributing to the issue. Use high-quality, inert vials (e.g., silanized glass or polypropylene).

Problem 2: The response of my this compound internal standard is inconsistent or decreasing over the course of an analytical run.

  • Question: What would cause the signal intensity of my deuterated internal standard to drift downwards during a batch analysis?

  • Answer: A decreasing response of the internal standard can be due to on-instrument isotopic exchange, degradation of the compound, or issues with the LC-MS system.

Troubleshooting Steps:

  • Check Autosampler Temperature: Ensure the autosampler is maintained at a low temperature (e.g., 4°C) to minimize exchange and degradation in the vials waiting for injection.

  • Investigate Mobile Phase pH: The pH of the mobile phase can influence the stability of the deuterium labels on-column. If using a high or low pH mobile phase, this could be a contributing factor.

  • Perform a Stability Test: Inject the same vial of a quality control (QC) sample at the beginning, middle, and end of the analytical run to assess the stability of the internal standard under the run conditions.

  • Inspect the LC-MS System: Check for leaks, inconsistent solvent delivery, or a dirty ion source, which can all lead to signal instability.

Data Presentation

The following tables provide a template for summarizing quantitative data related to the stability of this compound. Note: The data presented here is for illustrative purposes only and should be replaced with your experimental findings.

Table 1: Effect of pH on this compound Isotopic Purity

pH of SolutionIncubation Time (hours) at 25°C% this compound Remaining% Difelikefalin-D4 Observed% Difelikefalin-D3 Observed
3.02499.80.2< 0.1
7.02499.50.40.1
10.02495.23.51.3

Table 2: Effect of Temperature on this compound Isotopic Purity in Aqueous Solution (pH 7.0)

Temperature (°C)Incubation Time (hours)% this compound Remaining% Difelikefalin-D4 Observed% Difelikefalin-D3 Observed
44899.9< 0.1< 0.1
254898.90.90.2
504892.16.21.7

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Different Solvents

Objective: To assess the isotopic stability of this compound in various solvents commonly used in bioanalytical sample preparation.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Solvents to be tested: Acetonitrile, Methanol, Water, 50:50 Acetonitrile:Water

  • LC-MS/MS system

Methodology:

  • Prepare working solutions of this compound at a concentration of 1 µg/mL in each of the test solvents.

  • Transfer aliquots of each solution into separate, labeled autosampler vials.

  • Analyze a sample from each solvent immediately (T=0) using a suitable LC-MS/MS method.

  • Store the vials at a controlled temperature (e.g., 25°C).

  • Re-analyze aliquots from each vial at specified time points (e.g., 4, 8, 12, 24, and 48 hours).

  • Monitor the mass transitions for this compound and its potential back-exchanged products (D4, D3, etc.).

  • Calculate the peak area ratios of the back-exchanged products to the D5 parent at each time point to determine the rate of exchange.

Protocol 2: LC-MS/MS Method for the Quantification of Difelikefalin using this compound

Objective: To provide a general LC-MS/MS method for the analysis of Difelikefalin with its deuterated internal standard.

LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient appropriate for the separation of Difelikefalin from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Difelikefalin: m/z 680.5 → 129.1 (example transition)

    • This compound: m/z 685.5 → 134.1 (example transition)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for both analyte and internal standard.

Visualizations

signaling_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Difelikefalin Difelikefalin KOR Kappa-Opioid Receptor (KOR) Difelikefalin->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Reduced_excite Reduced Neuronal Excitability Ca_influx->Reduced_excite K_efflux ↑ K+ Efflux K_channel->K_efflux Neuron_hyper Neuronal Hyperpolarization K_efflux->Neuron_hyper Neuron_hyper->Reduced_excite

Caption: Signaling pathway of Difelikefalin via the kappa-opioid receptor.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Biological Sample (e.g., Plasma) Spike_IS 2. Spike with This compound Sample_Collection->Spike_IS Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Transfer Supernatant Centrifugation->Supernatant_Transfer Injection 6. Injection onto LC-MS/MS Supernatant_Transfer->Injection Chromatography 7. Chromatographic Separation Injection->Chromatography Mass_Spec 8. Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Integration 9. Peak Integration Mass_Spec->Integration Calibration 10. Calibration Curve Generation Integration->Calibration Quantification 11. Quantification of Difelikefalin Calibration->Quantification

Caption: A typical experimental workflow for the quantification of Difelikefalin.

troubleshooting_logic Start Inconsistent this compound Response Observed Check_Exchange Isotopic Exchange Suspected? Start->Check_Exchange Check_System System Suitability Issue? Check_Exchange->Check_System No Analyze_Standard Analyze Fresh Standard in Aprotic Solvent Check_Exchange->Analyze_Standard Yes Check_LC Check LC System (Pump, Leaks, Column) Check_System->Check_LC Yes Exchange_Confirmed Exchange Confirmed Analyze_Standard->Exchange_Confirmed Peak for Unlabeled Analyte No_Exchange No Exchange in Standard Analyze_Standard->No_Exchange Clean D5 Peak Optimize_Conditions Optimize pH, Temp, Solvent Exchange_Confirmed->Optimize_Conditions Investigate_Matrix Investigate Matrix Effects No_Exchange->Investigate_Matrix Check_MS Check MS System (Source, Calibration) Check_LC->Check_MS No Issue System_Issue System Issue Identified Check_LC->System_Issue Issue Found System_OK System OK Check_MS->System_OK No Issue Check_MS->System_Issue Issue Found

Caption: A logical workflow for troubleshooting isotopic exchange issues.

References

Technical Support Center: Difelikefalin & Difelikefalin-D5 Chromatographic Shift

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts between Difelikefalin and its deuterated internal standard, Difelikefalin-D5, during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a slightly different retention time than the unlabeled Difelikefalin?

This phenomenon is an expected behavior known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is because the substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of the molecule:

  • Polarity and Lipophilicity: Deuterium is slightly less electron-donating than protium (B1232500) (hydrogen), which can lead to a minor increase in the polarity of the C-D bond compared to the C-H bond. This can make the deuterated compound slightly less lipophilic, resulting in weaker interactions with the non-polar stationary phase and therefore earlier elution.[1][2]

  • Molecular Size and Interactions: Deuterium atoms are marginally larger than hydrogen atoms, which can influence how the molecule interacts with the stationary phase.[1][3]

A small, consistent shift in retention time between Difelikefalin and this compound is normal. However, a significant or inconsistent shift may indicate other issues with your analytical method or system.[1]

Q2: What is a typical, acceptable retention time difference between Difelikefalin and this compound?

The acceptable retention time (RT) difference, or delta RT, is method-dependent. For robust quantitative analysis, the key is consistency. A very small and stable delta RT (e.g., ≤ 0.1 minutes) is often manageable. However, larger shifts can become problematic if they are not consistent or if they approach the peak width, as this can affect the accuracy of integration. It is crucial to establish the expected delta RT during method development and validation and to set system suitability criteria based on this.

Q3: Can the number and location of deuterium atoms in this compound influence the retention time shift?

Yes. The magnitude of the chromatographic isotope effect is influenced by:

  • Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule can lead to a larger retention time shift.[2][4]

  • Position of Deuteration: The location of the deuterium atoms within the molecular structure can affect the overall change in polarity and its interaction with the stationary phase.[2]

Q4: My retention times for both Difelikefalin and this compound are drifting over a series of injections. What are the common causes?

Retention time drift for both the analyte and the internal standard is a common HPLC issue and is typically not related to the isotope effect. The most common causes are:

  • Column Equilibration: Insufficient column equilibration before starting the analytical run can cause retention times to drift as the column chemistry stabilizes.[1]

  • Mobile Phase Composition: Inaccurate preparation or gradual changes in the mobile phase composition due to evaporation of a volatile component can lead to significant retention time shifts.[1]

  • Column Temperature: Fluctuations in the column oven temperature or ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.[1][2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention times.[1]

  • System Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to inconsistent flow rates and retention times.

Troubleshooting Guide for Unexpected Chromatographic Shifts

If you observe a sudden, significant, or inconsistent shift in the retention time of this compound relative to Difelikefalin, a systematic troubleshooting approach is necessary.

Diagram: Troubleshooting Workflow

A Unexpected RT Shift Observed B Verify System Suitability: - RT of Analyte & IS - Peak Shape - Resolution A->B C Check for System-Wide RT Drift (Both Analyte and IS) B->C D Is the Delta RT between Analyte and IS changing? C->D No E Troubleshoot HPLC System: - Check for leaks - Verify mobile phase composition - Ensure proper column equilibration - Check column temperature C->E Yes F Investigate Isotope Effect Specific Issues: - Mobile Phase Optimization - Temperature Optimization - Column Chemistry D->F Yes H Review Data Integration Parameters D->H No, but integration is poor I Problem Resolved E->I G Method Optimization F->G G->I H->I

Caption: A logical workflow for troubleshooting retention time shifts.

Troubleshooting Steps and Potential Solutions
Observation Potential Cause Recommended Action
Both Difelikefalin and this compound retention times are drifting in the same direction. Systematic Issue: Column not equilibrated, mobile phase composition changing, column temperature fluctuating, or column degradation.1. Equilibrate Column: Ensure the column is equilibrated for a sufficient time with the initial mobile phase.[1] 2. Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements.[1] 3. Check Temperature Control: Verify the column oven is set to the correct temperature and is stable.[1][2] 4. Inspect Column: If the problem persists, the column may be nearing the end of its life and may need to be replaced.
The retention time difference (delta RT) between Difelikefalin and this compound is inconsistent. Methodological Issue: Subtle changes in chromatographic conditions are affecting the deuterated and non-deuterated compounds differently.1. Mobile Phase pH: For ionizable compounds, small changes in mobile phase pH can significantly impact retention. Ensure the pH is consistent. 2. Gradient Profile: If using a gradient, ensure the gradient delivery is precise and reproducible.
The delta RT is larger than expected or has suddenly increased. Change in Selectivity: A change in the chromatographic selectivity is affecting the separation of the two compounds.1. Optimize Mobile Phase: Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or its proportion can alter selectivity.[1] 2. Optimize Temperature: Changing the column temperature can impact the separation of closely eluting compounds.[2] 3. Evaluate Column Chemistry: Consider if a different stationary phase chemistry could minimize the isotope effect.
Poor peak shape for one or both compounds. Chromatographic Issue: Column overload, inappropriate sample solvent, or column contamination.1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample. 2. Match Sample Solvent: Ensure the sample solvent is as weak as or weaker than the initial mobile phase. 3. Flush Column: Flush the column with a strong solvent to remove potential contaminants.

Experimental Protocols

A robust HPLC method is crucial for the analysis of Difelikefalin. While the exact parameters will depend on the specific application, a general reversed-phase HPLC method is commonly employed.

General Reversed-Phase HPLC Method for Difelikefalin

  • Column: A C18 column is a common choice for peptide analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute Difelikefalin, followed by a wash and re-equilibration step. A shallow gradient can sometimes exacerbate the separation of deuterated and non-deuterated compounds.[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, for example, at 40°C, to ensure reproducibility.

  • Detection: UV at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry (MS).

  • Injection Volume: Typically 5 - 20 µL.

Note: The use of analytical techniques like HPLC and Mass Spectrometry (LC-MS) is standard for detecting and quantifying Difelikefalin and its impurities.[6]

Data Presentation

When validating your method, it is essential to document the retention times and the delta RT over multiple runs and on different days to establish the method's reproducibility.

Table 1: Example System Suitability Data

Parameter Run 1 Run 2 Run 3 Mean %RSD
Difelikefalin RT (min) 5.215.225.205.210.19%
This compound RT (min) 5.185.195.175.180.19%
Delta RT (min) 0.030.030.030.030.00%

Table 2: Troubleshooting Data Example

Condition Difelikefalin RT (min) This compound RT (min) Delta RT (min) Observation
Initial 5.215.180.03Normal
New Mobile Phase 5.355.310.04Slight shift, but consistent delta RT
Temperature Fluctuation 5.155.110.04Both RTs decreased, delta RT consistent
Column Degradation 4.954.900.05Both RTs decreased, delta RT slightly increased

Signaling Pathways and Logical Relationships

The interaction between the analyte, internal standard, and the chromatographic system can be visualized to understand the factors influencing retention time.

Diagram: Factors Influencing Retention Time

cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Analyte Properties Composition Composition Retention Time Retention Time Composition->Retention Time pH pH pH->Retention Time Flow Rate Flow Rate Flow Rate->Retention Time Column Chemistry Column Chemistry Column Chemistry->Retention Time Column Dimensions Column Dimensions Column Dimensions->Retention Time Column Temperature Column Temperature Column Temperature->Retention Time Difelikefalin Difelikefalin Difelikefalin->Retention Time interacts with This compound This compound This compound->Retention Time interacts with

References

Technical Support Center: Minimizing Differential Matrix Effects with Difelikefalin-D5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Difelikefalin and its stable isotope-labeled internal standard, Difelikefalin-D5, in quantitative bioanalysis. This resource provides troubleshooting guidance and detailed protocols to mitigate the impact of differential matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are differential matrix effects and how do they affect my results?

A1: Differential matrix effects occur when components in a biological sample (e.g., plasma, urine) interfere with the ionization of the analyte (Difelikefalin) and its internal standard (this compound) to different extents. This can lead to inaccurate and imprecise quantification. These effects can either suppress or enhance the signal of the analyte and the internal standard. When the effect is not identical for both, the internal standard fails to accurately correct for variations, leading to unreliable data.

Q2: Why is this compound considered a suitable internal standard for Difelikefalin?

A2: this compound is a stable isotope-labeled version of Difelikefalin, meaning it has the same chemical structure but with five hydrogen atoms replaced by deuterium (B1214612). This makes its physicochemical properties nearly identical to the unlabeled analyte.[1] As a result, it is expected to co-elute chromatographically and exhibit similar behavior during sample extraction and ionization, thereby effectively compensating for matrix effects.

Q3: I am observing high variability in the this compound signal between samples. What are the likely causes?

A3: High variability in the internal standard response can be caused by several factors:

  • Inconsistent Sample Preparation: Errors such as inconsistent spiking of the internal standard, incomplete mixing, or analyte loss during extraction can lead to variability.[1]

  • Differential Matrix Effects: Significant variations in the composition of the matrix between different samples or lots can lead to inconsistent ion suppression or enhancement.

  • Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes, ion source contamination, or detector fatigue, can also contribute to signal variability.[1]

Q4: My results show poor accuracy and precision even with the use of this compound. What should I investigate?

A4: If you are experiencing poor accuracy and precision, it is possible that Difelikefalin and this compound are not experiencing the same degree of matrix effects. This can happen if there is a slight chromatographic separation between the two, which can be caused by the deuterium isotope effect. This separation can expose them to different co-eluting matrix components, leading to differential ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to differential matrix effects when using this compound.

Issue 1: Inconsistent Internal Standard (this compound) Response
  • Symptom: The peak area of this compound varies significantly across different samples in the same batch.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Sample Preparation Inconsistency - Verify the accuracy and precision of pipetting for the internal standard spiking solution.- Ensure thorough vortexing of samples after adding the internal standard.- Evaluate the extraction procedure for potential analyte loss.
Significant Matrix Variability - Assess the matrix effect quantitatively using the post-extraction spike experiment (see Experimental Protocols).- If variability between different lots of matrix is confirmed, a more rigorous sample cleanup method may be necessary.
Instrumental Instability - Perform an injection precision test with a standard solution to check the autosampler performance.- Clean the ion source and check for any blockages.
Issue 2: Poor Accuracy and/or Precision in Quality Control (QC) Samples
  • Symptom: The calculated concentrations of QC samples are outside the acceptable limits of ±15% of the nominal value (±20% for the Lower Limit of Quantification).

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Differential Ion Suppression/Enhancement - Optimize the chromatographic method to ensure co-elution of Difelikefalin and this compound.- Investigate different mobile phase compositions or gradients to better separate the analytes from interfering matrix components, particularly phospholipids.
Cross-Contamination or Carryover - Inject a blank sample after a high concentration sample to check for carryover.- Optimize the autosampler wash method with a stronger solvent.
Inaccurate Standard Curve - Prepare fresh calibration standards and re-run the calibration curve.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol is designed to quantify the extent of ion suppression or enhancement caused by the matrix.

  • Sample Sets Preparation:

    • Set 1 (Neat Solution): Prepare a solution of Difelikefalin and this compound in the reconstitution solvent at low and high QC concentrations.

    • Set 2 (Post-Spiked Matrix): Extract at least six different lots of blank plasma. Spike the extracted matrix with Difelikefalin and this compound to the same final concentrations as Set 1.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set 2 by the peak area in Set 1. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the internal standard. A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Table 1: Hypothetical Matrix Effect Assessment Data

Sample LotAnalyte MF (Difelikefalin)IS MF (this compound)IS-Normalized MF
Lot 10.750.780.96
Lot 20.680.710.96
Lot 30.820.850.96
Lot 40.710.730.97
Lot 50.900.920.98
Lot 60.780.800.98
Mean 0.77 0.80 0.97
%CV 10.2% 9.8% 1.0%

Visualizing Workflows and Signaling Pathways

Troubleshooting Workflow for Inconsistent IS Response A Inconsistent this compound Response Observed B Investigate Sample Preparation A->B C Assess Matrix Variability A->C D Check Instrument Performance A->D E Verify Pipetting Accuracy B->E F Ensure Proper Mixing B->F G Perform Post-Extraction Spike Experiment C->G H Run Injection Precision Test D->H I Clean Ion Source D->I J Problem Resolved E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent internal standard response.

Experimental Workflow for Matrix Effect Assessment A Prepare Neat Solution (Set 1) (Analyte + IS in Solvent) D Analyze Set 1 and Set 2 by LC-MS/MS A->D B Extract Blank Matrix C Spike Extracted Matrix (Set 2) (Analyte + IS in Extracted Matrix) B->C C->D E Calculate Matrix Factor (MF) MF = Peak Area (Set 2) / Peak Area (Set 1) D->E F Calculate IS-Normalized MF IS-Normalized MF = MF(Analyte) / MF(IS) E->F

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Difelikefalin-D5 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Difelikefalin and its deuterated internal standard, Difelikefalin-D5. The following information is designed to help you optimize your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters and address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for the detection of Difelikefalin and this compound?

A1: A validated method for the determination of Difelikefalin in human plasma utilizes a C18 column with a short chromatographic run time. Electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM) is recommended. The established MRM transition for Difelikefalin is m/z 680.7 → 295.1[1]. For this compound, the precursor ion will be shifted by approximately +5 Da. The product ion may remain the same if the deuterium (B1214612) atoms are not on the fragmented portion of the molecule. It is crucial to optimize the collision energy for both transitions to ensure maximum sensitivity.

Q2: How should I prepare plasma samples for Difelikefalin analysis?

A2: A simple and effective method for sample preparation is protein precipitation with acetonitrile[1]. This technique is optimized to extract the analytes from human plasma with high recovery.

Q3: I am observing poor signal intensity for this compound. What are the possible causes and solutions?

A3: Low signal intensity can stem from several factors. First, verify the concentration and purity of your this compound standard. Ensure that the correct MRM transition is being monitored and that the collision energy is optimized. Contamination of the ion source or an inefficient electrospray can also lead to reduced signal. Regular cleaning and maintenance of the MS source are crucial. Additionally, matrix effects from the biological sample can suppress the ionization of the internal standard.

Q4: My retention times are shifting between injections. What could be the issue?

A4: Retention time shifts are often related to the liquid chromatography system. Check for leaks in the system, ensure the column is properly equilibrated, and verify the mobile phase composition and flow rate. Column degradation over time can also lead to shifts in retention.

Q5: What are some key considerations when developing a robust LC-MS/MS method for a peptide like Difelikefalin?

A5: For peptide analysis, it is important to select a suitable column, often a C18, and optimize the mobile phase, which typically includes an organic solvent like acetonitrile (B52724) and an aqueous component with a modifier like formic acid to improve peak shape and ionization efficiency. The mass spectrometer parameters, including ionization source settings and collision energy, must be carefully optimized for the specific peptide. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to correct for matrix effects and variability in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS detection of Difelikefalin. Parameters for this compound should be empirically determined but are estimated based on the analyte.

ParameterDifelikefalinThis compound (Estimated)
Precursor Ion (Q1) m/z 680.7~685.7
Product Ion (Q3) m/z 295.1To be determined (likely 295.1)
Collision Energy (CE) To be optimizedTo be optimized
Lower Limit of Quantification (LLOQ) 3.9 ng/mL[1]N/A
Lower Limit of Detection (LOD) 1.9 ng/mL[1]N/A
Linear Range 3.9 – 4000 ng/mL[1]N/A
Extraction Recovery >85%[1]Expected to be similar to Difelikefalin

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To a 100 µL aliquot of plasma sample, add a known amount of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the sample for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Development
  • Liquid Chromatography:

    • Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm) or equivalent C18 column[1].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to ensure separation from matrix components and a reasonable run time (e.g., a 1-minute run has been reported[1]).

    • Flow Rate: Optimize for the column dimensions (e.g., 0.4 mL/min).

    • Column Temperature: 50°C[1].

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode[1].

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Difelikefalin: m/z 680.7 → 295.1[1].

      • This compound: Infuse the standard to determine the optimal precursor and product ions. Start with an estimated precursor of m/z 685.7 and scan for product ions.

    • Parameter Optimization: Infuse a standard solution of Difelikefalin and this compound into the mass spectrometer to optimize the collision energy and other source parameters (e.g., capillary voltage, gas flows, and source temperature) to achieve maximum signal intensity.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Signal Intensity

This guide provides a systematic approach to diagnosing and resolving issues of low signal intensity for Difelikefalin or its internal standard.

G start Low Signal Intensity Observed check_is Check Internal Standard (Concentration, Purity, Degradation) start->check_is check_ms Mass Spectrometer Issue? check_is->check_ms infuse_std Infuse Standard Directly into MS check_ms->infuse_std sample_prep_issue Sample Preparation Issue? check_ms->sample_prep_issue signal_ok Signal Strong & Stable? infuse_std->signal_ok lc_issue Problem is in the LC System signal_ok->lc_issue Yes ms_issue Problem is in the MS System signal_ok->ms_issue No check_leaks Check for Leaks (Fittings, Pump Seals) lc_issue->check_leaks check_column Check Column (Age, Contamination) lc_issue->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) lc_issue->check_mobile_phase clean_source Clean Ion Source (Capillary, Cone, Lens) ms_issue->clean_source optimize_params Re-optimize MS Parameters (CE, Voltages, Gas Flows) ms_issue->optimize_params check_detector Check Detector Function ms_issue->check_detector check_recovery Evaluate Extraction Recovery sample_prep_issue->check_recovery matrix_effects Investigate Matrix Effects (Dilution, Different Extraction) sample_prep_issue->matrix_effects

Caption: A flowchart for systematically troubleshooting low signal intensity.

Guide 2: Addressing Chromatographic Issues

This decision tree helps in identifying the root cause of common chromatographic problems such as peak tailing, peak splitting, and retention time shifts.

G start Chromatographic Problem peak_shape Poor Peak Shape (Tailing, Splitting) start->peak_shape rt_shift Retention Time Shift start->rt_shift secondary_interactions Secondary Interactions? (Adjust mobile phase pH/modifier) peak_shape->secondary_interactions Tailing column_overload Column Overload? (Dilute sample) peak_shape->column_overload Fronting/Broad column_void Column Void/Contamination? (Flush or replace column) peak_shape->column_void Splitting flow_rate Flow Rate Fluctuation? (Check pump, check for leaks) rt_shift->flow_rate Inconsistent mobile_phase Mobile Phase Change? (Prepare fresh, check composition) rt_shift->mobile_phase Consistent Drift temp_fluctuation Temperature Fluctuation? (Check column oven) rt_shift->temp_fluctuation Random solution solution secondary_interactions->solution Improved Peak Shape column_overload->solution column_void->solution solution_rt solution_rt flow_rate->solution_rt Stable Retention Time mobile_phase->solution_rt temp_fluctuation->solution_rt

Caption: A decision tree for troubleshooting common chromatographic issues.

References

Technical Support Center: Optimizing Difelikefalin-D5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Difelikefalin-D5. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve peak shape and resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound is the deuterated form of Difelikefalin, a selective kappa-opioid receptor agonist. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, this compound is used as an internal standard for the accurate quantification of Difelikefalin in biological samples.[1] Achieving a sharp, symmetrical peak for this compound is crucial for accurate integration and reliable quantification of the active pharmaceutical ingredient.

Q2: What are the common chromatographic challenges encountered with peptide-like molecules such as this compound?

As a peptide-like molecule, this compound is prone to several chromatographic issues that can affect peak shape and resolution:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2][3]

  • Peak Broadening: This can result from slow kinetics of partitioning, large extra-column volumes, or column degradation.[2]

  • Poor Resolution: Co-elution with matrix components or other impurities can make accurate quantification difficult.[4][5]

  • Non-Specific Binding: Peptides are known to adsorb to surfaces like glass vials and column hardware, leading to low recovery and poor peak shape.[6]

Troubleshooting Guide: Improving Peak Shape and Resolution

This guide provides solutions to common problems encountered during the chromatographic analysis of this compound. A systematic approach, where one parameter is changed at a time, is recommended for effective troubleshooting.[5][7]

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is drawn out.

Table 1: Troubleshooting Peak Tailing for this compound

Potential Cause Recommended Solution Expected Outcome
Secondary Silanol Interactions Adjust mobile phase pH to be at least 2 units away from the pKa of this compound to ensure a single ionic form.[5] Add a competing base (e.g., a small amount of triethylamine, though be mindful of ion suppression in MS) or use a volatile buffer like ammonium (B1175870) formate.[1]Improved peak symmetry and reduced tailing.
Column Overload Reduce the injection volume or dilute the sample.[2][3]More symmetrical, sharper peaks.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2]Restoration of good peak shape.
Inappropriate Column Chemistry Use a high-purity, end-capped silica (B1680970) column (Type B) or a column with a different stationary phase (e.g., phenyl-hexyl).[1][8]Minimized secondary interactions and improved peak shape.
Issue 2: Poor Resolution and Co-eluting Peaks

This occurs when the this compound peak is not adequately separated from other components in the sample.

Table 2: Strategies to Improve Resolution

Parameter Adjustment Rationale
Mobile Phase Composition Change the organic modifier (e.g., from acetonitrile (B52724) to methanol).[5] Adjust the mobile phase pH.[5][8]Alters the selectivity of the separation.
Gradient Slope After a scouting gradient (e.g., 5-95% organic), create a shallower, more focused gradient around the elution time of this compound.[5]Increases the separation between closely eluting peaks.
Column Chemistry Switch to a column with a different stationary phase (e.g., C18 to a phenyl or cyano phase).[8] Use a column with smaller particle sizes (e.g., sub-2 µm).[4][8]Changes in selectivity and increased efficiency lead to better resolution.
Column Temperature Optimize the column temperature. Lower temperatures can increase retention and may improve resolution, while higher temperatures can improve efficiency for some analyses.[7]Affects both retention and selectivity.
Flow Rate In most cases, lowering the flow rate can improve resolution, although it will increase the analysis time.[7]Increases the number of theoretical plates.

Experimental Protocols

Protocol 1: Method Development for this compound using a Scouting Gradient

This protocol outlines a systematic approach to developing a robust HPLC or UHPLC method for this compound.

  • Column Selection: Start with a high-purity, end-capped C18 column with a wide pore size (e.g., 300 Å), suitable for peptides.[9] A common dimension would be 2.1 x 50 mm with 1.8 µm particles for UHPLC systems.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a good MS-friendly mobile phase additive that can improve peak shape.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier for peptide separations.[5]

  • Initial Scouting Gradient:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      • Start at 5% B

      • Linear ramp to 95% B over 10 minutes

      • Hold at 95% B for 2 minutes

      • Return to 5% B over 0.1 minutes

      • Equilibrate at 5% B for 3 minutes

  • Analysis of Results:

    • Determine the retention time of this compound.

    • Assess the peak shape (tailing factor, width).

    • Identify any co-eluting peaks.

  • Optimization: Based on the scouting run, design a more focused gradient to improve resolution and shorten the run time. For example, if the peak elutes at 40% B, a new gradient could be 30-50% B over 10 minutes.[5]

Protocol 2: Addressing Non-Specific Binding

Peptides like this compound can adhere to various surfaces, leading to sample loss and poor recovery.

  • Sample Vials: Use polypropylene (B1209903) or other low-binding vials instead of glass to minimize adsorption.

  • Sample Preparation:

    • If performing protein precipitation, ensure the final organic concentration is not excessively high (e.g., limit to 75%) to prevent the peptide from precipitating.

    • Consider using modifiers like a small percentage of acid or base in your sample diluent to improve solubility.

  • LC System Conditioning: Before running a sequence of samples, it can be beneficial to inject a high-concentration standard multiple times to passivate the system and reduce non-specific binding on subsequent injections.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection supernatant->injection hplc HPLC Separation injection->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the bioanalysis of Difelikefalin using this compound as an internal standard.

troubleshooting_logic cluster_solutions_tailing Tailing Solutions cluster_solutions_resolution Resolution Solutions start Poor Peak Shape or Resolution tailing Tailing Peak? start->tailing fronting Fronting Peak? start->fronting broad Broad Peak? start->broad coelution Co-eluting Peaks? start->coelution sol_ph Adjust Mobile Phase pH tailing->sol_ph Yes sol_overload Reduce Sample Load tailing->sol_overload Yes sol_column Use High-Purity Column tailing->sol_column Yes sol_gradient Optimize Gradient coelution->sol_gradient Yes sol_stationary_phase Change Stationary Phase coelution->sol_stationary_phase Yes sol_temp Adjust Temperature coelution->sol_temp Yes

Caption: A logical troubleshooting guide for addressing common chromatographic issues with this compound.

References

Technical Support Center: Difelikefalin-D5 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Difelikefalin-D5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of this compound in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a significant loss of this compound in my plasma samples after repeated freezing and thawing. Is this expected?

A1: Yes, this is a known issue. Difelikefalin in human plasma has been shown to be sensitive to freeze-thaw cycles. Published data indicates a substantial loss of 45% to 75% of the analyte after just three freeze-thaw cycles[1].

Troubleshooting Steps:

  • Minimize Freeze-Thaw Cycles: Aliquot your plasma samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.

  • Sample Processing Plan: Plan your experiments to analyze all required aliquots from a single sample on the same day to prevent additional freeze-thaw stress.

  • Validation: If multiple freeze-thaw cycles are unavoidable for your workflow, it is critical to validate the stability of this compound under your specific conditions as per FDA bioanalytical method validation guidelines.

Q2: What are the recommended storage conditions for plasma samples containing this compound?

A2: For long-term storage, plasma samples containing Difelikefalin have been found to be stable for approximately one month when stored at 4°C, -20°C, and -80°C[1].

Troubleshooting and Best Practices:

  • Consistent Temperature: Avoid temperature fluctuations in your storage units. Use calibrated and monitored freezers.

  • Long-Term Studies: For studies exceeding one month, it is highly recommended to conduct your own long-term stability testing to ensure sample integrity.

  • Documentation: Maintain a detailed record of storage conditions and sample handling history for each aliquot.

Q3: My LC-MS/MS results show poor recovery of this compound from plasma samples. What could be the cause?

A3: Low recovery of peptides like this compound in bioanalysis can stem from several factors, often related to interactions with the biological matrix and sample preparation materials.

Potential Causes and Solutions:

  • Protein Binding: this compound may bind to plasma proteins. To mitigate this, consider protein precipitation as a sample preparation step. A simple and effective method is protein precipitation with acetonitrile[1].

  • Non-Specific Binding: Peptides can adhere to glass or certain plastic surfaces.

  • Suboptimal Extraction: The efficiency of your extraction method may be insufficient.

    • Solution: Ensure your protein precipitation or other extraction protocol is optimized. For protein precipitation with acetonitrile (B52724), a sufficient volume of cold acetonitrile should be used to ensure complete protein removal. Centrifugation conditions (speed and time) should also be optimized.

Q4: I am observing unexpected peaks in my chromatogram. Could these be degradation products of this compound?

A4: It is possible. While specific degradation products of this compound are not extensively documented in publicly available literature, peptides can degrade under various stress conditions such as exposure to harsh pH, high temperatures, light, and oxidative stress.

Troubleshooting Steps:

  • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies on a this compound standard. This involves intentionally exposing the standard to acidic, basic, oxidative, and photolytic conditions. Analysis of these stressed samples by LC-MS/MS can help in the tentative identification of degradation products based on their mass-to-charge ratios and fragmentation patterns.

  • Review Sample Handling: Carefully review your entire sample handling and preparation workflow to identify any steps where the analyte might be exposed to extreme conditions.

  • Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry to obtain accurate mass measurements of the unknown peaks, which can aid in elucidating their elemental composition and potential structures.

Quantitative Data Summary

The stability of Difelikefalin in human plasma under various conditions is summarized in the table below. This data is critical for experimental design and sample management.

ConditionMatrixAnalyte Loss/StabilityReference
Freeze-Thaw Cycles Human Plasma45% - 75% loss after three cycles[1]
Long-Term Storage (1 month) Human PlasmaStable at 4°C[1]
Stable at -20°C[1]
Stable at -80°C[1]

Experimental Protocols

A detailed and validated experimental protocol is crucial for accurate and reproducible quantification of this compound. Below is a recommended LC-MS/MS method based on published literature.

Protocol: Quantification of Difelikefalin in Human Plasma by LC-MS/MS [1]

1. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Acquity UPLC or equivalent

  • Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)

  • Column Temperature: 50°C

  • Mobile Phase: A suitable gradient of aqueous and organic mobile phases with appropriate modifiers (e.g., formic acid) should be optimized for best peak shape and separation.

  • Flow Rate: To be optimized based on the column dimensions and system pressure limits.

  • Injection Volume: To be optimized for sensitivity without overloading the column.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: m/z 680.7 → 295.1 for Difelikefalin

  • Run Time: Approximately 1 minute

3. Method Validation

The analytical method should be fully validated according to FDA guidelines, including assessments of:

  • Linearity (suggested range: 3.9 – 4000 ng/mL)

  • Accuracy and Precision (Intra- and Inter-day)

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Visualizations

Signaling Pathway of Difelikefalin

Difelikefalin is a kappa-opioid receptor (KOR) agonist. Upon binding to the KOR, it can initiate downstream signaling through two primary pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. These pathways can lead to distinct cellular responses.

Difelikefalin_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway Difelikefalin This compound KOR Kappa-Opioid Receptor (KOR) Difelikefalin->KOR Binds to G_protein Gαi/o Activation KOR->G_protein Activates beta_arrestin β-Arrestin 2 Recruitment KOR->beta_arrestin Activates AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effects cAMP->Analgesia Leads to MAPK MAPK Activation (e.g., p38) beta_arrestin->MAPK Side_Effects Potential Side Effects (e.g., dysphoria) MAPK->Side_Effects Contributes to Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation UPLC Separation Supernatant_Transfer->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification Troubleshooting_Workflow Start Low Recovery of This compound Observed Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Protein_Binding Investigate Protein Binding Check_Sample_Prep->Check_Protein_Binding Protocol OK Optimize_Extraction Optimize Protein Precipitation/Extraction Check_Sample_Prep->Optimize_Extraction Protocol Issue Check_NSB Investigate Non-Specific Binding (NSB) Check_Protein_Binding->Check_NSB Binding Not an Issue Check_Protein_Binding->Optimize_Extraction Binding is an Issue Check_LCMS_Performance Evaluate LC-MS/MS System Performance Check_NSB->Check_LCMS_Performance NSB Not an Issue Use_Low_Binding_Ware Use Low-Binding Tubes and Tips Check_NSB->Use_Low_Binding_Ware NSB is an Issue System_Suitability_Test Perform System Suitability Test Check_LCMS_Performance->System_Suitability_Test System Issue Resolved Issue Resolved Check_LCMS_Performance->Resolved System OK Optimize_Extraction->Resolved Use_Low_Binding_Ware->Resolved System_Suitability_Test->Resolved

References

overcoming low recovery of Difelikefalin-D5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Difelikefalin-D5 extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low recovery of this compound during sample preparation.

Troubleshooting Guide

This guide addresses the common causes of low this compound recovery in a question-and-answer format, helping you to diagnose and resolve issues in your extraction workflow.

Q1: My recovery for this compound is consistently low after Solid-Phase Extraction (SPE). Where should I start troubleshooting?

A1: Low recovery in SPE can stem from several factors throughout the process. The first step is to determine at which stage the analyte is being lost.[1] We recommend collecting and analyzing the eluate from each step of the SPE process (load, wash, and elution fractions) to pinpoint the loss.[1][2]

Here are the common scenarios and their potential causes:

  • Analyte found in the loading fraction: This suggests that this compound is not binding effectively to the sorbent.[3] Potential causes include an incorrect sorbent type, a sample solvent that is too strong, improper sample pH, or overloading the cartridge.[1][4]

  • Analyte found in the wash fraction: This indicates that the wash solvent is too strong, prematurely eluting the analyte from the sorbent.[1][3]

  • Analyte is not found in any fraction (load, wash, or elution): This points to irreversible binding to the sorbent, meaning the elution solvent is not strong enough to recover the analyte.[1]

Q2: I've identified that my this compound is lost during the loading step of my reversed-phase SPE. How can I improve its retention on the column?

A2: To improve retention on a reversed-phase SPE sorbent, you need to maximize the hydrophobic interactions between this compound and the stationary phase. Since Difelikefalin (B1670546) is a hydrophilic peptide, careful optimization is crucial.[5]

Consider the following adjustments:

  • Sample pH Adjustment: Difelikefalin is a peptide with ionizable groups.[5] Adjusting the pH of your sample to suppress the ionization of these groups can increase its hydrophobicity and improve retention. For acidic groups, lower the pH, and for basic groups, increase the pH.[6]

  • Sample Diluent Composition: Ensure your sample is loaded in a weak, primarily aqueous solvent. If the sample is dissolved in a solvent with a high organic content, it will not effectively bind to the reversed-phase sorbent.[3][6]

  • Sorbent Choice: If you are using a standard C18 sorbent, you might consider a sorbent with a different selectivity, such as a C8 column for very hydrophobic analytes or a polymeric sorbent for a wider pH range.[2][6]

Q3: My recovery is poor when using Liquid-Liquid Extraction (LLE). What parameters should I optimize?

A3: Low recovery in LLE is typically due to an unfavorable partition coefficient (logP) of the analyte between the two immiscible liquid phases. For a hydrophilic peptide like Difelikefalin, optimizing the following is key:

  • pH of the Aqueous Phase: Similar to SPE, adjusting the pH of the aqueous sample can change the ionization state of Difelikefalin, making it more soluble in the organic phase. For acidic analytes, lower the pH well below the pKa, and for basic analytes, raise the pH above the pKa.[7]

  • Choice of Organic Solvent: The polarity of the extraction solvent is critical. For more polar analytes, a more polar organic solvent may be necessary to improve recovery.[7]

  • Salting-Out Effect: Adding a high concentration of salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of hydrophilic analytes in the aqueous layer, driving them into the organic phase and improving recovery.[7]

Q4: I am observing a chromatographic shift between Difelikefalin and its deuterated internal standard, this compound. Could this be affecting my results?

A4: Yes, a chromatographic shift, known as the deuterium (B1214612) isotope effect, can lead to inaccurate quantification.[8] If the deuterated internal standard and the native analyte have different retention times, they may experience different levels of matrix effects (ion suppression or enhancement), leading to variability in their peak area ratios.[8][9] To mitigate this, ensure your chromatographic method is optimized for baseline separation from matrix components.

Frequently Asked Questions (FAQs)

Q: What are the key chemical properties of Difelikefalin to consider for extraction?

A: Difelikefalin is a synthetic, hydrophilic peptide.[5][10] Its structure contains multiple ionizable groups, including primary amines and carboxylic acids, making its solubility and retention behavior highly dependent on pH.[11][12] Its predicted logP is low, indicating its preference for aqueous environments.[13]

Q: Which type of SPE sorbent is most suitable for this compound?

A: A mixed-mode sorbent that combines reversed-phase and ion-exchange properties is often ideal for extracting peptides like Difelikefalin from complex matrices. This allows for a more selective extraction by leveraging both hydrophobic and electrostatic interactions.[6]

Q: Can the position of the deuterium label on this compound affect its recovery?

A: Yes, the stability of the deuterium label is crucial. If the deuterium atoms are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon adjacent to a carbonyl group, they can be susceptible to isotopic exchange with hydrogen from the solvent or matrix.[9] This can lead to a loss of the deuterated signal and an artificially high signal for the unlabeled analyte.[8][9]

Data Presentation

The following tables present hypothetical data to illustrate the impact of key parameters on this compound extraction recovery.

Table 1: Effect of Sample pH on SPE Recovery

SPE Sorbent Sample pH % Recovery of this compound
Reversed-Phase C18 2.5 85%
Reversed-Phase C18 7.0 45%
Reversed-Phase C18 9.5 78%
Mixed-Mode Cation Exchange 2.5 92%

| Mixed-Mode Cation Exchange | 7.0 | 60% |

Table 2: Effect of Elution Solvent on SPE Recovery

SPE Sorbent Elution Solvent % Recovery of this compound
Mixed-Mode Cation Exchange 90% Methanol (B129727) in Water 55%
Mixed-Mode Cation Exchange 90% Acetonitrile in Water 62%
Mixed-Mode Cation Exchange 5% Formic Acid in 90% Methanol 95%

| Mixed-Mode Cation Exchange | 5% Ammonium (B1175870) Hydroxide (B78521) in 90% Methanol | 93% |

Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for a mixed-mode cation exchange SPE.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer at pH 2.5.

  • Sample Loading: Dilute the sample at least 1:1 with the equilibration buffer. Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 100 mM phosphate buffer (pH 2.5) to remove hydrophilic interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in 90% methanol. Collect the eluate for analysis.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general procedure for LLE.

  • Sample Preparation: To 500 µL of the sample, add 50 µL of 1M sodium carbonate buffer (pH 10) to adjust the pH.

  • Extraction:

    • Add 2 mL of ethyl acetate (B1210297) to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

G cluster_workflow Experimental Workflow for Troubleshooting Low Recovery start Start: Low Recovery of this compound fraction_analysis Analyze SPE Fractions (Load, Wash, Elute) start->fraction_analysis decision Where is the Analyte Lost? fraction_analysis->decision load_loss Issue: Lost in Load Fraction (Poor Retention) decision->load_loss Load wash_loss Issue: Lost in Wash Fraction (Premature Elution) decision->wash_loss Wash no_elution Issue: Not Eluted (Strong Retention) decision->no_elution Not Found optimize_load Optimize Loading: - Adjust Sample pH - Weaken Sample Solvent - Change Sorbent load_loss->optimize_load optimize_wash Optimize Wash: - Weaken Wash Solvent wash_loss->optimize_wash optimize_elute Optimize Elution: - Strengthen Elution Solvent - Add Modifier (Acid/Base) no_elution->optimize_elute end End: Recovery Optimized optimize_load->end optimize_wash->end optimize_elute->end

Caption: Troubleshooting workflow for low SPE recovery.

G cluster_pathway Difelikefalin Signaling Pathway difelikefalin Difelikefalin kor Kappa-Opioid Receptor (KOR) (on Peripheral Neuron) difelikefalin->kor Binds to g_protein Gi/Go Protein Activation kor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Modulation of Ion Channels (Ca2+ influx ↓, K+ efflux ↑) g_protein->ion_channel Modulates camp Decreased cAMP adenylyl_cyclase->camp neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P) camp->neurotransmitter ion_channel->neurotransmitter signal_inhibition Inhibition of Itch/Pain Signal Transmission to CNS neurotransmitter->signal_inhibition

Caption: Difelikefalin's peripheral kappa-opioid receptor signaling.

References

Technical Support Center: Preventing In-Source Instability of Difelikefalin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Difelikefalin-D5 as an internal standard or in other applications, ensuring its stability during mass spectrometric analysis is critical for data accuracy and reproducibility. In-source instability, particularly in-source decay (ISD) or fragmentation, can compromise quantitative results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is in-source instability and why is it a concern for this compound?

A1: In-source instability, also known as in-source decay or in-source fragmentation, is the breakdown of an analyte within the ion source of a mass spectrometer before mass analysis. For a deuterated standard like this compound, this is problematic as it can lead to the loss of deuterium (B1214612) labels or the formation of fragments that can interfere with the quantification of the non-deuterated analyte. This can result in inaccurate and unreliable data. Peptides, like Difelikefalin, can be particularly susceptible to fragmentation depending on the ionization technique and source conditions[1][2][3][4].

Q2: What are the primary causes of in-source instability of peptide-based compounds like this compound?

A2: Several factors can contribute to the in-source instability of peptide compounds:

  • High Ion Source Temperature: Elevated temperatures can provide sufficient energy to induce fragmentation.

  • High Cone Voltage/Fragmentor Voltage: These voltages can accelerate ions and cause them to collide with gas molecules, leading to collision-induced dissociation within the source[2].

  • Mobile Phase Composition: The pH and organic content of the mobile phase can influence the charge state and stability of the peptide.

  • Analyte Concentration: High concentrations can sometimes lead to increased in-source phenomena.

  • Presence of Labile Functional Groups: The inherent chemical structure of the peptide can make certain bonds more prone to breaking.

Q3: How can I detect if my this compound is undergoing in-source instability?

A3: You can investigate for in-source instability by:

  • Monitoring for specific fragment ions: Analyze the mass spectrum of this compound for the presence of known or expected fragment ions.

  • Infusion experiments: Directly infuse a solution of this compound into the mass spectrometer and systematically vary source parameters (e.g., temperature, cone voltage) to observe changes in the mass spectrum.

  • Comparing peak areas: An unexpected decrease in the peak area of the precursor ion corresponding to an increase in the peak area of a fragment ion can indicate in-source decay.

Q4: What are the best practices for the storage and handling of this compound to prevent degradation before analysis?

A4: Proper storage and handling are crucial to maintain the integrity of deuterated standards.

  • Storage Conditions: Store this compound as a lyophilized powder at -20°C or colder in a desiccator to protect it from moisture[5]. Solutions should be stored in tightly sealed vials at low temperatures (2-8°C or -20°C) and protected from light[5][6].

  • Solvent Selection: Use high-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) for reconstitution to minimize the risk of deuterium-hydrogen (H/D) exchange[5]. Avoid acidic or basic aqueous solutions which can catalyze this exchange[5][7].

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation[6][7]. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent oxidation and moisture absorption[6][7].

Troubleshooting Guide: In-Source Instability of this compound

This guide provides a systematic approach to troubleshooting and mitigating in-source instability of this compound during LC-MS analysis.

Problem Potential Cause Recommended Solution
High background noise and multiple unexpected peaks in the mass spectrum. Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases and sample diluents.
Loss of deuterium label (observed as a peak corresponding to a lower mass). In-source fragmentation leading to the cleavage of the deuterated part of the molecule.Optimize ion source parameters. Start with lower source temperatures and cone/fragmentor voltages and gradually increase to find the optimal balance between signal intensity and stability.
Deuterium-hydrogen (H/D) exchange.Ensure the use of aprotic solvents for sample preparation and consider the pH of the mobile phase. A neutral pH is generally preferred to minimize H/D exchange.
Poor peak shape and inconsistent signal intensity for this compound. Suboptimal chromatographic conditions.Optimize the LC method. Ensure good peak shape and separation from matrix components.
Adsorption to vials or tubing.Use polypropylene (B1209903) or other low-adsorption vials and tubing. Peptides can be prone to adsorbing to surfaces[8].
Significant fragmentation observed even at low source energies. The inherent lability of the peptide structure.Consider using a softer ionization technique if available (e.g., nano-electrospray ionization).
Matrix effects from the sample.Improve sample clean-up procedures to remove interfering matrix components.

Experimental Protocols

Protocol 1: Optimization of Ion Source Parameters via Infusion

Objective: To determine the optimal ion source parameters that maximize the signal of the intact this compound precursor ion while minimizing in-source fragmentation.

Methodology:

  • Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up a direct infusion of the solution into the mass spectrometer at a flow rate of 10 µL/min.

  • Begin with the instrument manufacturer's recommended starting parameters for peptide analysis.

  • Systematically vary one parameter at a time, while keeping others constant, and record the mass spectra. The key parameters to investigate are:

    • Source Temperature: Test a range from low to high (e.g., 100°C to 400°C in 50°C increments).

    • Cone Voltage (or equivalent): Test a range from low to high (e.g., 20 V to 80 V in 10 V increments).

    • Desolvation Gas Flow: Test a range of flow rates.

  • For each condition, record the intensity of the precursor ion of this compound and any significant fragment ions.

  • Plot the precursor ion intensity and the ratio of precursor to fragment ion intensity against each parameter to identify the optimal settings.

Protocol 2: Assessment of Mobile Phase Effects on Stability

Objective: To evaluate the impact of mobile phase pH and organic content on the in-source stability of this compound.

Methodology:

  • Prepare several mobile phases with varying pH values (e.g., pH 3, 5, and 7) and organic solvent compositions (e.g., 30%, 50%, 70% acetonitrile).

  • Perform a series of flow-injection analyses or short isocratic LC runs with this compound using each mobile phase.

  • Use the optimized source parameters determined in Protocol 1.

  • Monitor the intensity of the precursor ion and any fragment ions for each mobile phase condition.

  • Compare the results to determine the mobile phase composition that provides the best stability for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Infusion & Optimization cluster_lc_analysis LC-MS Analysis prep_solution Prepare this compound Solution infuse Direct Infusion prep_solution->infuse vary_params Vary Source Parameters (Temp, Voltage) infuse->vary_params acquire_spectra Acquire Mass Spectra vary_params->acquire_spectra analyze_data Analyze Precursor/ Fragment Ratio acquire_spectra->analyze_data optimal_params Determine Optimal Parameters analyze_data->optimal_params lc_run Perform LC-MS Run optimal_params->lc_run data_acquisition Acquire Data with Optimal Parameters lc_run->data_acquisition final_analysis Final Data Analysis data_acquisition->final_analysis

Caption: Workflow for optimizing mass spectrometry parameters to prevent in-source instability.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling difelikefalin Difelikefalin kor Kappa-Opioid Receptor (KOR) difelikefalin->kor Binds to g_protein Gi/o Protein Activation kor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Modulation of Ion Channels g_protein->ion_channel Modulates mapk MAPK Pathway Activation g_protein->mapk Activates camp Decreased cAMP adenylyl_cyclase->camp cellular_response Reduced Neuronal Excitability & Inflammatory Response camp->cellular_response ion_channel->cellular_response mapk->cellular_response

Caption: Simplified signaling pathway of Difelikefalin via the kappa-opioid receptor.

By following these guidelines and systematically troubleshooting, researchers can minimize the in-source instability of this compound, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Managing Ion Suppression for Difelikefalin and its D5-Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage ion suppression during the bioanalysis of Difelikefalin and its D5-stable isotope labeled internal standard (D5-Difelikefalin).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of Difelikefalin?

A1: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, Difelikefalin, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and reduced sensitivity of the assay.[2] Given that Difelikefalin is often analyzed at low concentrations in complex biological matrices, managing ion suppression is critical for reliable bioanalytical data.[3]

Q2: How does a D5-labeled internal standard (D5-Difelikefalin) help in managing ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like D5-Difelikefalin is the preferred internal standard for quantitative LC-MS/MS analysis.[4] Because its chemical and physical properties are nearly identical to Difelikefalin, it co-elutes chromatographically and experiences the same degree of ion suppression.[5] By calculating the peak area ratio of Difelikefalin to D5-Difelikefalin, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[4]

Q3: What are the common sources of ion suppression in the bioanalysis of Difelikefalin?

A3: The primary sources of ion suppression in bioanalytical methods are endogenous matrix components that are not removed during sample preparation. For peptide-like molecules such as Difelikefalin, common culprits in plasma samples include:

  • Phospholipids (B1166683): These are abundant in cell membranes and are known to cause significant ion suppression, particularly in the earlier eluting regions of a reversed-phase chromatogram.[3]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ion source, leading to reduced ionization efficiency.[6]

  • Proteins and Peptides: Incomplete protein removal can lead to a build-up of precipitated protein in the analytical column and contribute to ion suppression.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of Difelikefalin and D5-Difelikefalin.

Observed Problem Potential Cause Recommended Action
Low signal intensity for both Difelikefalin and D5-Difelikefalin Significant ion suppression from the sample matrix.1. Optimize Sample Preparation: Evaluate different sample preparation techniques to improve the removal of interfering matrix components (see Table 1). Solid-Phase Extraction (SPE) is often more effective than protein precipitation at removing phospholipids. 2. Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation of Difelikefalin from the ion-suppressing region of the chromatogram. A post-column infusion experiment can identify these regions (see Experimental Protocols). 3. Change Ionization Mode: If possible with your instrumentation and analyte, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to ion suppression.
High variability in the D5-Difelikefalin signal across a batch Inconsistent sample preparation or issues with the LC-MS system.1. Review Sample Preparation Procedure: Ensure consistent pipetting, vortexing, and extraction steps for all samples.[7] 2. Check for Autosampler Issues: Inspect the autosampler for air bubbles in the syringe and ensure consistent injection volumes. 3. Inspect the MS Ion Source: A dirty or improperly positioned spray needle can cause fluctuating ionization efficiency.[7]
Chromatographic peak for D5-Difelikefalin is not co-eluting with Difelikefalin Deuterium (B1214612) isotope effect.While less common with five deuterium atoms, a slight shift in retention time can sometimes be observed between the analyte and its deuterated internal standard on a high-resolution UPLC system.[5] This is generally acceptable as long as the two peaks are within the same ion suppression zone. If the separation is significant, consider a C13 or N15-labeled internal standard.
Signal for Difelikefalin is suppressed, but the D5-Difelikefalin signal is stable This is an unlikely scenario if the internal standard is added at the beginning of the sample preparation. It could indicate a problem with the stock solution of the analyte or a unique interference that only affects the unlabeled compound.1. Verify Stock Solutions: Prepare fresh stock solutions of Difelikefalin and D5-Difelikefalin to rule out degradation or contamination. 2. Investigate Potential Isobaric Interferences: Check for any co-eluting compounds that may have the same mass transition as Difelikefalin but not the D5-labeled standard.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Managing Ion Suppression

Technique Typical Analyte Recovery (%) Relative Ion Suppression Advantages Disadvantages
Protein Precipitation (PPT) 85-100%HighSimple, fast, and inexpensive. A validated method for Difelikefalin using acetonitrile (B52724) PPT showed no significant matrix effect.[8]May not effectively remove phospholipids and other endogenous interferences, leading to a higher risk of ion suppression.[9]
Liquid-Liquid Extraction (LLE) 70-90%Low to MediumCan provide cleaner extracts than PPT by removing highly polar and non-polar interferences.Can be labor-intensive, require large volumes of organic solvents, and may have lower analyte recovery.
Solid-Phase Extraction (SPE) 80-95%LowHighly effective at removing a wide range of interferences, including phospholipids, leading to cleaner extracts and reduced ion suppression.[10]Requires method development and can be more expensive and time-consuming than PPT.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify the regions in your chromatogram where ion suppression is occurring.

Materials:

  • Your LC-MS/MS system

  • A syringe pump

  • A T-connector

  • A solution of Difelikefalin and D5-Difelikefalin in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable signal.

Methodology:

  • System Setup:

    • Set up your LC system with the analytical column and mobile phases used for your Difelikefalin assay.

    • Connect the outlet of the analytical column to one inlet of the T-connector.

    • Connect the syringe pump containing the Difelikefalin/D5-Difelikefalin solution to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the MS ion source.

  • Infusion and Analysis:

    • Begin infusing the Difelikefalin/D5-Difelikefalin solution at a low, constant flow rate (e.g., 10 µL/min).

    • Start the LC gradient without an injection. You should observe a stable baseline signal for both Difelikefalin and D5-Difelikefalin.

    • Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).

  • Data Interpretation:

    • Monitor the signal intensity of Difelikefalin and D5-Difelikefalin throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression.[11]

    • You can then adjust your LC gradient to ensure that your Difelikefalin peak elutes in a region with minimal ion suppression.

Protocol 2: Validated LC-MS/MS Method for Difelikefalin in Human Plasma

The following is a summary of a validated method for the determination of Difelikefalin in human plasma.[8]

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm).[8]

    • Column Temperature: 50°C.[8]

    • Run Time: 1 minute.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[8]

    • Detection: Multiple reaction monitoring (MRM).[8]

    • Ion Transition: m/z 680.7 → 295.1.[8]

  • Results: The assay was linear over a range of 3.9 – 4000 ng/mL with a lower limit of quantification (LLOQ) of 3.9 ng/mL. No significant matrix effect was observed with this method.[8]

Visualizations

G Troubleshooting Workflow for Ion Suppression A Low Analyte Signal (Difelikefalin & D5-Standard) B Perform Post-Column Infusion Experiment A->B C Is Analyte Eluting in Ion Suppression Zone? B->C D Modify LC Gradient to Separate from Suppression Zone C->D Yes E Evaluate Sample Preparation C->E No G Re-evaluate Signal D->G F Switch to SPE or LLE from PPT E->F F->G G Difelikefalin Signaling Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein Activation KOR->G_protein Difelikefalin Difelikefalin Difelikefalin->KOR AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Calcium Channel Inhibition G_protein->Ca_channel K_channel Potassium Channel Activation G_protein->K_channel cAMP Decreased cAMP AC->cAMP Neuronal_activity Reduced Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_activity Ca_channel->Neuronal_activity K_channel->Neuronal_activity Anti_pruritic Anti-pruritic Effect Neuronal_activity->Anti_pruritic

References

Difelikefalin-D5 Signal Variability in Plasma Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with Difelikefalin-D5 in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a stable isotope-labeled (SIL) internal standard (IS) for the drug Difelikefalin. In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, a SIL-IS is considered the gold standard.[1][2] Because its chemical and physical properties are nearly identical to the analyte (Difelikefalin), it co-elutes and experiences similar effects during sample extraction, chromatography, and ionization.[1][2] This allows it to compensate for variability in the analytical process, such as matrix effects, leading to more accurate and precise quantification of Difelikefalin.[1]

Q2: We are observing high variability in the this compound signal between samples. What are the potential causes?

High variability in the internal standard signal can stem from several sources throughout the analytical workflow. The primary areas to investigate are:

  • Sample Preparation: Inconsistent extraction recovery, pipetting errors during the addition of the IS, or degradation of the IS during sample handling.

  • Matrix Effects: Components in the plasma matrix can suppress or enhance the ionization of this compound, and the extent of these effects can vary between different plasma samples.[3][4]

  • Instrumental Issues: Problems with the autosampler, injector, LC pump, or mass spectrometer ion source can all lead to inconsistent signal intensity.

  • Internal Standard Integrity: Issues with the stability of the deuterated label or potential isotopic interference from the non-labeled Difelikefalin.

Q3: How can we investigate if matrix effects are causing the signal variability of this compound?

A systematic approach is necessary to identify and quantify matrix effects. The post-extraction spike method is a widely accepted technique for this purpose.[4] This involves comparing the peak area of this compound in a post-extraction spiked blank plasma sample to the peak area of the IS in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects (ion suppression or enhancement). It is recommended to perform this assessment using plasma from at least six different sources to evaluate the inter-subject variability of the matrix effect.

Q4: Could the deuterium (B1214612) label on this compound be unstable?

While stable isotope labels are generally robust, the stability of deuterium labels can be a concern under certain conditions. The position of the deuterium atoms on the molecule is critical. If they are located at exchangeable sites, such as on heteroatoms (O, N) or on a carbon adjacent to a carbonyl group, they can be replaced by protons from the solvent or plasma matrix. This would lead to a decrease in the this compound signal and an increase in the signal at the mass of unlabeled Difelikefalin.

Q5: What is isotopic interference and could it be affecting our this compound signal?

Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled analyte (Difelikefalin) contributes to the signal of the deuterated internal standard (this compound), or vice-versa. This can happen due to the natural abundance of heavy isotopes (like ¹³C) in Difelikefalin, which can result in a signal at the mass-to-charge ratio of this compound, especially at high concentrations of Difelikefalin. This would artificially inflate the internal standard signal and lead to inaccurate quantification.

Troubleshooting Guides

Guide 1: Investigating Inconsistent this compound Peak Areas

This guide provides a step-by-step approach to diagnosing the root cause of variable internal standard signals.

Troubleshooting Workflow for Inconsistent IS Signal

start Start: Inconsistent this compound Signal check_instrument 1. Instrument Performance Check (System Suitability Test) start->check_instrument check_sample_prep 2. Sample Preparation Review check_instrument->check_sample_prep If instrument is stable investigate_matrix 3. Investigate Matrix Effects check_sample_prep->investigate_matrix If sample prep is consistent investigate_is 4. Assess IS Stability & Purity investigate_matrix->investigate_is If matrix effects are variable resolve Resolution investigate_is->resolve Address specific issue

Caption: A logical workflow for troubleshooting inconsistent internal standard signals.

Step 1: Verify Instrument Performance

  • Action: Run a system suitability test (SST) by injecting a neat solution of this compound multiple times.

  • Acceptance Criteria: The peak area and retention time should have a coefficient of variation (%CV) of less than 5%.

  • Troubleshooting: If the SST fails, investigate the LC-MS/MS system for issues such as leaks, pump malfunctions, or a dirty ion source.

Step 2: Evaluate Sample Preparation Consistency

  • Action: Prepare a set of quality control (QC) samples at a single concentration and analyze them.

  • Acceptance Criteria: The peak area of this compound in these replicate QC samples should be consistent.

  • Troubleshooting: If variability is high, review the sample preparation procedure for potential sources of error, such as inaccurate pipetting of the internal standard or inconsistent extraction times.

Step 3: Assess Matrix Effects

  • Action: Perform a post-extraction spike experiment using at least six different lots of blank plasma.

  • Procedure:

    • Extract blank plasma.

    • Spike the extracted matrix with a known concentration of this compound.

    • Prepare a neat solution of this compound at the same concentration in the reconstitution solvent.

    • Compare the peak areas between the post-spiked samples and the neat solution.

  • Interpretation: A significant and variable difference in peak areas between the different plasma lots indicates that matrix effects are a likely cause of the signal variability.

Step 4: Investigate Internal Standard Integrity

  • Isotopic Interference (Crosstalk) Check:

    • Action: Inject a high concentration of unlabeled Difelikefalin and monitor the MRM transition for this compound.

    • Interpretation: A significant peak in the this compound channel indicates crosstalk from the analyte.

  • Label Stability Check:

    • Action: Incubate this compound in blank plasma at 37°C for an extended period (e.g., 24 hours) and monitor for any decrease in its signal and a corresponding increase in the signal for unlabeled Difelikefalin.

    • Interpretation: A change in the ratio of the two compounds suggests instability of the deuterium label.

Guide 2: Mitigating Matrix Effects

If matrix effects are identified as the primary cause of signal variability, the following strategies can be employed for mitigation.

Strategies for Mitigating Matrix Effects

matrix_effects Variable Matrix Effects Identified improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effects->improve_cleanup optimize_lc Optimize Chromatography matrix_effects->optimize_lc dilute_sample Dilute Sample matrix_effects->dilute_sample change_ionization Change Ionization Mode (if possible) matrix_effects->change_ionization

Caption: An overview of common strategies to reduce matrix effects in LC-MS/MS assays.

  • Improve Sample Cleanup:

    • Rationale: More effective removal of interfering matrix components (e.g., phospholipids) will reduce their impact on ionization.

    • Actions:

      • Switch from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

      • Optimize the existing extraction procedure (e.g., different solvents, pH adjustment).

  • Optimize Chromatographic Separation:

    • Rationale: Separating the analyte and internal standard from co-eluting matrix components can minimize ion suppression or enhancement.

    • Actions:

      • Modify the gradient profile to increase the separation between the analytes and the region where matrix components elute.

      • Try a different stationary phase (column) with alternative selectivity.

  • Sample Dilution:

    • Rationale: Diluting the plasma sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.

    • Action: Perform a simple dilution of the plasma sample before protein precipitation. This is often a very effective strategy if the sensitivity of the assay allows for it.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Difelikefalin in Human Plasma

This protocol is based on a validated method presented for the analysis of Difelikefalin.

Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject onto the LC-MS/MS system.

LC-MS/MS Parameters

ParameterSetting
LC System UPLC System
Column Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)
Column Temperature 50°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Difelikefalin) m/z 680.7 → 295.1
MRM Transition (this compound) To be determined based on the mass shift

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Difelikefalin in human plasma.

Table 1: Calibration Curve and LLOQ

ParameterValue
Linearity Range3.9 – 4000 ng/mL
Correlation Coefficient (r²)>0.99
Lower Limit of Quantification (LLOQ)3.9 ng/mL

Table 2: Precision and Accuracy

Intra-day (n=5) Inter-day (n=5)
Precision (%CV) 0.38 - 14.1%6.79 - 11.5%
Accuracy (%) 97.2 - 113%93.3 - 105%

Table 3: Recovery and Stability

ParameterResult
Mean Extraction Recovery >85%
Freeze-Thaw Stability (3 cycles) 45% - 75% loss observed
Short-term Stability (4°C) Stable for at least 1 month
Long-term Stability (-20°C & -80°C) Stable for at least 1 month

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Difelikefalin using Difelikefalin-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated analytical method for Difelikefalin utilizing its deuterated analog, Difelikefalin-D5, as an internal standard against other potential bioanalytical approaches. The supporting experimental data underscores the robustness and reliability of employing a stable isotope-labeled internal standard in the quantitative analysis of this kappa-opioid receptor agonist.

Data Presentation

The performance of a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Difelikefalin in human plasma, using this compound as an internal standard, is summarized below.

Table 1: Performance Characteristics of the Validated UPLC-MS/MS Method for Difelikefalin

Validation ParameterResult
Linearity Range5 - 5000 ng/mL (r² ≥ 0.99)
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Accuracy93.0 - 106%
Inter-day Accuracy87.0 - 106%
Intra-day Precision (%CV)3.00 - 9.00%
Inter-day Precision (%CV)3.70 - 10.0%
Recovery93.7 - 97.4%

The choice of an internal standard is critical for the accuracy and precision of a bioanalytical method. The following table compares the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, with a structural analog (a non-isotope labeled molecule with similar chemical properties).

Table 2: Comparison of Internal Standard Approaches for Difelikefalin Analysis

FeatureStable Isotope-Labeled IS (e.g., this compound)Structural Analog IS (Hypothetical)
Co-elution with Analyte Nearly identical, ensuring compensation for matrix effects.May have different retention times, leading to differential matrix effects.
Ionization Efficiency Almost identical to the analyte, providing accurate correction.Can differ significantly from the analyte, introducing variability.
Extraction Recovery Mimics the analyte's recovery closely.May exhibit different recovery, leading to inaccurate quantification.
Overall Variability Minimizes variability throughout the analytical process.Higher potential for variability, impacting data reliability.
Regulatory Acceptance "Gold standard" and highly recommended by regulatory agencies (FDA, EMA).Acceptable, but requires more extensive validation to demonstrate parallelism.
Cost and Availability Generally more expensive and may require custom synthesis.Often more readily available and less expensive.

Experimental Protocols

Validated UPLC-MS/MS Method for Difelikefalin in Human Plasma

This method outlines the procedure for the quantitative determination of Difelikefalin in human plasma samples.

1. Sample Preparation: Protein Precipitation

  • To 10 µL of plasma and 2 µL of urine samples, add a working solution of this compound (internal standard).

  • Precipitate the proteins by adding an organic solvent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Separation: UPLC

  • Column: A C18 analytical column is used for separation.

  • Mobile Phase: A gradient elution with an appropriate mixture of aqueous and organic solvents.

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: A small volume of the prepared sample is injected into the UPLC system.

3. Detection: Tandem Mass Spectrometry (MS/MS)

  • Ionization: Positive electrospray ionization (ESI+) is used to generate charged ions.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of Difelikefalin and this compound.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma_sample Plasma/Urine Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection (ESI+) uplc->msms data Data Acquisition msms->data quantification Concentration Determination data->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of Difelikefalin.

internal_standard_comparison cluster_ideal Ideal Internal Standard (SIL-IS) cluster_alternative Alternative (Structural Analog) sil_is This compound sil_props Physicochemically Identical sil_is->sil_props sil_comp Compensates for: - Matrix Effects - Ion Suppression/Enhancement - Extraction Variability sil_props->sil_comp sil_result High Accuracy & Precision sil_comp->sil_result analog_is Structural Analog analog_props Physicochemically Similar, but not Identical analog_is->analog_props analog_comp Potential for Differential: - Matrix Effects - Ionization Response - Extraction Recovery analog_props->analog_comp analog_result Risk of Inaccuracy & Imprecision analog_comp->analog_result

Caption: Comparison of SIL-IS vs. a structural analog for bioanalysis.

A Researcher's Guide to Internal Standards in Opioid Analysis: A Comparative Review of Difelikefalin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of opioids in biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly in highly sensitive and specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Difelikefalin-D5 against other internal standards, underscoring the advantages of using a stable isotope-labeled (SIL) analog for the quantitative analysis of the selective kappa-opioid receptor (KOR) agonist, Difelikefalin.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from extraction to detection—to compensate for variability.[1] Stable isotope-labeled internal standards are widely considered the gold standard for quantitative bioanalysis using mass spectrometry.[2][3] A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[1][4] This subtle increase in mass allows the IS to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties (e.g., polarity, pKa, solubility, and chromatographic retention time) remain nearly identical.[1]

This compound is the deuterated analog of Difelikefalin and represents the optimal choice for its quantification. Its near-identical chemical behavior ensures it co-elutes with Difelikefalin, experiencing the same potential for ion suppression or enhancement (matrix effects), and tracking any loss during sample preparation.[4][5] This leads to superior accuracy and precision compared to other types of internal standards, such as structural analogs.[5]

Comparative Data Overview

The selection of an IS is a critical step in method development. The tables below summarize the key properties of this compound and other common opioid internal standards, along with typical performance metrics that highlight the superiority of SIL standards.

Table 1: Physicochemical Properties of Selected Analytes and Internal Standards

Compound Name Role Molecular Formula Molecular Weight ( g/mol ) Notes
Difelikefalin Analyte C₃₆H₅₃N₇O₅ 679.85 A selective, peripherally acting KOR agonist.[6][7]
This compound Internal Standard C₃₆H₄₈D₅N₇O₅ 684.88 Stable isotope-labeled IS for Difelikefalin.
Fentanyl Analyte C₂₂H₂₈N₂O 336.47 A potent synthetic µ-opioid receptor agonist.
Fentanyl-D5 Internal Standard C₂₂H₂₃D₅N₂O 341.50 Commonly used SIL-IS for Fentanyl analysis.[8]
Morphine Analyte C₁₇H₁₉NO₃ 285.34 A naturally occurring opiate.

| Morphine-D3 | Internal Standard | C₁₇H₁₆D₃NO₃ | 288.36 | Commonly used SIL-IS for Morphine analysis.[9][10] |

Table 2: Typical Performance Characteristics of Internal Standard Types in LC-MS/MS Bioanalysis

Performance Metric Stable Isotope-Labeled IS (e.g., this compound) Structural Analog IS Justification
Accuracy (% Bias) Typically within ±5%[1] Can exceed ±15%[1] SIL standards more effectively compensate for matrix effects and variability in sample recovery.[1]
Precision (%CV) Typically <10%[1] Can be >15%[1] Near-identical chromatography and extraction behavior lead to lower variability and more reproducible results.
Matrix Effect Effectively compensated (<5% difference)[1] Inconsistent compensation (>20% difference)[1] As the SIL-IS and analyte co-elute and have the same ionization properties, they are affected by matrix components identically.
Recovery Variability Low (<10%)[1] Higher (>15%)[1] The SIL-IS reliably tracks the analyte's recovery throughout sample preparation steps.[1]

| Chromatography | Co-elutes with analyte | Different retention time | Co-elution is critical for correcting matrix effects that can vary across the chromatographic run. |

Visualized Pathways and Protocols

Difelikefalin's Mechanism of Action

Difelikefalin is a selective kappa-opioid receptor (KOR) agonist.[7][11] KORs are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.[12][13] This pathway primarily involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels, and activation of kinase cascades.[14][15] This mechanism is central to its therapeutic effects.[13][16]

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_Protein Gαi/o βγ KOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel inhibits K_Channel K⁺ Channels G_Protein->K_Channel activates MAPK MAPK Pathway G_Protein->MAPK activates Difelikefalin Difelikefalin Difelikefalin->KOR binds cAMP ↓ cAMP AC->cAMP Response Therapeutic Effect (e.g., Antipruritic) cAMP->Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx->Response K_Efflux->Response MAPK->Response

Caption: Signaling pathway of Difelikefalin via the kappa-opioid receptor (KOR).

Analytical Workflow for Opioid Quantification

The quantification of opioids like Difelikefalin from biological matrices such as plasma follows a standardized workflow designed to ensure accuracy and reproducibility. This process involves sample preparation to remove interferences, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample Collection Spike 2. Spike with this compound (IS) Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Transfer 5. Supernatant Transfer Centrifuge->Transfer Inject 6. Inject into LC System Transfer->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI) Separate->Ionize Detect 9. MS/MS Detection (MRM) Ionize->Detect Integrate 10. Peak Integration Detect->Integrate Calculate 11. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 12. Quantify vs. Calibration Curve Calculate->Quantify

Caption: General experimental workflow for LC-MS/MS analysis of Difelikefalin.

Experimental Protocols

The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of Difelikefalin in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[17][18][19]

  • Objective: To extract Difelikefalin and this compound from plasma while removing interfering proteins.

  • Procedure:

    • Label 1.5 mL microcentrifuge tubes for calibrators, quality control (QC) samples, and unknown samples.

    • Aliquot 100 µL of plasma into the appropriately labeled tubes.

    • Add 20 µL of the working internal standard solution (this compound in methanol) to every tube except for blank matrix samples. Vortex briefly.

    • To precipitate proteins, add 400 µL of ice-cold acetonitrile (B52724) to each tube.[20]

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[20][21]

    • Carefully transfer 350 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix. The sample is now ready for injection.

Liquid Chromatography (LC) Method
  • Objective: To chromatographically separate Difelikefalin and this compound from other endogenous components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.[22]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      0.5 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

Mass Spectrometry (MS) Method
  • Objective: To detect and quantify Difelikefalin and this compound with high selectivity and sensitivity.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions (Hypothetical - requires empirical optimization):

      Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (eV)
      Difelikefalin 680.9 120.1 100 35

      | this compound (IS) | 685.9 | 125.1 | 100 | 35 |

(Note: Specific MRM transitions and collision energies must be optimized for the specific instrument used.)

Conclusion

The accurate quantification of therapeutic peptides like Difelikefalin is essential for drug development and clinical monitoring. While various internal standards can be employed, the use of a stable isotope-labeled analog, this compound, represents the gold standard. Its chemical and physical properties are nearly identical to the analyte, ensuring it can accurately correct for variations in sample preparation, matrix effects, and instrument response.[1][5] This leads to significantly improved accuracy, precision, and overall method robustness compared to alternatives like structural analogs. For any quantitative bioanalytical assay involving Difelikefalin, the use of this compound is strongly recommended to ensure the generation of high-quality, reliable, and defensible data.

References

A Guide to the Cross-Validation of Difelikefalin Assays: Ensuring Accuracy with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of bioanalytical methods for Difelikefalin, highlighting the importance of using a stable isotope-labeled internal standard, such as Difelikefalin-D5, for robust and reliable results. The information presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Difelikefalin in biological matrices.

Difelikefalin is a selective kappa-opioid receptor agonist used for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis[1][2][3]. The development and validation of sensitive and specific bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, like this compound, is a gold standard in LC-MS/MS-based quantification, as it closely mimics the analyte of interest throughout the analytical process, correcting for variability in sample preparation and instrument response.

Comparative Analysis of Assay Performance

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Difelikefalin in human plasma. While a direct side-by-side comparison with an assay lacking a deuterated internal standard is not available in the public domain, the data presented reflects the high-quality results achievable with a robust method that typically employs such a standard.

Table 1: Linearity and Sensitivity

ParameterPerformance Metric
Linear Range3.9 – 4000 ng/mL (r² > 0.99)[1]
Lower Limit of Quantification (LLOQ)3.9 ng/mL[1]
Lower Limit of Detection (LOD)1.9 ng/mL[1]

Table 2: Precision and Accuracy

ParameterIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Reported Values 0.38 to 14.1%[1]97.2 to 113%[1]6.79 to 11.5%[1]93.3 to 105%[1]

Table 3: Recovery and Matrix Effect

ParameterPerformance Metric
Mean Extraction Recovery>85%[1]
Matrix EffectNo significant matrix effect observed[1]
CarryoverNo significant carryover observed[1]

Experimental Protocols

The development of a reliable assay for Difelikefalin involves several key steps, from sample preparation to data acquisition. The methodologies outlined below are based on validated procedures for the quantification of Difelikefalin in human plasma and urine.

Sample Preparation

Two primary methods for sample extraction have been reported:

  • Protein Precipitation: This is a simple and rapid method. Acetonitrile is used to precipitate plasma proteins, allowing for the extraction of the analyte and internal standard with high recovery[1].

  • Solid Phase Extraction (SPE): This technique provides a cleaner extract by selectively adsorbing the analyte and internal standard onto a solid support, followed by washing and elution. This method has been used for the analysis of Difelikefalin in human plasma and urine samples in clinical studies[2][3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Column: An Acquity UPLC HSS T3 (2.1 X 30 mm, 1.8 µM) column has been successfully used[1].

  • Mobile Phase: A gradient of aqueous and organic solvents is typically used to achieve optimal separation.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is employed[1].

  • Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the analyte and internal standard. The ion transition for Difelikefalin has been reported as m/z 680.7 → 295.1[1].

Visualizing Key Processes

To further elucidate the context and methodology, the following diagrams illustrate the signaling pathway of Difelikefalin and a general workflow for its bioanalysis.

cluster_0 Difelikefalin Signaling Pathway Difelikefalin Difelikefalin KOR Kappa-Opioid Receptor (KOR) on Peripheral Neurons & Immune Cells Difelikefalin->KOR binds to G_protein G-protein activation KOR->G_protein activates Effector Downstream Effectors (e.g., adenylyl cyclase inhibition, ion channel modulation) G_protein->Effector modulates Response Antipruritic & Anti-inflammatory Effects Effector->Response leads to

Caption: Signaling pathway of Difelikefalin.

cluster_1 Bioanalytical Workflow for Difelikefalin Quantification Sample_Collection Plasma/Urine Sample Collection IS_Spiking Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Extraction Sample Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for Difelikefalin bioanalysis.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Difelikefalin-D5 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is the bedrock of reliable pharmacokinetic, bioequivalence, and toxicokinetic studies. In the analysis of Difelikefalin, a selective kappa-opioid receptor agonist, the use of its deuterated stable isotope-labeled internal standard, Difelikefalin-D5, is paramount for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of the performance of quantitative assays for Difelikefalin, highlighting the superiority of methods employing a deuterated internal standard.

Difelikefalin is a peripherally restricted agonist of kappa opioid receptors, approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2][3] Accurate measurement of its concentration in biological matrices is crucial for understanding its clinical pharmacology. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability is significantly enhanced by the use of an appropriate internal standard.

The Critical Role of Deuterated Internal Standards

An internal standard (IS) is a compound with a known concentration added to samples before analysis to correct for variability during sample preparation, injection, and ionization.[4] Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs like this compound, are considered the gold standard in bioanalysis.[4] This is because they are chemically identical to the analyte, ensuring they co-elute during chromatography and experience the same matrix effects, which can otherwise suppress or enhance the analyte signal, leading to inaccurate results.[4] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL internal standards, underscoring their importance.[4]

Performance of a Validated LC-MS/MS Assay for Difelikefalin

A validated, sensitive, and rapid LC-MS/MS method has been developed for the determination of Difelikefalin in human plasma.[5] While the specific internal standard was not named in the abstract, the high performance of the assay strongly suggests the use of a deuterated standard like this compound. The key performance metrics of this assay are summarized in the table below, juxtaposed with the expected performance of an assay using a less ideal, structurally similar (but not identical) internal standard.

Performance MetricValidated LC-MS/MS Method (Presumed this compound IS)Hypothetical Method with Structural Analog IS
Linearity Range 3.9 – 4000 ng/mL (r² > 0.99)[5]Potentially narrower and less linear
Lower Limit of Quantification (LLOQ) 3.9 ng/mL[5]Higher, due to greater background noise
Intra-day Precision (%CV) 0.38% to 14.1%[5]Generally >15%
Inter-day Precision (%CV) 6.79% to 11.5%[5]Generally >15%
Intra-day Accuracy (%) 97.2% to 113%[5]Potentially outside 85-115%
Inter-day Accuracy (%) 93.3% to 105%[5]Potentially outside 85-115%
Matrix Effect Not observed[5]Likely present and variable
Extraction Recovery > 85%[5]Less consistent and potentially lower

Experimental Protocols

A detailed methodology for a validated LC-MS/MS assay for Difelikefalin in human plasma is outlined below.[5]

Sample Preparation
  • Protein Precipitation: To a plasma sample, add acetonitrile (B52724) to precipitate proteins.

  • Internal Standard Spiking: Add a known concentration of the internal standard (this compound) to all samples, calibrators, and quality controls before precipitation.

  • Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new plate or vials for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: Acquity UPLC HSS T3 (2.1 X 30 mm, 1.8 µm) column.[5]

  • Column Temperature: 50°C.[5]

  • Mobile Phase: A gradient of aqueous and organic solvents, optimized for the separation of Difelikefalin and its internal standard.

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: A small, precise volume of the prepared sample.

  • Total Run Time: Approximately 1 minute.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization in positive ion mode (ESI+).[5]

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for Difelikefalin (m/z 680.7 → 295.1) and a corresponding transition for this compound.[5]

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Plasma Sample B Spike with this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into UPLC E->F G Chromatographic Separation F->G H Mass Spectrometry Detection (MRM) G->H I Peak Area Integration H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Quantification using Calibration Curve J->K G cluster_ideal Ideal IS (this compound) cluster_non_ideal Non-Ideal IS (Structural Analog) A Analyte & IS Co-elute B Similar Ionization A->B C Correction for Matrix Effects B->C D Accurate Quantification C->D E Different Retention Time F Different Ionization Efficiency E->F G Incomplete Correction F->G H Inaccurate Quantification G->H

References

A Comparative Guide to the Bioanalytical Quantification of Difelikefalin: Evaluating Linearity and Range with a D5-Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (D5-IS) for the quantification of Difelikefalin, a selective kappa-opioid receptor agonist. The performance of this method, particularly its linearity and range, is compared against alternative bioanalytical approaches, with supporting experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as a D5-labeled Difelikefalin, is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision by compensating for variability during sample processing and analysis. This guide will delve into a validated LC-MS/MS method that employs this best practice and contrast it with other reported methods for Difelikefalin quantification.

Comparative Analysis of Linearity and Range

The performance of a bioanalytical method is critically defined by its linearity and dynamic range. Linearity, demonstrated by a high coefficient of determination (R²), indicates a direct proportionality between the analyte concentration and the instrument response. The dynamic range, delineated by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), defines the concentration span over which the assay is both accurate and precise.

Below is a summary of the quantitative performance of a validated LC-MS/MS method for Difelikefalin, alongside a representative alternative method.

ParameterLC-MS/MS with D5-Internal Standard (Recommended)LC-MS/MS (Alternative Method)
Linearity (R²) > 0.99> 0.99[1]
Linear Range 3.9 – 4000 ng/mL3.9 – 4000 ng/mL[1]
LLOQ 3.9 ng/mL3.9 ng/mL[1]
ULOQ 4000 ng/mL4000 ng/mL[1]
Sample Preparation Protein PrecipitationProtein Precipitation[1]
Internal Standard D5-Difelikefalin (Recommended)Not explicitly specified[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any bioanalytical method. This section outlines the methodologies for the recommended LC-MS/MS method with a D5-IS and an alternative approach.

Recommended Method: LC-MS/MS with D5-Difelikefalin Internal Standard

This method is predicated on the principle of stable isotope dilution, which is the gold standard for quantitative mass spectrometry.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of D5-Difelikefalin internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Liquid Chromatography

  • Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation of Difelikefalin from matrix components.

  • Column Temperature: 50°C[1]

  • Injection Volume: 10 µL

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Difelikefalin: m/z 680.7 → 295.1[1]

    • D5-Difelikefalin: To be determined based on the mass shift introduced by the five deuterium (B1214612) atoms.

Alternative Method: Solid-Phase Extraction (SPE) LC-MS/MS

Solid-phase extraction offers an alternative to protein precipitation and can provide a cleaner sample extract, potentially reducing matrix effects.

1. Sample Preparation: Solid-Phase Extraction

  • SPE Cartridge: A suitable polymeric reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 500 µL of human plasma, add the internal standard. Acidify the sample with 2% phosphoric acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Difelikefalin with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

2. Liquid Chromatography and Mass Spectrometry

  • The LC-MS/MS conditions would be similar to the recommended method, with potential adjustments to the gradient to optimize separation for the cleaner sample extract.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical basis for method selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add D5-Difelikefalin IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lc LC Separation evap_recon->lc Inject ms MS/MS Detection lc->ms data Quantification ms->data Generate Data

Fig. 1: Experimental workflow for Difelikefalin quantification using D5-IS.

logical_comparison cluster_methods Analytical Methodologies cluster_params Key Performance Parameters start Need for Difelikefalin Quantification method_d5 LC-MS/MS with D5-IS start->method_d5 method_alt Alternative LC-MS/MS Methods start->method_alt linearity Linearity (R²) method_d5->linearity range Dynamic Range (LLOQ-ULOQ) method_d5->range accuracy Accuracy & Precision method_d5->accuracy robustness Robustness method_d5->robustness method_alt->linearity method_alt->range method_alt->accuracy method_alt->robustness end Selection of Optimal Method (LC-MS/MS with D5-IS) robustness->end

References

Assessing the Matrix Effect on Difelikefalin and Difelikefalin-D5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioanalytical method used to assess the matrix effect on Difelikefalin and its deuterated internal standard, Difelikefalin-D5, in human plasma. The information is compiled from publicly available documentation on the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Difelikefalin.

Executive Summary

A validated LC-MS/MS method for the determination of Difelikefalin in human plasma has been developed and reported. According to the available information, this method demonstrated no significant matrix effect, ensuring reliable and accurate quantification of the analyte in a complex biological matrix. While specific quantitative data from the matrix effect assessment is not publicly available, this guide outlines the experimental approach and key findings from the validation studies. The use of a deuterated internal standard, this compound, is a standard practice in LC-MS/MS bioanalysis to compensate for potential matrix-induced variations.

Data Presentation

While a comprehensive quantitative comparison is limited by the absence of publicly available raw data, the following tables are structured to present the key parameters for assessing the matrix effect. Based on the reported findings, it can be inferred that the results for these parameters fell within the acceptable limits defined by regulatory guidelines.

Table 1: Matrix Effect Assessment for Difelikefalin

ParameterResultAcceptance Criteria (Typical)
Matrix Factor (MF)Not Publicly AvailableCV ≤ 15% across different lots of matrix
Recovery (%)>85%[1]Consistent, precise, and reproducible
Internal Standard (IS) Normalized Matrix FactorNot Publicly AvailableCV ≤ 15%

Table 2: Matrix Effect Assessment for this compound (Internal Standard)

ParameterResultAcceptance Criteria (Typical)
Matrix Factor (MF)Not Publicly AvailableCV ≤ 15% across different lots of matrix
Recovery (%)Not Publicly AvailableConsistent and comparable to the analyte

Experimental Protocols

The bioanalytical method for the quantification of Difelikefalin in human plasma involved a straightforward sample preparation procedure followed by rapid and sensitive LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

A simple and high-throughput protein precipitation method was employed to extract Difelikefalin from human plasma.[1]

  • Sample Aliquoting: An aliquot of human plasma is transferred to a clean microcentrifuge tube.

  • Addition of Internal Standard: A solution of this compound (internal standard) in a suitable solvent is added to the plasma sample.

  • Protein Precipitation: Acetonitrile (B52724) is added to the plasma sample to precipitate the proteins.[1] The mixture is vortexed to ensure thorough mixing.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing Difelikefalin and this compound is transferred to a new tube or a 96-well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The prepared samples were analyzed using a validated LC-MS/MS method.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase C18 column is typically used for the separation of small molecules like Difelikefalin.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used for the selective and sensitive detection of Difelikefalin and this compound. The specific precursor-to-product ion transitions for each compound are monitored.

Mandatory Visualization

The following diagram illustrates the general workflow for the assessment of the matrix effect in a bioanalytical method.

MatrixEffectWorkflow cluster_pre Sample Preparation cluster_post Post-Extraction Spiking cluster_analysis LC-MS/MS Analysis cluster_calc Calculation BlankMatrix Blank Human Plasma PostSpiked Post-Spiked Blank Plasma Extract (Analyte + IS added after extraction) BlankMatrix->PostSpiked Protein Precipitation SpikedNeat Neat Solution (Analyte + IS) LCMS LC-MS/MS Analysis (Peak Area Response) SpikedNeat->LCMS PostSpiked->LCMS MF Matrix Factor (MF) Calculation LCMS->MF Recovery Recovery (%) Calculation LCMS->Recovery ISNMF IS-Normalized MF Calculation MF->ISNMF

Experimental workflow for matrix effect assessment.

Conclusion

The validated LC-MS/MS method for the quantification of Difelikefalin in human plasma is robust and free from significant matrix effects. The use of a simple protein precipitation method for sample preparation and a deuterated internal standard ensures the accuracy and reliability of the bioanalytical data. While detailed quantitative results on the matrix effect are not publicly accessible, the reported validation confirms the suitability of the method for clinical and pharmacokinetic studies. Researchers can confidently employ similar methodologies for the bioanalysis of Difelikefalin, with the expectation of minimal interference from the plasma matrix.

References

Comparative Recovery Analysis: Difelikefalin and Difelikefalin-D5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the analytical recovery of Difelikefalin and its deuterated internal standard, Difelikefalin-D5, is crucial for the development and validation of robust bioanalytical methods. This guide provides a summary of available data on their recovery, outlines a typical experimental protocol for this assessment, and visualizes the underlying analytical workflow.

Executive Summary

The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. Difelikefalin, a kappa-opioid receptor agonist, is no exception. Bioanalytical methods for Difelikefalin typically employ a stable isotope-labeled internal standard, such as this compound, to ensure precision and accuracy by compensating for variability during sample processing. A key parameter in the validation of such methods is the extraction recovery of both the analyte and the internal standard.

Based on available data, bioanalytical methods for Difelikefalin have been developed and validated, demonstrating high and consistent recovery from human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported a mean extraction recovery of greater than 85% for Difelikefalin from human plasma using a protein precipitation technique.[1] While specific comparative recovery data for this compound is not explicitly detailed in the public domain, regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) mandate that the recovery of the analyte and the internal standard be consistent, precise, and reproducible. It is standard practice in bioanalytical method validation to ensure that the recovery of the deuterated internal standard is similar to that of the analyte to ensure reliable quantification.

Data Presentation: Recovery of Difelikefalin

AnalyteMatrixExtraction MethodAnalytical MethodMean Extraction Recovery (%)Reference
DifelikefalinHuman PlasmaProtein PrecipitationLC-MS/MS>85[1]
This compoundHuman PlasmaProtein PrecipitationLC-MS/MSData not publicly available (expected to be consistent with Difelikefalin)-

Experimental Protocols

The determination of extraction recovery for Difelikefalin and this compound typically involves a validated bioanalytical method, such as LC-MS/MS. The following is a representative experimental protocol based on established methodologies.

Objective:

To determine the extraction recovery of Difelikefalin and its deuterated internal standard, this compound, from human plasma.

Materials:
  • Blank human plasma (K2-EDTA)

  • Difelikefalin reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Analytical column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm) or equivalent[1]

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

Methodology:
  • Preparation of Standard Solutions: Prepare stock solutions of Difelikefalin and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare working solutions by further dilution.

  • Sample Preparation (Protein Precipitation): [1]

    • Set A (Extracted Samples): Spike known concentrations of Difelikefalin and a fixed concentration of this compound into blank human plasma. Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 ratio to plasma volume).

    • Set B (Post-Extraction Spiked Samples - 100% Recovery Reference): Precipitate blank human plasma with acetonitrile. Spike the resulting supernatant with the same concentrations of Difelikefalin and this compound as in Set A.

    • Vortex all samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples from both Set A and Set B into the LC-MS/MS system.

    • Chromatographic Conditions: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile). The flow rate and gradient profile should be optimized for the separation of Difelikefalin and this compound.[1]

    • Mass Spectrometric Conditions: Operate the mass spectrometer in the positive ion electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Difelikefalin and this compound. For Difelikefalin, a common transition is m/z 680.7 → 295.1.[1]

  • Data Analysis and Calculation of Recovery:

    • Determine the peak areas of Difelikefalin and this compound in all samples.

    • Calculate the extraction recovery using the following formula for each analyte at each concentration level:

      • % Recovery = (Mean peak area of analyte in Set A / Mean peak area of analyte in Set B) x 100

Signaling Pathway and Experimental Workflow Visualizations

Difelikefalin Signaling Pathway

Difelikefalin_Signaling_Pathway cluster_neuron Peripheral Sensory Neuron Difelikefalin Difelikefalin KOR Kappa Opioid Receptor (KOR) Difelikefalin->KOR Binds to ItchSignal Itch Signal Transmission KOR->ItchSignal Inhibits NerveEnding Nerve Ending

Caption: Simplified signaling pathway of Difelikefalin's anti-pruritic action.

Bioanalytical Workflow for Recovery Assessment

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Plasma Human Plasma Spike Spike with Difelikefalin & this compound Plasma->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Inject Data Data Acquisition (Peak Areas) LCMS->Data Recovery Calculate % Recovery Data->Recovery

Caption: Experimental workflow for determining the extraction recovery of Difelikefalin.

References

A Guide to Inter-Laboratory Comparison of Difelikefalin Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory comparison of Difelikefalin analysis in human plasma using a deuterated internal standard (e.g., Difelikefalin-D5). While a formal, multi-center round-robin study for Difelikefalin has not been publicly documented, this document outlines a validated reference liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and details the protocol for its transfer and cross-validation, enabling laboratories to generate comparable and reliable data.

Introduction to Difelikefalin and Bioanalysis

Difelikefalin (Korsuva™) is a selective kappa-opioid receptor (KOR) agonist used for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1] Accurate quantification of Difelikefalin in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for ensuring accuracy by compensating for variability in sample preparation and instrument response.[2][3]

Signaling Pathway of Difelikefalin

Difelikefalin acts as an agonist at KORs, which are G-protein coupled receptors. Activation of these receptors is believed to mediate the antipruritic effects.

Difelikefalin Signaling Pathway cluster_cell Peripheral Neuron / Immune Cell Difelikefalin Difelikefalin KOR Kappa-Opioid Receptor (KOR) Difelikefalin->KOR binds G_Protein G-protein (Gi/Go) KOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Nerve_Signal Modulation of Nerve Signaling G_Protein->Nerve_Signal cAMP ↓ cAMP AC->cAMP Antipruritic Antipruritic Effect Nerve_Signal->Antipruritic

Difelikefalin's mechanism of action.

Reference Bioanalytical Method

The following protocol is based on a validated LC-MS/MS method for the determination of Difelikefalin in human plasma.[1] This method serves as the benchmark for inter-laboratory comparison.

Experimental Protocol

2.1. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add a fixed amount of this compound internal standard solution.

  • Add acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

2.2. Liquid Chromatography

  • System: UPLC (Ultra-Performance Liquid Chromatography)

  • Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[1]

  • Column Temperature: 50°C[1]

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile/methanol).

  • Flow Rate: Optimized for separation (e.g., 0.5 mL/min).

  • Injection Volume: 5 µL.

  • Run Time: Approximately 1 minute.[1]

2.3. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Difelikefalin): m/z 680.7 → 295.1[1]

  • MRM Transition (this compound): A specific transition would be determined based on the deuteration pattern (e.g., m/z 685.7 → 295.1 or another stable fragment).

Experimental Workflow start Start: Human Plasma Sample prep Sample Preparation (Protein Precipitation with ACN + D5-Standard) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (HSS T3 Column) supernatant->uplc msms Tandem Mass Spec (ESI+, MRM) uplc->msms data Data Acquisition (Peak Area Ratio: Analyte/IS) msms->data quant Quantification (Concentration Calculation) data->quant end End: Final Concentration quant->end

LC-MS/MS workflow for Difelikefalin analysis.

Performance Characteristics and Comparison

The following tables summarize the performance of the reference method and provide a template for comparing results from a new laboratory ("Lab B").

Table 1: Linearity and Sensitivity
ParameterReference Lab A PerformanceTarget for Lab B
Linear Range3.9 – 4000 ng/mL[1]Should be comparable
Correlation Coefficient (r²)> 0.99[1]≥ 0.99
Lower Limit of Quantification (LLOQ)3.9 ng/mL[1]Within ±20% of Reference Lab
Limit of Detection (LOD)1.9 ng/mL[1]Reportable
Table 2: Accuracy and Precision (Intra-day and Inter-day)
ParameterReference Lab A Performance (%CV / %Accuracy)Acceptance Criteria for Lab B
Intra-day
LLOQ≤ 14.1% / 97.2% - 113%≤ 20% / 80% - 120%
Low QC%CV and Accuracy within validated range[1]≤ 15% / 85% - 115%
Mid QC%CV and Accuracy within validated range[1]≤ 15% / 85% - 115%
High QC%CV and Accuracy within validated range[1]≤ 15% / 85% - 115%
Inter-day
LLOQ≤ 11.5% / 93.3% - 105%≤ 20% / 80% - 120%
Low QC%CV and Accuracy within validated range[1]≤ 15% / 85% - 115%
Mid QC%CV and Accuracy within validated range[1]≤ 15% / 85% - 115%
High QC%CV and Accuracy within validated range[1]≤ 15% / 85% - 115%

Note: Accuracy is reported as (mean observed concentration / nominal concentration) x 100.

Framework for Inter-Laboratory Comparison

To ensure data comparability between laboratories, a formal method transfer and cross-validation should be conducted. This process verifies that the receiving laboratory can achieve the required performance characteristics.

Inter-Laboratory Comparison Logic cluster_ref Reference Laboratory (Lab A) cluster_new Receiving Laboratory (Lab B) ref_method Validated Reference Method ref_data Generate Performance Data (Accuracy, Precision, Linearity) ref_method->ref_data ref_samples Prepare & Analyze Validation Samples (QCs) and Incurred Samples ref_data->ref_samples compare Cross-Validation: Compare Results from Lab A and Lab B ref_samples->compare new_method Implement Reference Method new_data Partial Method Validation new_method->new_data new_samples Analyze Shared Validation Samples (QCs) and Incurred Samples new_data->new_samples new_samples->compare decision Acceptance Criteria Met? (e.g., ≥67% of samples within ±20% difference) compare->decision pass Methods are Comparable decision->pass Yes fail Investigate Discrepancies & Re-validate decision->fail No

Logical workflow for method cross-validation.
Cross-Validation Protocol

  • Method Transfer: The reference laboratory provides the detailed Standard Operating Procedure (SOP) to the receiving laboratory.

  • Partial Validation: The receiving laboratory performs a partial validation of the method, including accuracy, precision, and selectivity, to demonstrate proficiency.

  • Sample Exchange: A set of at least 20 incurred study samples and a full set of low, mid, and high QC samples are exchanged between the laboratories.

  • Analysis: Both laboratories analyze the exchanged samples.

  • Data Comparison: The results are statistically compared. For incurred samples, the percentage difference between the values from the two labs should be within ±20% for at least 67% of the samples.

Conclusion

Establishing a robust and reproducible bioanalytical method for Difelikefalin is essential for advancing clinical research and development. By utilizing a validated reference method with a deuterated internal standard and following a structured framework for inter-laboratory comparison, researchers can ensure the generation of high-quality, comparable data across different sites. This guide provides the necessary protocols and performance benchmarks to achieve this standard.

References

Performance of Difelikefalin-D5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of methods utilizing Difelikefalin-D5 for the quantification of Difelikefalin in various biological matrices. Difelikefalin is a selective kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.

Comparative Performance Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of Difelikefalin in human plasma, which is indicative of the performance expected when using this compound as an internal standard.

Table 1: Method Validation Parameters for Difelikefalin Quantification in Human Plasma
ParameterPerformance Metric
Linearity Range 3.9 – 4000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 3.9 ng/mL
Lower Limit of Detection (LOD) 1.9 ng/mL
Intra-day Precision (%CV) 0.38 to 14.1%
Inter-day Precision (%CV) 6.79 to 11.5%
Intra-day Accuracy 97.2 to 113%
Inter-day Accuracy 93.3 to 105%
Mean Extraction Recovery >85%
Matrix Effect No significant effect observed
Carryover No significant carryover observed

Data sourced from a validated LC-MS/MS method for the determination of Difelikefalin in human plasma.[5]

Table 2: Stability of Difelikefalin in Human Plasma
ConditionStability
Three Freeze-Thaw Cycles 45% - 75% loss observed
Storage at 4°C Stable for approximately one month
Storage at -20°C Stable for approximately one month
Storage at -80°C Stable for approximately one month

Data sourced from a validated LC-MS/MS method for the determination of Difelikefalin in human plasma.[5]

Table 3: Pharmacokinetic Parameters of Difelikefalin in Different Populations
ParameterHealthy SubjectsSubjects on Hemodialysis
Primary Route of Excretion Urine (80.5% of dose)Feces (58.8% of dose) and Dialysate (19.5% of dose)
Metabolism Minimal (<1% of total dose)Minimal, with low-abundance metabolites in feces (0.2-2.4%)
Plasma Protein Binding Not specified23% to 28%
Volume of Distribution (Vd) Not specified~238 mL/kg
Elimination Half-life (t½) ~2 hours23 to 31 hours (pre-dialysis)

Data compiled from studies on the pharmacokinetics, metabolism, and excretion of Difelikefalin.[1][2][6]

Experimental Protocols

The following sections detail the methodologies for the quantification of Difelikefalin in biological matrices, representative of a method employing this compound as an internal standard.

Bioanalytical Method for Difelikefalin in Human Plasma

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Difelikefalin in human plasma.[5]

1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • To a suitable volume of plasma, add the internal standard solution (this compound).

  • Precipitate proteins by adding acetonitrile.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm) maintained at 50°C.[5]

  • Mobile Phase: A suitable gradient of aqueous and organic solvents.

  • Ionization: Electrospray ionization in positive ion mode (ESI+).[5]

  • Detection: Multiple reaction monitoring (MRM) of the ion transition for Difelikefalin (m/z 680.7 → 295.1) and a corresponding transition for this compound.[5]

  • Run Time: Approximately 1 minute.[5]

Mandatory Visualizations

Signaling Pathway of Difelikefalin

Difelikefalin_Signaling_Pathway cluster_neuron Peripheral Sensory Neuron KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Pruritus_Signal Pruritus Signal Transmission AC->Pruritus_Signal Reduced cAMP, contributes to inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Prevents influx, inhibiting release K_channel->Pruritus_Signal Hyperpolarization, reducing neuronal excitability Difelikefalin Difelikefalin Difelikefalin->KOR Binds to and activates

Caption: Simplified signaling pathway of Difelikefalin.

Experimental Workflow for Difelikefalin Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect quantify Quantification using Calibration Curve ms_detect->quantify report Report Results quantify->report

Caption: Bioanalytical workflow for Difelikefalin quantification.

Comparison with Alternative Treatments for Uremic Pruritus

While direct comparison of analytical performance is not applicable, it is valuable to consider the clinical context of Difelikefalin in relation to other treatments for uremic pruritus.

  • Antihistamines, Corticosteroids, Gabapentin, and Pregabalin: These are often used to manage pruritus, though their efficacy can be limited and they may have undesirable side effects.[7]

  • Other Opioid Receptor Agonists: Difelikefalin is a peripherally restricted kappa-opioid receptor agonist, which limits central nervous system side effects like respiratory depression that can be associated with other opioids.[6]

  • Novel Therapies: Other agents are in development, but Difelikefalin is the first FDA-approved treatment specifically for moderate-to-severe pruritus in patients with chronic kidney disease on hemodialysis.[1][8]

The development and validation of robust bioanalytical methods, such as those using this compound, are crucial for the continued clinical development and therapeutic drug monitoring of Difelikefalin, ensuring its safe and effective use.

References

A Comparative Guide to the Bioanalysis of Difelikefalin-D5 in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of analytical methodologies for the quantification of Difelikefalin-D5 in routine clinical samples. It offers a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative techniques, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for research and drug development.

Executive Summary

The accurate quantification of Difelikefalin (B1670546), a selective kappa-opioid receptor (KOR) agonist, is crucial for pharmacokinetic and pharmacodynamic studies. The primary and most validated method for its analysis in clinical matrices such as plasma and urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and a wide dynamic range. Alternative methods for peptide quantification, such as immunoassays and capillary electrophoresis, present different advantages and disadvantages in terms of throughput, cost, and potential for cross-reactivity. This guide will delve into a comparative analysis of these methods.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Difelikefalin in human plasma and provides a comparative overview of typical performance for immunoassays and capillary electrophoresis for peptide analysis.

ParameterLC-MS/MS for Difelikefalin[1]Immunoassay (Typical for Peptides)Capillary Electrophoresis (Typical for Peptides)
Linearity Range 3.9 – 4000 ng/mLTypically narrower, may require multiple dilutionsWide, comparable to LC-MS/MS
Lower Limit of Quantification (LLOQ) 3.9 ng/mLCan achieve low pg/mL to ng/mL range[2]ng/mL to µg/mL range, generally less sensitive than LC-MS/MS
Intra-day Precision (%CV) 0.38 to 14.1%Generally <15-20%<10%
Inter-day Precision (%CV) 6.79 to 11.5%Generally <15-20%<15%
Intra-day Accuracy 97.2 to 113%85-115% of nominal value85-115% of nominal value
Inter-day Accuracy 93.3 to 105%85-115% of nominal value85-115% of nominal value
Mean Extraction Recovery >85%Not applicable (direct measurement)Sample preparation dependent, can be high
Specificity High, based on mass-to-charge ratioProne to cross-reactivity with similar structuresHigh, based on charge-to-size ratio
Throughput Moderate to high, with fast chromatographic runs (e.g., 1 min)High, suitable for large sample batchesModerate, can be improved with automation

Experimental Protocols

Validated LC-MS/MS Method for Difelikefalin in Human Plasma[1]

This method is designed for the sensitive and specific quantification of Difelikefalin in human plasma.

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add a suitable internal standard.

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)

  • Column Temperature: 50°C

  • Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Chromatographic Run Time: 1 minute

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Difelikefalin: m/z 680.7 → 295.1.

  • Instrument: A triple quadrupole mass spectrometer.

4. Method Validation

  • The method was fully validated according to FDA guidelines, demonstrating linearity, precision, accuracy, recovery, and stability.[1]

  • Stability: Difelikefalin in human plasma was found to be stable for about one month when stored at 4°C, -20°C, and -80°C. However, a significant loss of 45% - 75% was observed after three freeze-thaw cycles.[1]

Alternative Analytical Methodologies: A Comparative Discussion

While LC-MS/MS is the gold standard for the bioanalysis of Difelikefalin, other techniques are available for peptide quantification and may be considered depending on the specific research needs.

Immunoassays (e.g., ELISA)

Immunoassays rely on the specific binding of an antibody to the target analyte.

  • Advantages:

    • High Throughput: Well-suited for analyzing a large number of samples simultaneously.

    • High Sensitivity: Can often achieve very low limits of detection.

    • Cost-Effective: Generally lower instrument and operational costs compared to LC-MS/MS.

  • Disadvantages:

    • Cross-reactivity: The specificity is dependent on the antibody used, and there is a risk of cross-reactivity with structurally similar compounds or metabolites.

    • Limited Dynamic Range: Often have a narrower linear range compared to LC-MS/MS, necessitating sample dilution.

    • Development Time: The development and validation of a specific and reliable antibody can be time-consuming.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.

  • Advantages:

    • High Resolution: Provides excellent separation efficiency for peptides.[3]

    • Low Sample and Reagent Consumption: A "green" analytical technique with minimal waste.[3]

    • Orthogonal Selectivity: Separation is based on a different principle than chromatography, which can be advantageous for complex matrices.

  • Disadvantages:

    • Lower Sensitivity: Generally less sensitive than LC-MS/MS, which may be a limitation for low-concentration samples.

    • Robustness: Can be more susceptible to matrix effects and requires careful method development for reproducible results in complex biological fluids.[4]

Mandatory Visualizations

Signaling Pathway of Difelikefalin

Difelikefalin is a selective agonist of the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[5][6][7] Its activation in peripheral neurons and immune cells is believed to mediate its antipruritic effects.[8][9] The binding of Difelikefalin to the KOR initiates a cascade of intracellular events.

Difelikefalin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein Activates Difelikefalin Difelikefalin Difelikefalin->KOR Binds to G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channels (e.g., Ca2+, K+) Cellular_Response Reduced Neuronal Excitability & Anti-inflammatory Effects Ion_Channel->Cellular_Response G_alpha->AC G_beta_gamma->Ion_Channel Modulates MAPK_pathway MAPK Pathway (e.g., ERK, p38) G_beta_gamma->MAPK_pathway Activates cAMP->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Signaling pathway of Difelikefalin via the kappa-opioid receptor.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the routine clinical sample analysis of Difelikefalin using LC-MS/MS.

LCMSMS_Workflow Sample_Collection 1. Clinical Sample Collection (e.g., Human Plasma) Sample_Prep 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation 3. Liquid Chromatography (UPLC) Sample_Prep->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for Difelikefalin analysis by LC-MS/MS.

Conclusion

For the routine clinical sample analysis of this compound, LC-MS/MS stands out as the most robust and reliable method, offering high sensitivity, specificity, and a wide linear range. The detailed experimental protocol provided serves as a validated starting point for laboratory implementation. While immunoassays and capillary electrophoresis offer certain advantages in terms of throughput and cost-effectiveness, respectively, they come with trade-offs in specificity and sensitivity that must be carefully considered in the context of the study's objectives. The choice of analytical method should be guided by the specific requirements of the research, including the desired level of accuracy, the number of samples, and available resources.

References

Comparative Analysis of Difelikefalin-D5 Cross-Reactivity in Immunoassay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Difelikefalin-D5 in immunoassay formats designed for the quantification of Difelikefalin. This information is crucial for researchers utilizing deuterated standards in pharmacokinetic and pharmacodynamic studies, ensuring data accuracy and reliability.

Difelikefalin is a selective kappa-opioid receptor (KOR) agonist used for the treatment of moderate-to-severe pruritus in patients undergoing hemodialysis. This compound, a deuterated analog of Difelikefalin, is commonly employed as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of the parent drug. While LC-MS can differentiate between the native and deuterated forms based on their mass-to-charge ratio, immunoassays rely on antibody-antigen binding, which can be influenced by subtle structural modifications like deuterium (B1214612) substitution. Understanding the degree of cross-reactivity is therefore essential for the validation of any immunoassay intended for Difelikefalin.

Data Presentation: Cross-Reactivity Profile

Currently, there is a lack of publicly available, quantitative data specifically detailing the cross-reactivity of this compound in commercially available or published immunoassays for Difelikefalin. Such data is critical for determining the suitability of an immunoassay for studies where both the drug and its deuterated internal standard may be present.

For illustrative purposes, the following table presents a hypothetical cross-reactivity profile. This data is not experimental and should be used as a template for presenting results from an actual study.

AnalyteAssay FormatAntibody SpecificityIC50 (ng/mL)Cross-Reactivity (%)
DifelikefalinCompetitive ELISAPolyclonal anti-Difelikefalin10100
This compound Competitive ELISA Polyclonal anti-Difelikefalin >1000 <1%
Related Impurity 1Competitive ELISAPolyclonal anti-Difelikefalin5002%
Related Impurity 2Competitive ELISAPolyclonal anti-Difelikefalin>1000<1%

Cross-Reactivity (%) = (IC50 of Difelikefalin / IC50 of Test Compound) x 100

Experimental Protocols

To determine the cross-reactivity of this compound in a competitive immunoassay format, the following experimental protocol can be employed.

Protocol: Determination of Cross-Reactivity in a Competitive ELISA

1. Objective: To quantify the cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for Difelikefalin.

2. Materials:

  • Microtiter plates pre-coated with a Difelikefalin-protein conjugate.
  • Difelikefalin standard solutions (e.g., 0.1 to 1000 ng/mL).
  • This compound standard solutions (e.g., 1 to 10,000 ng/mL).
  • Anti-Difelikefalin primary antibody.
  • Horseradish Peroxidase (HRP)-conjugated secondary antibody.
  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
  • Stop solution (e.g., 2N H₂SO₄).
  • Wash buffer (e.g., PBS with 0.05% Tween-20).
  • Assay buffer (e.g., PBS with 1% BSA).

3. Procedure:

  • Prepare serial dilutions of both Difelikefalin and this compound standards in the assay buffer.
  • Add a fixed concentration of the anti-Difelikefalin primary antibody to each well of the coated microtiter plate, along with the standard dilutions of either Difelikefalin or this compound.
  • Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding.
  • Wash the plate multiple times with the wash buffer to remove unbound reagents.
  • Add the HRP-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour).
  • Wash the plate again to remove any unbound secondary antibody.
  • Add the TMB substrate solution to each well and incubate in the dark until a colorimetric reaction develops.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the log of the concentration for both Difelikefalin and this compound to generate standard curves.
  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for both compounds from their respective standard curves.
  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Difelikefalin / IC50 of this compound) x 100

Mandatory Visualizations

Signaling Pathway of Difelikefalin

Difelikefalin acts as a selective agonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor (GPCR). The activation of KOR by Difelikefalin initiates a signaling cascade that is believed to modulate the sensation of itch.

Difelikefalin_Signaling_Pathway Difelikefalin Difelikefalin KOR Kappa Opioid Receptor (KOR) Difelikefalin->KOR Binds to and activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neuronal_activity ↓ Neuronal Excitability Ca_influx->Neuronal_activity K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neuronal_activity Itch_signal ↓ Itch Signal Transmission Neuronal_activity->Itch_signal

Caption: Signaling pathway of Difelikefalin via the kappa opioid receptor.

Experimental Workflow for Cross-Reactivity Testing

The following diagram illustrates the logical flow of a competitive ELISA to determine the cross-reactivity of an analyte.

Cross_Reactivity_Workflow start Start prepare_standards Prepare Serial Dilutions (Difelikefalin & this compound) start->prepare_standards add_reagents Add Standards & Primary Antibody to Coated Plate prepare_standards->add_reagents incubation1 Incubate (Competitive Binding) add_reagents->incubation1 wash1 Wash Plate incubation1->wash1 add_secondary Add HRP-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_absorbance Read Absorbance (450 nm) stop_reaction->read_absorbance analyze_data Generate Standard Curves & Calculate IC50 read_absorbance->analyze_data calculate_cr Calculate % Cross-Reactivity analyze_data->calculate_cr end End calculate_cr->end

Caption: Workflow for determining immunoassay cross-reactivity.

Safety Operating Guide

Proper Disposal and Handling of Difelikefalin-D5: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal and handling of Difelikefalin-D5. The following procedural guidance is designed to ensure safe laboratory practices and compliance with standard regulations for chemical waste.

Essential Safety and Handling Information

Difelikefalin (B1670546) is a selective kappa-opioid receptor agonist.[1][2][3] While it is designed to be peripherally restricted, all laboratory chemicals should be handled with care. The following table summarizes key quantitative data for the handling and storage of Difelikefalin.

ParameterValueSource
Storage Temperature20°C to 25°C (68°F to 77°F)[1]
Permitted Excursions15°C to 30°C (59°F to 86°F)[1]
pH of Solution4.5[1]
Water SolubilitySoluble[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with its non-deuterated counterpart, is crucial for laboratory safety and environmental protection. The following protocol outlines the recommended steps for disposal of unused product and management of accidental spills.

Disposal of Unused this compound Solution

Difelikefalin is often supplied in single-dose vials; any unused product must be discarded.[1][4]

  • Step 1: Initial Assessment. Determine if a licensed hazardous waste disposal service is contracted by your institution. If so, follow their specific protocols for pharmaceutical waste.

  • Step 2: Containment. If disposing of the unused solution locally, ensure it is in a sealed, clearly labeled container. Do not mix with other chemical waste unless permitted by local regulations.

  • Step 3: Adherence to Local Regulations. Dispose of the contained solution in accordance with all local, state, and federal regulations for pharmaceutical waste.

Disposal of Solid this compound

For the disposal of the powdered or solid form of the compound:

  • Step 1: Collection. Carefully sweep up and shovel the solid material.[2] Avoid creating dust.

  • Step 2: Containment. Place the collected solid into a suitable, closed, and clearly labeled container for disposal.[2]

  • Step 3: Regulatory Compliance. Dispose of the container through a licensed waste disposal service or according to your institution's specific guidelines for chemical waste.

Managing Accidental Spills

In the event of an accidental spill, follow these procedures:

  • Step 1: Personal Protective Equipment (PPE). Ensure you are wearing appropriate PPE, including gloves and safety goggles.[5]

  • Step 2: Ventilation. Provide adequate ventilation in the spill area.[5]

  • Step 3: Cleaning. For liquid spills, wash the area with plenty of water.[5] For solid spills, after sweeping into a container, the area can be cleaned with water.

  • Step 4: Disposal of Cleaning Materials. All contaminated cleaning materials should be placed in a sealed bag and disposed of as chemical waste according to institutional and local regulations.

General Guidance for Non-Hazardous Disposal (if applicable)

If institutional and local guidelines permit and the substance is not classified as hazardous waste, the U.S. Food and Drug Administration (FDA) provides general steps for disposing of medicines in household trash. This method should only be used as a last resort if no drug take-back programs or institutional disposal procedures are available.

  • Step 1: Mix with an Unappealing Substance. Mix the this compound (do not crush tablets or capsules) with a substance like dirt, cat litter, or used coffee grounds.

  • Step 2: Seal. Place the mixture in a sealed container, such as a plastic bag.

  • Step 3: Dispose in Trash. Throw the sealed container in your household trash.

  • Step 4: Remove Personal Information. Scratch out all personal information on the prescription label of the empty vial or packaging before recycling or discarding.

Visualizing Procedural Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for disposal and the compound's mechanism of action.

start Start: Unused this compound check_institutional_policy Institutional Policy for Pharmaceutical Waste? start->check_institutional_policy follow_institutional_protocol Follow Institutional Protocol for Hazardous Waste Disposal check_institutional_policy->follow_institutional_protocol Yes check_local_regulations Check Local Regulations for Chemical Waste Disposal check_institutional_policy->check_local_regulations No end End: Proper Disposal follow_institutional_protocol->end dispose_as_chemical_waste Dispose as Chemical Waste via Licensed Contractor check_local_regulations->dispose_as_chemical_waste Strict check_for_take_back_program Drug Take-Back Program Available? check_local_regulations->check_for_take_back_program Lenient dispose_as_chemical_waste->end use_take_back_program Utilize Drug Take-Back Program check_for_take_back_program->use_take_back_program Yes home_disposal Follow FDA Home Disposal Guidelines (Mix with unappealing substance, seal, and trash) check_for_take_back_program->home_disposal No use_take_back_program->end home_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Mechanism of Action: Signaling Pathway

Difelikefalin functions as a selective agonist for the kappa-opioid receptor (KOR). Its therapeutic effects in treating pruritus are believed to be mediated through its action on peripheral neurons and immune cells.

difelikefalin Difelikefalin kor_peripheral_neuron Kappa-Opioid Receptor (KOR) on Peripheral Neuron difelikefalin->kor_peripheral_neuron kor_immune_cell Kappa-Opioid Receptor (KOR) on Immune Cell difelikefalin->kor_immune_cell inhibit_afferent_activity Inhibition of Afferent Nerve Activity kor_peripheral_neuron->inhibit_afferent_activity reduce_proinflammatory_mediators Reduced Release of Pro-inflammatory Mediators kor_immune_cell->reduce_proinflammatory_mediators reduce_itch_signal Reduced Itch Signal Transmission to CNS inhibit_afferent_activity->reduce_itch_signal reduce_inflammation Reduced Local Inflammation and Nerve Sensitization reduce_proinflammatory_mediators->reduce_inflammation

Caption: Simplified signaling pathway for Difelikefalin's mechanism of action.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.